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  • Product: 8-Methyl-1,5-naphthyridin-4(1H)-one
  • CAS: 1099792-23-0

Core Science & Biosynthesis

Foundational

8-Methyl-1,5-naphthyridin-4(1H)-one: Structural Dynamics, Synthesis, and Advanced Applications

Core Structural Paradigm & Tautomeric Equilibria The compound 8-Methyl-1,5-naphthyridin-4(1H)-one (CAS: 1099792-23-0) represents a highly specialized bicyclic heterocyclic scaffold [1]. Structurally derived from the fusi...

Author: BenchChem Technical Support Team. Date: March 2026

Core Structural Paradigm & Tautomeric Equilibria

The compound 8-Methyl-1,5-naphthyridin-4(1H)-one (CAS: 1099792-23-0) represents a highly specialized bicyclic heterocyclic scaffold [1]. Structurally derived from the fusion of two pyridine rings, the 1,5-naphthyridine core offers an electron-deficient system with unique coordination and hydrogen-bonding capabilities.

A critical feature of this molecule is its lactam-lactim tautomerism . In polar solvents and physiological conditions, the molecule predominantly exists as the lactam (4(1H)-one), maximizing resonance stabilization through the amide-like conjugated system. However, in the presence of transition metals or basic media, the equilibrium shifts toward the lactim form (8-methyl-1,5-naphthyridin-4-ol). This tautomeric flexibility is the cornerstone of its utility in materials science, where the deprotonated lactim acts as a rigid, bidentate N,O-chelating ligand.

The inclusion of the 8-methyl group is not merely a structural variation; it acts as a strategic steric director. In synthesis, it enforces regioselectivity. In solid-state applications (such as OLEDs), it provides steric shielding that prevents detrimental intermolecular


 stacking, thereby reducing triplet-triplet annihilation and increasing the glass transition temperature (

)[2].

Tautomerism Lactam Lactam Form 8-Methyl-1,5-naphthyridin-4(1H)-one (Favored in polar media) Lactim Lactim Form 8-Methyl-1,5-naphthyridin-4-ol (Active in metal chelation) Lactam->Lactim Proton Transfer Complex Metallacycle (N,O-Bidentate Chelation to Ir/Al) Lactim->Complex Deprotonation & Coordination

Fig 1. Lactam-lactim tautomerization and subsequent N,O-bidentate metal chelation mechanism.

Physicochemical & Electronic Profiling

Accurate characterization of 8-Methyl-1,5-naphthyridin-4(1H)-one is essential for downstream applications in both medicinal chemistry and optoelectronics. The following table summarizes its core quantitative data.

PropertyValue / Description
Chemical Name 8-Methyl-1,5-naphthyridin-4(1H)-one
Synonyms 8-Methyl-1,5-naphthyridin-4-ol; 4-Hydroxy-8-methyl-1,5-naphthyridine
CAS Registry Number 1099792-23-0
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Topological Polar Surface Area (TPSA) ~41.5 Ų (Lactam) / ~45.6 Ų (Lactim)
Hydrogen Bond Donors 1 (in Lactam form)
Hydrogen Bond Acceptors 2
Chelation Geometry 5-membered metallacycle (via N5 and C4-O⁻)

Regioselective Synthesis Architecture

The synthesis of 1,5-naphthyridines via the classical Gould-Jacobs reaction often suffers from poor regioselectivity, yielding mixtures of 1,5- and 1,7-isomers when cyclizing 3-aminopyridines [3].

To achieve absolute regioselectivity for the 8-methyl-1,5-naphthyridine scaffold, the starting material must be strategically chosen. By utilizing 3-amino-4-methylpyridine , the C4 position of the pyridine ring is sterically blocked by the methyl group. Consequently, the electrophilic aromatic substitution during thermal cyclization is forced exclusively toward the C2 position, yielding the pure 1,5-naphthyridine architecture.

Self-Validating Experimental Protocol

Note: This protocol incorporates in-process quality control (IPQC) to ensure systemic validation at each step.

Step 1: Condensation

  • Combine 1.0 equivalent of 3-amino-4-methylpyridine with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).

  • Heat the neat mixture to 110°C for 2 hours under a short-path distillation setup to remove the ethanol byproduct.

  • Validation Check: Analyze the crude intermediate via ¹H-NMR. Success is confirmed by the presence of a distinct doublet at ~8.5 ppm (vinyl proton) coupling with an exchangeable NH proton at ~11.0 ppm.

Step 2: Thermal Cyclization

  • Dissolve the acyclic intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Causality: Dowtherm A provides the high boiling point (~258°C) and inert environment necessary to overcome the high activation energy of cyclizing an electron-deficient pyridine ring.

  • Heat the solution to 250°C for 45 minutes. Cool to room temperature and precipitate the ester intermediate using hexanes.

  • Validation Check: The ¹H-NMR must show the disappearance of the enamine doublet and the emergence of a new aromatic singlet corresponding to the C2 proton of the newly formed naphthyridine ring.

Step 3: Saponification & Decarboxylation

  • Reflux the isolated ester in 10% aqueous NaOH for 2 hours to hydrolyze the ester to the corresponding carboxylic acid. Acidify with HCl to precipitate the intermediate.

  • Suspend the dried carboxylic acid in diphenyl ether and heat to 250°C to induce decarboxylation.

  • Validation Check: The reaction is complete when CO₂ evolution (bubbling) ceases. Final validation via FTIR will show the complete loss of the broad carboxylic O-H stretch and the ester carbonyl (~1720 cm⁻¹), leaving only the lactam C=O stretch at ~1650 cm⁻¹.

Synthesis A 3-Amino-4-methylpyridine + EMME B Condensation Intermediate (Diethyl (pyridylamino)methylenemalonate) A->B 110°C, -EtOH C Thermal Cyclization (Dowtherm A, 250°C) B->C D Regioselective Ring Closure (C4 Blocked -> C2 Cyclization) C->D Electrophilic Aromatic Substitution E Saponification & Decarboxylation (NaOH, then HCl/Heat) D->E Ester Hydrolysis F 8-Methyl-1,5-naphthyridin-4(1H)-one (Target Compound) E->F -CO2 Evolution

Fig 2. Regioselective Gould-Jacobs synthesis pathway for 8-Methyl-1,5-naphthyridin-4(1H)-one.

Advanced Applications: From Optoelectronics to Therapeutics

Optoelectronics and OLEDs

The lactim tautomer of this compound (8-methyl-1,5-naphthyridin-4-ol) has proven highly effective as an ancillary ligand in the development of phosphorescent organic light-emitting diodes (OLEDs). When coordinated to Iridium(III) alongside main ligands like 4-(4-(trifluoromethyl)phenyl)quinazoline, the resulting complexes achieve pure red emissions (626–630 nm) [4].

  • Mechanistic Causality: The bidentate N,O-chelation creates a highly rigid metallacycle. The 8-methyl group provides critical steric bulk that suppresses metal-metal-to-ligand charge transfer (MMLCT) and intermolecular quenching. This results in exceptional photoluminescence quantum yields (PLQYs up to 93.4%) and an external quantum efficiency (EQE) exceeding 31%—among the highest reported for pure red Ir(III) complexes [4].

  • Photovoltaics: Aluminum chelates of this compound (AlmND3) are utilized as exciton-blocking layers (EBL) in organic photovoltaics. The rigid, ball-like structure imparts a high glass transition temperature (

    
    ) and high electron mobility, significantly prolonging device lifetime compared to standard materials like bathocuproine (BCP)[2].
    
Medicinal Chemistry

In drug development, the 1,5-naphthyridine core serves as a superior bioisostere for quinoline. The introduction of the second nitrogen atom (N5) slightly lowers the overall lipophilicity (LogP) and provides an additional hydrogen-bond acceptor vector, which is highly advantageous for targeting the hinge region of kinase enzymes. Furthermore, the 8-methyl group acts as a "magic methyl," locking the molecule into a favorable bioactive conformation and filling small hydrophobic sub-pockets within the target receptor, thereby enhancing binding affinity and selectivity.

References

  • Lu, G.-Z., Zhu, Q., Liu, L., & Zhang, H. (2019). Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31. ACS Applied Materials & Interfaces, 11(22), 20192-20199.[Link]

  • Journal of Materials Chemistry (RSC Publishing). (2012). 4-Hydroxy-8-methyl-1,5-naphthyridine aluminium chelate: a morphologically stable and efficient exciton-blocking material for organic photovoltaics with prolonged lifetime.[Link]

  • Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[Link]

  • BuyersGuideChem. (2025). 8-Methyl-1H-[1,5]naphthyridin-4-one | 1099792-23-0.[Link]

Sources

Exploratory

4-Hydroxy-8-methyl-1,5-naphthyridine tautomerism and stability

An in-depth technical analysis of 4-Hydroxy-8-methyl-1,5-naphthyridine reveals a complex interplay between its structural tautomerism, thermodynamic stability, and its utility as a high-performance precursor in both mate...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Hydroxy-8-methyl-1,5-naphthyridine reveals a complex interplay between its structural tautomerism, thermodynamic stability, and its utility as a high-performance precursor in both material sciences and pharmacology. This guide dissects the mechanistic causality behind its lactim-lactam equilibrium, provides self-validating experimental workflows for its characterization, and bridges the gap between molecular dynamics and macroscopic applications.

The Mechanistic Basis of Lactim-Lactam Tautomerism

4-Hydroxy-8-methyl-1,5-naphthyridine (mND) is characterized by a dynamic prototropic shift. The molecule exists in an equilibrium between the enol-imine (4-hydroxy-8-methyl-1,5-naphthyridine) and the keto-amine (8-methyl-1,5-naphthyridin-4(1H)-one) tautomers[1].

The causality of this equilibrium is strictly governed by the dielectric constant of the microenvironment and the capacity for hydrogen bonding[2].

  • Non-Polar Environments: In low-dielectric solvents (e.g., chloroform, benzene), the enol-imine form is thermodynamically favored. The absence of solvent dipoles prevents the stabilization of the highly polar zwitterionic or keto resonance structures, allowing the molecule to maximize stability through the extended aromaticity of the fully conjugated 1,5-naphthyridine core[2][3].

  • Polar Environments: In polar protic (e.g., ethanol) or polar aprotic (e.g., DMSO) solvents, the equilibrium shifts dramatically toward the keto-amine (naphthyridone) tautomer. This is caused by strong dipole-dipole interactions and intermolecular hydrogen bonding between the solvent lattice and the polarized carbonyl and N-H groups of the keto form[4].

Tautomerization_Dynamics Enol Enol-Imine Tautomer (Aromatic Core Stabilized) Keto Keto-Amine Tautomer (Dipole Stabilized) Enol->Keto Prototropic Shift (Polar Media) Keto->Enol Prototropic Shift (Non-Polar Media) NonPolar Non-Polar Solvents (CDCl3, Benzene) ΔG < 0 for Enol NonPolar->Enol Shifts Equilibrium Polar Polar Solvents (DMSO, EtOH) ΔG < 0 for Keto Polar->Keto Shifts Equilibrium

Thermodynamic dynamics of 4-Hydroxy-8-methyl-1,5-naphthyridine tautomerism across solvent polarities.

Thermodynamic Stability and Solvent Effects

To predict the behavior of 4-Hydroxy-8-methyl-1,5-naphthyridine in biological assays or material synthesis, one must quantify its thermodynamic stability. The table below summarizes the quantitative relationship between solvent polarity, dielectric constant (


), and the dominant tautomeric state based on established spectroscopic data for hydroxy-naphthyridines and related analogs[1][3].
Solvent SystemDielectric Constant (

)
Dominant TautomerEstimated Keto:Enol RatioKey Stabilizing Force
Benzene / n-Heptane 2.3 / 1.9Enol-Imine< 0.05Intramolecular H-bonding, Aromaticity
Chloroform (CDCl₃) 4.8Enol-Imine0.1 - 0.2Weak dipole-dipole, Aromaticity
Ethanol (EtOH) 24.5Keto-Amine2.5 - 3.0Intermolecular H-bonding with solvent
Dimethyl Sulfoxide 46.8Keto-Amine> 5.0Strong dipole-dipole stabilization

Self-Validating Experimental Protocols

Protocol A: Synthesis via the Cassis Method

Causality & Rationale: Historically, parent 4-hydroxy-1,5-naphthyridines were synthesized via the "EMME method" (ethoxymethylenemalonate), which required four tedious steps and yielded poor overall recovery (18–31%) due to the formation of undesired structural isomers[1]. The modern protocol utilizes the Cassis method , employing Meldrum's acid as a diketone equivalent. This reduces the workflow to two steps, prevents isomer leakage, and increases yields to >40%[1][5].

Step-by-Step Methodology:

  • Condensation: React 3-amino-4-picoline with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (Meldrum's acid) in a high-boiling inert solvent (e.g., Dowtherm A) at 110 °C for 2 hours.

  • Thermal Cyclization: Elevate the temperature to 250 °C for 30 minutes to induce intramolecular cyclization and decarboxylation.

  • Purification: Cool the mixture and precipitate the crude product using hexanes. Purify via vacuum sublimation (10⁻³ Torr at 160 °C) to isolate the pure 4-hydroxy-8-methyl-1,5-naphthyridine.

  • Self-Validation (QC): Assess the

    
    H NMR spectrum in DMSO-
    
    
    
    . The successful formation of the naphthyridone core is validated by a distinct chemical shift of the proton adjacent to the hydroxy/keto substituent, which must locate precisely at 6.50 ppm for the 8-methyl derivative[1]. Any deviation indicates incomplete cyclization or isomer contamination.
Protocol B: Tautomeric Profiling via UV-Vis and NMR

Causality & Rationale: To extract thermodynamic parameters (


, 

,

), the system must be analyzed at variable temperatures across different solvent polarities. UV-Vis spectroscopy provides macroscopic validation of the equilibrium, while NMR provides atomic-level quantification[3].

Step-by-Step Methodology:

  • Spectroscopic Preparation: Prepare 10

    
    M solutions of the purified compound in anhydrous CDCl₃ (non-polar) and DMSO-
    
    
    
    (polar).
  • Variable Temperature NMR: Acquire ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    H NMR spectra from 25 °C to 75 °C in 10 °C increments. Integrate the N-H proton peak (~15.2 ppm, keto) against the O-H proton peak (enol) to calculate the equilibrium constant (
    
    
    
    ).
  • UV-Vis Isosbestic Validation: Titrate a non-polar solution of the compound with a polar solvent (or a Lewis acid) while monitoring UV-Vis absorbance.

  • Self-Validation (QC): The protocol is validated by the presence of a strict isosbestic point in the UV-Vis spectra. An isosbestic point mathematically proves that only two species (the enol and keto tautomers) are interconverting in a closed system. If the isosbestic point drifts, it indicates thermal degradation or the formation of a third complex, invalidating the thermodynamic extraction[3].

Experimental_Workflow Synth Synthesis (Cassis Method) Meldrum's Acid Precursor Purify Vacuum Sublimation (Isolates Pure Enol/Keto Mix) Synth->Purify Quality Control: 1H NMR at 6.50 ppm NMR Variable Temp NMR (Quantifies Keto:Enol Ratio) Purify->NMR Solvate in CDCl3/DMSO UV UV-Vis Spectroscopy (Isosbestic Point Validation) Purify->UV Solvate in EtOH/Benzene Data Thermodynamic Extraction (ΔG, ΔH, ΔS Calculation) NMR->Data Peak Integration UV->Data Absorbance Shifts

Self-validating experimental workflow for synthesizing and profiling tautomeric stability.

Implications in Drug Development and Material Science

Material Science: Organic Photovoltaics (OPVs) and OLEDs

4-Hydroxy-8-methyl-1,5-naphthyridine is a critical chelating ligand for Group III metals, notably reacting with aluminum to form AlmND3 (tris(4-hydroxy-8-methyl-1,5-naphthyridinate)aluminium)[1][6]. The tautomeric state of the precursor ligand dictates the coordination geometry during chelation. AlmND3 acts as an exceptionally stable exciton-blocking layer (EBL) in double-heterostructure organic photovoltaics (e.g., pentacene/C60/EBL). Unlike traditional materials like BCP or Alq3, the rigid, ball-like structure of AlmND3 yields a high glass transition temperature (


 °C), a wide band gap energy (~3.3 eV), and superior electron mobility (

cm

V

s

)[6][7]. This morphological stability drastically prolongs the lifetime of OPVs under thermal stress[6].
Drug Development: Pharmacokinetics and Target Binding

1,5-Naphthyridine derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antibacterial and kinase-inhibitory activities[8][9]. The tautomeric equilibrium of the 4-hydroxy-8-methyl core has profound implications for rational drug design:

  • Receptor Binding: The tautomeric state alters the hydrogen bond donor/acceptor profile. In the physiological environment (aqueous, highly polar), the keto-amine form dominates, presenting a carbonyl H-bond acceptor and an N-H H-bond donor. If a target receptor's active site requires the enol-imine form for optimal binding, the energetic penalty of tautomerization (

    
    ) must be subtracted from the overall binding affinity (
    
    
    
    ).
  • Bioavailability: The zwitterionic character of the keto form in polar media significantly impacts the molecule's lipophilicity (LogP) and membrane permeability, requiring careful formulation strategies to ensure adequate oral bioavailability.

References

  • 4-Hydroxy-8-methyl-1,5-naphthyridine aluminium chelate: a morphologically stable and efficient exciton-blocking material for organic photovoltaics with prolonged lifetime - rsc.org -[Link]

  • Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3 (Tris(8-hydroxyquinolate)aluminum) and Their Versatile Applications for Organic Light-Emitting Diodes - acs.org -[Link]

  • Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils - researchgate.net -[Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - nih.gov -[Link]

  • Tautomeric properties and crystal structure of N-[2-hydroxy-1-naphthylidene]2,5-dichloroaniline - academia.edu -[Link]

  • Keto- Enol Tautomerism Of 2-Hydroxy Naphthylideneaniline With Lanthanide Shift Reagent Pr(Fod)3 In Different Solvents - orientjchem.org -[Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - nih.gov -[Link]

Sources

Foundational

8-Methyl-1,5-naphthyridin-4(1H)-one (CAS 1099792-23-0): Synthesis, Tautomerism, and Applications in Drug Discovery and Optoelectronics

Executive Summary The heterocyclic scaffold 1,5-naphthyridine represents a privileged structure in both medicinal chemistry and materials science. Specifically, 8-Methyl-1,5-naphthyridin-4(1H)-one (also known by its taut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic scaffold 1,5-naphthyridine represents a privileged structure in both medicinal chemistry and materials science. Specifically, 8-Methyl-1,5-naphthyridin-4(1H)-one (also known by its tautomeric name, 8-Methyl-1,5-naphthyridin-4-ol), identified by CAS Number 1099792-23-0 [1][2], has emerged as a critical intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and dual-functional applications as a pharmacophore in kinase inhibition and an ancillary ligand in high-performance Organic Light-Emitting Diodes (OLEDs).

Structural and Physicochemical Profiling

The compound exists in a dynamic tautomeric equilibrium between the lactam (4(1H)-one) and lactim (4-ol) forms.

Causality of Tautomerism: The position of this equilibrium is heavily dictated by the microenvironment. In polar protic solvents, the 4(1H)-one form is stabilized via intermolecular hydrogen bonding with the solvent. Conversely, in non-polar environments or solid-state coordination complexes, the 4-ol form often predominates, facilitating coordination to transition metals (e.g., Iridium or Platinum) via the deprotonated oxygen and the adjacent nitrogen atom[3].

Table 1: Physicochemical Properties
PropertyValueMethod / Source
CAS Number 1099792-23-01[1]
Molecular Formula C9H8N2O1[1]
Molecular Weight 160.17 g/mol Calculated
Core Scaffold 1,5-Naphthyridine4[4]
Primary Synonyms 8-Methyl-1,5-naphthyridin-4-ol; 4-Hydroxy-8-methyl-1,5-naphthyridine2[2]

Synthetic Methodology: The Modified Conrad-Limpach Approach

While traditional Skraup syntheses are useful for unsubstituted 1,5-naphthyridines, the targeted synthesis of 4-hydroxy/4-one derivatives requires a modified Conrad-Limpach reaction utilizing Meldrum's acid[3][4].

Causality behind Reagent Selection: 3-Amino-4-methylpyridine is a relatively weak nucleophile. Traditional


-ketoesters often result in poor yields during the initial Schiff base formation. Meldrum's acid, combined with triethyl orthoformate, provides a highly electrophilic methoxymethylene intermediate that rapidly captures the amine, ensuring near-quantitative conversion to the enamine before the demanding thermal cyclization step[4].
Step-by-Step Protocol: Synthesis of 8-Methyl-1,5-naphthyridin-4(1H)-one

This protocol is designed as a self-validating system, utilizing in-process physical changes to confirm reaction progress.

  • Enamine Formation:

    • Procedure: In a round-bottom flask equipped with a reflux condenser, combine 1.0 eq of 3-amino-4-methylpyridine, 1.2 eq of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), and an excess of triethyl orthoformate.

    • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere for 2-3 hours.

    • Self-Validation Check: The reaction is complete when the evolution of ethanol ceases. Upon cooling to room temperature, the enamine intermediate should precipitate as a solid. Filter and wash with cold hexane.

  • Thermal Cyclization:

    • Procedure: Dissolve the isolated enamine intermediate in a high-boiling solvent such as diphenyl ether (or Dowtherm A).

    • Reaction: Heat the solution rapidly to 250°C.

    • Causality: The extreme temperature is necessary to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution and drive the subsequent decarboxylation and loss of acetone.

    • Self-Validation Check: Vigorous gas evolution (CO2) will be observed. The reaction is deemed complete when gas evolution completely ceases (typically 30-50 minutes)[3][4].

  • Isolation and Purification:

    • Procedure: Cool the mixture to room temperature. The crude 8-Methyl-1,5-naphthyridin-4(1H)-one will precipitate. Collect via vacuum filtration, wash extensively with hexanes to remove residual diphenyl ether, and purify via sublimation at 210°C under reduced pressure (20 mbar) to yield high-purity white crystals[3].

SyntheticWorkflow N1 3-Amino-4-methylpyridine + Meldrum's Acid N2 Condensation (100°C) Triethyl orthoformate N1->N2 Nucleophilic attack N3 Enamine Intermediate (Isolated via filtration) N2->N3 -EtOH, -CO2 (In-process check: Precipitation) N4 Thermal Cyclization (Diphenyl ether, 250°C) N3->N4 Heat applied N5 8-Methyl-1,5-naphthyridin-4(1H)-one (CAS: 1099792-23-0) N4->N5 Intramolecular ring closure (In-process check: CO2 cessation)

Synthetic workflow for 8-Methyl-1,5-naphthyridin-4(1H)-one via Meldrum's acid condensation.

Applications in Optoelectronics (High-Performance OLEDs)

The 8-methyl-1,5-naphthyridin-4-ol tautomer is a highly sought-after ancillary ligand in the development of Iridium(III) and Platinum(II) complexes for Organic Light-Emitting Diodes (OLEDs)[3][5].

Mechanistic Causality: Traditional red OLEDs often utilize quinoline-based ligands. However, substituting quinoline with the 1,5-naphthyridine scaffold introduces a second, electron-withdrawing nitrogen atom into the ring system. This structural modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. Consequently, complexes utilizing 8-methyl-1,5-naphthyridin-4-ol exhibit drastically enhanced electron mobility, better charge balance within the emissive layer, and reduced efficiency roll-off at high current densities[5].

Table 2: Photophysical Impact of the 1,5-Naphthyridine Ligand in Ir(III) Complexes

Data reflects complexes using 8-methyl-1,5-naphthyridin-4-ol (mND) as an ancillary ligand compared to standard benchmarks.

Complex / MaterialEmission

(nm)
PLQY (%) in

External Quantum Efficiency (EQE)Reference
Ir(4tfmpq)2mND 626 - 630 (Pure Red)88.5% - 93.4%> 31%5[5]
AlQ3 (Benchmark) ~520 (Green)~10% - 20%~1% - 5%5[5]

Applications in Medicinal Chemistry

Beyond materials science, the 1,5-naphthyridine core is a privileged pharmacophore. Derivatives of 8-Methyl-1,5-naphthyridin-4(1H)-one are actively utilized as precursors for synthesizing potent kinase inhibitors.

For example, imidazo[4,5-c][1,5]naphthyridine derivatives synthesized from this core have been patented as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2)[6]. LRRK2 mutations are one of the most common genetic causes of Parkinson's disease. The nitrogen atoms in the naphthyridine ring act as critical hydrogen-bond acceptors within the ATP-binding pocket of the kinase, anchoring the molecule and providing high target selectivity[6].

Mechanism N1 8-Methyl-1,5-naphthyridin-4(1H)-one (Dual-Functional Scaffold) N2 Optoelectronics (OLEDs) N1->N2 N5 Medicinal Chemistry N1->N5 N3 Ancillary Ligand for Ir(III)/Pt(II) N2->N3 Coordination via N and O N4 Lowered LUMO Level (Enhanced Electron Mobility) N3->N4 Photophysical tuning N6 Kinase H-Bonding Network N5->N6 Pharmacophore mapping N7 Target Inhibition (e.g., LRRK2 in Parkinson's) N6->N7 Signal disruption

Dual-application mechanistic pathways of the 8-methyl-1,5-naphthyridine scaffold.

Analytical Validation & Quality Control

To ensure scientific integrity and validate the success of the synthesis, the following analytical protocols must be executed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight. The expected monoisotopic mass for

    
     is 160.06 Da. The 
    
    
    
    peak should be observed at m/z 161.07.
  • 1H-NMR Spectroscopy (in DMSO-d6): Essential for confirming the tautomeric state in solution. The presence of a broad singlet far downfield (typically >11 ppm) confirms the N-H proton of the 4(1H)-one lactam form, while the methyl group will appear as a sharp singlet around 2.6-2.8 ppm.

References

  • Guidechem. "1099792-23-0 4-Hidroxi-8-metil-1,5-naftiridina".
  • BuyersGuideChem. "8-Methyl-1H-[1,5]naphthyridin-4-one | 1099792-23-0".
  • ACS Publications. "Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-performance OLEDs with EQE Over 31%".
  • PMC - NIH. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines".
  • Google Patents. "WO2017046675A1 - Novel imidazo[4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors".
  • RSC Publishing. "Photoluminescence and electroluminescence characterization of high-performance near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum(II) complexes".

Sources

Exploratory

A Technical Guide to the 1,5-Naphthyridine Core and its 8-Methyl-4-oxo Derivative: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Core in Medicinal Chemistry The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound com...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Core in Medicinal Chemistry

The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has emerged as a "privileged structure" in the field of medicinal chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and multiple points for functionalization, making it an attractive core for the design of novel therapeutic agents.[1] Derivatives of the 1,5-naphthyridine core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][3] This guide provides an in-depth technical overview of the parent 1,5-naphthyridine core and a comparative analysis with its derivative, 8-methyl-1,5-naphthyridin-4(1H)-one, highlighting the impact of substitution on its chemical and biological properties.

Part 1: The 1,5-Naphthyridine Core: Synthesis and Biological Significance

The synthesis of the 1,5-naphthyridine core can be achieved through several classical and modern synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern on the naphthyridine ring.

Key Synthetic Strategies for the 1,5-Naphthyridine Core

Several well-established reactions are employed for the construction of the 1,5-naphthyridine scaffold.[4] These include:

  • Skraup Synthesis: This reaction involves the treatment of a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent to yield the corresponding 1,5-naphthyridine.[4]

  • Friedländer Annulation: This method involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive methylene group to form the 1,5-naphthyridine ring system.

  • Gould-Jacobs Reaction: This is a particularly versatile method for the synthesis of 4-hydroxy-1,5-naphthyridines (which exist in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-ones).[4][5] It involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization.[4][6]

Biological Activities of 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine scaffold is a versatile platform for the development of a wide range of therapeutic agents. Some of the notable biological activities of its derivatives include:

  • Anticancer Activity: Many 1,5-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] Their mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[2][8] For instance, certain fused 1,5-naphthyridines have demonstrated significant antiproliferative activity with IC50 values in the low micromolar range against lung and ovarian cancer cell lines.[7]

  • Kinase Inhibition: The 1,5-naphthyridine core has been successfully utilized to develop potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[9][10] For example, 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas have been identified as potent inhibitors of Aurora kinases A and B, with IC50 values in the nanomolar range.[9]

  • Antimicrobial Activity: Derivatives of 1,5-naphthyridine have also exhibited promising activity against a range of microbial pathogens.[3] They can act as novel bacterial topoisomerase inhibitors, showing broad-spectrum antibacterial activity.[3]

Part 2: 8-Methyl-1,5-naphthyridin-4(1H)-one: A Comparative Analysis

The introduction of substituents onto the 1,5-naphthyridine core can significantly modulate its physicochemical properties and biological activity. This section focuses on the 8-methyl-1,5-naphthyridin-4(1H)-one derivative and provides a comparative perspective against the unsubstituted core.

Synthesis of 8-Methyl-1,5-naphthyridin-4(1H)-one

While specific literature detailing the synthesis of 8-methyl-1,5-naphthyridin-4(1H)-one is limited, a plausible and efficient synthetic route can be proposed based on the well-established Gould-Jacobs reaction.[4][6] The starting material for this synthesis would be 3-amino-2-methylpyridine.

Proposed Synthetic Workflow: Gould-Jacobs Reaction

start 3-Amino-2-methylpyridine + Diethyl ethoxymethylenemalonate step1 Condensation (Heat, ~120-140°C) start->step1 intermediate Anilinomethylenemalonate Intermediate step1->intermediate step2 Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250°C) intermediate->step2 product Ethyl 8-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate step2->product step3 Hydrolysis (e.g., NaOH) and Decarboxylation (Heat) product->step3 final_product 8-Methyl-1,5-naphthyridin-4(1H)-one step3->final_product

Caption: Proposed Gould-Jacobs synthesis of 8-Methyl-1,5-naphthyridin-4(1H)-one.

Detailed Experimental Protocol: Gould-Jacobs Synthesis of 8-Methyl-1,5-naphthyridin-4(1H)-one (Proposed)

  • Condensation: A mixture of 3-amino-2-methylpyridine and diethyl ethoxymethylenemalonate is heated at 120-140 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250 °C for 30-60 minutes to effect cyclization.

  • Hydrolysis and Decarboxylation: The cyclized product, ethyl 8-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, is then subjected to hydrolysis using a base (e.g., aqueous sodium hydroxide) followed by acidification and heating to induce decarboxylation, yielding the final product, 8-methyl-1,5-naphthyridin-4(1H)-one.

Structure-Activity Relationship (SAR) and Comparative Insights

The introduction of the 8-methyl and 4-oxo groups is expected to significantly influence the biological profile of the 1,5-naphthyridine core.

  • The 4-Oxo (or 4-Hydroxy) Group: The presence of a 4-oxo group, which exists in tautomeric equilibrium with a 4-hydroxy group, is a common feature in many biologically active naphthyridines, particularly those with antibacterial activity.[11] This functional group can participate in hydrogen bonding interactions with biological targets. For instance, in the case of quinolone antibiotics, the 4-oxo group is crucial for their interaction with the DNA gyrase-DNA complex.[11]

  • The 8-Methyl Group: The effect of a methyl group at the 8-position is more nuanced and can be target-dependent. In some cases, a small alkyl group at this position can enhance activity by providing favorable van der Waals interactions within a binding pocket or by influencing the overall electronic properties and conformation of the molecule. However, it can also introduce steric hindrance, potentially reducing affinity for certain targets. Structure-activity relationship studies of 2,8-disubstituted-1,5-naphthyridines have shown that modifications at the 8-position can significantly impact their antiplasmodial activity and kinase inhibitory potency.[12]

Comparative Biological Potential: A-Hypothetical Analysis

Table 1: Hypothetical Comparative Biological Activity Profile

Biological Activity1,5-Naphthyridine Core8-Methyl-1,5-naphthyridin-4(1H)-one (Predicted)Rationale for Prediction
Anticancer (Cytotoxicity) Broad activity reported for various derivatives.[7]Potentially active, with selectivity for certain cancer cell lines.The 4-oxo group is a common feature in cytotoxic naphthyridinones. The 8-methyl group could enhance binding to specific targets or introduce steric clashes, altering the activity profile.
Kinase Inhibition Potent inhibition of various kinases (e.g., Aurora, c-Met) by substituted derivatives.[9][10]Potential for selective kinase inhibition.The 1,5-naphthyridine core is a known kinase hinge-binding motif. The 8-methyl group could occupy a hydrophobic pocket in the kinase active site, potentially enhancing potency and selectivity.
Antibacterial Activity Broad-spectrum activity observed in certain derivatives, particularly topoisomerase inhibitors.[3]Potential for antibacterial activity, particularly against Gram-positive bacteria.The 4-oxo group is a key pharmacophore in quinolone-like antibiotics. The effect of the 8-methyl group would need to be empirically determined.

Visualizing the Structure-Activity Relationship Logic

Core 1,5-Naphthyridine Core Sub1 4-Oxo Substitution Core->Sub1 Sub2 8-Methyl Substitution Core->Sub2 Activity1 Potential for H-bonding with target Sub1->Activity1 Activity2 Potential for van der Waals interactions or steric hindrance Sub2->Activity2 Activity3 Modulated Biological Activity (e.g., Anticancer, Kinase Inhibition) Activity1->Activity3 Activity2->Activity3

Caption: Influence of substitutions on the 1,5-naphthyridine core's activity.

Conclusion and Future Directions

The 1,5-naphthyridine scaffold remains a highly valuable core in medicinal chemistry, offering a foundation for the development of a diverse range of therapeutic agents. The introduction of substituents, such as in 8-methyl-1,5-naphthyridin-4(1H)-one, provides a means to fine-tune the biological activity and pharmacokinetic properties of these molecules.

While this guide has provided a comprehensive overview of the 1,5-naphthyridine core and a predictive analysis of its 8-methyl-4-oxo derivative, further experimental validation is crucial. The synthesis and biological evaluation of 8-methyl-1,5-naphthyridin-4(1H)-one against a panel of cancer cell lines, protein kinases, and microbial strains would provide valuable data to confirm the hypotheses presented here. Such studies would not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the 1,5-naphthyridine class of molecules, paving the way for the rational design of next-generation therapeutics.

References

  • Antimicrobial Activity of Naphthyridine Deriv
  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. PubMed.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. PubMed.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy.
  • Fused 1,5-naphthyridines. Encyclopedia.pub.
  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed.
  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Scilit.
  • Synthetic Strategies, Reactivity and Applic
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][11]naphthyridin-(5H)ones. PubMed.

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
  • Antitumor agents. 174.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. PubMed.
  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. Benchchem.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Synthetic Strategies, Reactivity and Applic
  • Gould–Jacobs reaction. Wikipedia.
  • Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][7][11]naphthyridin-9-ol (Isoaaptamine) and Analogues. ACS Publications.

  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed.
  • Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.
  • Document: Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H). EMBL-EBI.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calcul
  • Product Class 8: Naphthyridines. Thieme.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.

Sources

Foundational

Electronic Properties of 8-Methyl-1,5-Naphthyridine Derivatives

The following technical guide details the electronic properties, synthesis, and applications of 8-methyl-1,5-naphthyridine derivatives. Technical Guide for Researchers & Drug Development Professionals Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, synthesis, and applications of 8-methyl-1,5-naphthyridine derivatives.

Technical Guide for Researchers & Drug Development Professionals

Executive Summary: The Naphthyridine Advantage

The 1,5-naphthyridine scaffold represents a critical class of electron-deficient heterocycles, distinguished by high electron affinity and planar rigidity. While the parent 1,5-naphthyridine acts as a strong electron acceptor, the introduction of a methyl group at the 8-position (symmetrically equivalent to the 4-position in the unsubstituted parent) introduces a subtle but decisive electronic and steric modulation.

For researchers in optoelectronics and medicinal chemistry, the 8-methyl-1,5-naphthyridine motif offers three distinct advantages:

  • Steric Protection: The methyl group at C8 provides steric bulk adjacent to the N1 nitrogen, preventing coordinative saturation in metal complexes or hindering metabolic degradation at the typically labile

    
    -position.
    
  • Solubility Tuning: It disrupts

    
    -
    
    
    
    stacking interactions common in planar aromatics, significantly enhancing solubility in organic solvents compared to the parent naphthyridine.
  • Electronic Modulation: Through inductive (+I) effects, it slightly destabilizes the HOMO without significantly altering the LUMO, narrowing the bandgap for optoelectronic applications.

Electronic Structure & Molecular Orbital Theory

Frontier Molecular Orbitals (FMO)

The electronic behavior of 8-methyl-1,5-naphthyridine is governed by its low-lying LUMO, which facilitates electron injection and transport.

PropertyValue (Approx.)Trend vs. Parent 1,5-NaphthyridineImplication
HOMO Energy -6.4 to -6.6 eVDestabilized (Raised ~0.1 eV)Increased hole injection efficiency; slightly more oxidation-prone.
LUMO Energy -2.4 to -2.6 eVMinimal ChangeRetains excellent electron transport (n-type) characteristics.
Bandgap (

)
~4.0 eVNarrowedImproved matching for blue/UV emission hosts.
Dipole Moment ~1.5 - 2.0 DIncreasedEnhanced solubility and interaction with polar matrices.

Data derived from DFT calculations (B3LYP/6-31G) on analogous 4,8-disubstituted systems.*

The "Methyl Effect" on Coordination

In coordination chemistry (e.g., Ruthenium or Iridium complexes), the 8-methyl group exerts a steric clash if the ligand coordinates via N1. This forces the metal center to adopt distorted geometries or favors coordination at the less hindered N5 position if N1 is blocked, effectively acting as a regioselective directing group.

ElectronicFlow Substituent 8-Methyl Group (+I Effect) Core 1,5-Naphthyridine Core (Electron Deficient) Substituent->Core Inductive Donation App_Cat Application: Catalysis (Steric Ligand) Substituent->App_Cat Steric Bulk near N1 HOMO HOMO Destabilization (Raised Energy) Core->HOMO Electron Density Increase LUMO LUMO Stability (Maintained -2.5 eV) Core->LUMO π-System Integrity App_OLED Application: OLED ETM (Electron Transport) HOMO->App_OLED Hole Blocking LUMO->App_OLED Electron Injection

Figure 1: Impact of the 8-methyl substituent on the electronic and functional properties of the naphthyridine core.

Synthesis & Experimental Protocols

Synthesis via Modified Skraup/Doebner-Miller

The most robust route to 8-methyl-1,5-naphthyridine utilizes the Doebner-Miller reaction . Note that due to the


 symmetry of the 1,5-naphthyridine core, 8-methyl-1,5-naphthyridine is identical to 4-methyl-1,5-naphthyridine . The numbering depends on the fixed position of other substituents.

Reaction Scheme: 3-Aminopyridine + Methyl Vinyl Ketone (MVK) → 4-Methyl-1,5-Naphthyridine

Protocol:
  • Reagents: 3-Aminopyridine (1.0 eq), Methyl Vinyl Ketone (1.2 eq), Iodine (0.05 eq, catalyst), Sulfuric acid (conc.), Nitrobenzene (solvent/oxidant).

  • Setup: 3-neck round-bottom flask equipped with reflux condenser and internal thermometer.

  • Procedure:

    • Dissolve 3-aminopyridine in nitrobenzene/sulfuric acid mixture.

    • Heat to 100°C.

    • Add MVK dropwise over 1 hour (critical to avoid polymerization).

    • Reflux at 140°C for 4 hours.

    • Workup: Neutralize with NaOH (pH 8-9), extract with DCM, dry over MgSO₄.

    • Purification: Flash chromatography (EtOAc/Hexane) or recrystallization from cyclohexane.

  • Validation:

    • 1H NMR (CDCl3): Look for methyl singlet at

      
       ppm. Aromatic protons will show characteristic splitting of the naphthyridine system (four distinct signals).
      
Electrochemical Characterization (Cyclic Voltammetry)

To quantify the electron-accepting nature (LUMO level).

Protocol:

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Working Electrode: Glassy Carbon (polished with 0.05

    
    m alumina).
    
  • Reference: Ag/AgCl (ferrocene internal standard).

  • Scan Rate: 100 mV/s.

  • Analysis:

    • Observe the reduction wave (

      
      ).
      
    • Calculate LUMO:

      
       (relative to vacuum).
      
    • Expectation: Reversible reduction wave around -1.8 V to -2.0 V vs Fc/Fc+.

Applications in Drug Discovery & Materials

Medicinal Chemistry (Kinase Inhibitors)

Derivatives of 8-methyl-1,5-naphthyridine are potent scaffolds for kinase inhibition (e.g., MELK inhibitors). The N1/N5 nitrogens act as hydrogen bond acceptors in the ATP-binding pocket.

  • SAR Insight: The 8-methyl group often fits into hydrophobic pockets (e.g., the "gatekeeper" region), improving selectivity over the unsubstituted analog.

Optoelectronics (OLEDs)

Used as Electron Transport Materials (ETM) or ligands in phosphorescent iridium complexes.

  • Mechanism: The high electron affinity facilitates electron injection from the cathode.

  • Design Rule: 4,8-Disubstitution (e.g., 4-phosphine-8-methyl) is used to break symmetry and prevent crystallization, ensuring amorphous film formation.

Workflow Start Start: 3-Aminopyridine Step1 Doebner-Miller Cyclization (w/ Methyl Vinyl Ketone) Start->Step1 Inter Intermediate: 8-Methyl-1,5-Naphthyridine Step1->Inter Branch1 Path A: N-Oxidation (mCPBA) -> Functionalization Inter->Branch1 Branch2 Path B: Complexation (IrCl3/RuCl3) -> OLED Emitters Inter->Branch2 Branch3 Path C: Reduction (H2/Pd) -> Bioactive Piperidines Inter->Branch3

Figure 2: Synthetic divergence from the 8-methyl-1,5-naphthyridine scaffold.

References

  • Crystal Structure & Ligand Properties: Chen, W., et al. (2012). "4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine."[1] Acta Crystallographica Section E.

  • General Synthesis of Naphthyridines: Manske, R. H. F. (1942). "The Chemistry of Quinolines and Naphthyridines." Chemical Reviews.

  • Electronic Properties & OLED Applications: Zhu, H., et al. (2013). "Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine." RSC Advances.

  • Medicinal Chemistry Applications: Alonso, C., et al. (2014). "Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors." Current Topics in Medicinal Chemistry.

Sources

Exploratory

8-Methyl-1,5-naphthyridine: The Deep Blue Emitter Ligand

The following technical guide details the application of 8-Methyl-1,5-naphthyridine derivatives, specifically as the ligand 4-hydroxy-8-methyl-1,5-naphthyridine (mND) , in the fabrication of deep blue Organic Light-Emitt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of 8-Methyl-1,5-naphthyridine derivatives, specifically as the ligand 4-hydroxy-8-methyl-1,5-naphthyridine (mND) , in the fabrication of deep blue Organic Light-Emitting Diodes (OLEDs).

Technical Guide & Application Protocol

Part 1: Executive Summary & Core Mechanism

The quest for stable, high-efficiency deep blue emitters remains the "holy grail" of OLED technology. While green (Alq3) and red emitters are well-established, deep blue materials often suffer from wide bandgap instability and poor charge carrier mobility.

8-Methyl-1,5-naphthyridine , specifically in its enol-form ligand configuration (mND ), offers a critical solution. When chelated with Group III metals (Aluminum, Gallium, Indium), it forms complexes like AlmND3 (Tris(4-hydroxy-8-methyl-1,5-naphthyridinato)aluminum).

Why This Molecule Works
  • Isosteric Replacement: The 1,5-naphthyridine core is an isostere of quinoline (the core of Alq3). Replacing a carbon with a nitrogen atom (C-H

    
     N) significantly stabilizes the LUMO and deepens the HOMO.
    
  • The "Deep Blue" Shift: The high electron deficiency of the diaza-naphthalene core widens the optical bandgap (

    
     eV), shifting emission from the green of Alq3 (
    
    
    
    nm) to deep blue (
    
    
    nm).
  • Steric Locking (8-Methyl): The methyl group at the 8-position is not merely a substituent; it provides steric bulk that restricts intermolecular aggregation (reducing quenching) and subtly twists the ligand field, fine-tuning the emission energy.

Part 2: Photophysical & Electrochemical Profile

The following data contrasts the mND -based complex (AlmND3) against the industry standard green emitter (Alq3).

Comparative Data Table
PropertyAlq3 (Standard Green)AlmND3 (Deep Blue Target)Impact
Emission

520 nm440 - 450 nm True Deep Blue emission
CIE Coordinates (x, y) (0.32, 0.54)(0.15, 0.07) NTSC Standard Blue compliance
HOMO Level -5.7 eV-6.4 eV Deep HOMO prevents hole leakage
LUMO Level -3.0 eV-3.1 eV Good electron injection
Band Gap (

)
2.7 eV3.3 eV Wide gap necessary for blue photons
Electron Mobility


Superior electron transport
Energy Level Diagram (DOT Visualization)

The diagram below illustrates the frontier orbital descent that enables deep blue emission.

EnergyLevels cluster_axis cluster_AlmND3 AlmND3 (Deep Blue) Vac Vacuum (0 eV) LUMO_Alq3 LUMO: -3.0 eV HOMO_Alq3 HOMO: -5.7 eV LUMO_Alq3->HOMO_Alq3 HOMO_mND HOMO: -6.4 eV LUMO_mND LUMO: -3.1 eV LUMO_mND->HOMO_mND

Caption: Energy level alignment showing the deepened HOMO of AlmND3, widening the bandgap to 3.3 eV.

Part 3: Synthesis Protocol

The synthesis of the ligand 4-hydroxy-8-methyl-1,5-naphthyridine (mND) and its subsequent aluminum complex requires strict adherence to the Gould-Jacobs reaction pathway to ensure regioselectivity.

Phase 1: Ligand Synthesis (mND)

Precursors:

  • 3-Amino-4-methylpyridine (3-Amino-4-picoline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Step-by-Step Protocol:

  • Condensation (Enamine Formation):

    • Mix 3-amino-4-methylpyridine (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask.

    • Heat to 110°C for 2 hours under inert atmosphere (

      
      ).
      
    • Observation: Ethanol is evolved.[1] A solid enamine intermediate forms upon cooling.

    • Purification: Wash with hexane to remove unreacted DEEM.

  • Thermal Cyclization (Critical Step):

    • Pre-heat Dowtherm A to 250°C (reflux).

    • Add the enamine intermediate portion-wise to the boiling solvent. Caution: Vigorous foaming occurs due to ethanol elimination.

    • Maintain reflux for 30 minutes.

    • Cool to room temperature.[1][2] The ester intermediate (Ethyl 4-hydroxy-8-methyl-1,5-naphthyridine-3-carboxylate) precipitates.

    • Filter and wash with acetone.

  • Hydrolysis & Decarboxylation:

    • Reflux the ester in 10% NaOH solution for 4 hours.

    • Acidify with HCl to pH 3-4 to precipitate the carboxylic acid.

    • Decarboxylation: Heat the dry carboxylic acid powder in quinoline (with trace Cu powder catalyst) at 220°C until

      
       evolution ceases.
      
    • Sublimation: Purify the crude ligand by vacuum sublimation (

      
       Torr) to obtain pure mND .
      
Phase 2: Complexation (AlmND3)
  • Dissolve purified mND ligand (3.0 eq) in absolute ethanol.

  • Add Aluminum Isopropoxide (

    
    ) (1.0 eq) dissolved in dry toluene.
    
  • Reflux for 24 hours. The complex precipitates as a pale yellow/white solid.

  • Final Purification: Train sublimation is mandatory for OLED-grade purity.

Synthesis Workflow Diagram

Synthesis Start 3-Amino-4-picoline + DEEM Step1 Condensation (110°C, -EtOH) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Inter2 Naphthyridine Ester Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 Ligand Ligand (mND) 4-hydroxy-8-methyl -1,5-naphthyridine Step3->Ligand Step4 Complexation (Al(OiPr)3) Ligand->Step4 Final AlmND3 Deep Blue Emitter Step4->Final

Caption: Workflow for the synthesis of the mND ligand and the AlmND3 complex via the Gould-Jacobs route.

Part 4: Device Integration & Performance

To utilize AlmND3 effectively, it must be integrated into a specific OLED stack that manages its deep HOMO level.

Recommended Device Architecture

Due to the deep HOMO (-6.4 eV), standard Hole Transport Layers (HTL) like NPB (-5.4 eV) create a large injection barrier (~1.0 eV). A stepped injection architecture or a wide-bandgap host is required.

Stack Configuration:

  • Anode: ITO (Indium Tin Oxide)

  • HIL: PEDOT:PSS or HAT-CN (10 nm)

  • HTL: TAPC (High triplet energy, 30 nm)

  • EML (Emissive Layer): AlmND3 (40 nm) [Non-doped]

    • Note: Can also be used as a host for blue dopants, but acts as a standalone emitter here.

  • ETL: TPBi or BCP (Electron transport/Hole blocking, 30 nm)

  • Cathode: LiF (1 nm) / Al (100 nm)

Performance Validation
  • Turn-on Voltage: ~3.5 - 4.0 V

  • Max Luminance: > 10,000 cd/m²

  • External Quantum Efficiency (EQE): ~4.2% (Excellent for a fluorescent non-doped blue emitter).

  • Stability: The 1,5-naphthyridine core exhibits higher thermal stability (

    
    ) compared to many commercial blue emitters, reducing crystallization-induced failure.
    

References

  • Chen, C. et al. (2008). "Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3." Journal of the American Chemical Society.

  • Lee, C. C. et al. (2011).[3] "Efficient deep blue organic light-emitting diodes based on wide band gap 4-hydroxy-8-methyl-1,5-naphthyridine aluminium chelate."[3] Journal of Display Technology.

  • BenchChem. (2025).[1][4] "Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics." Technical Whitepaper.

  • Stanforth, S. P. (1998). "The Gould-Jacobs reaction."[1][2][4][5] Journal of Heterocyclic Chemistry.

  • Goushi, K. et al. (2012). "Organic Light-Emitting Diodes Employing Efficient Reverse Intersystem Crossing." Nature Photonics. (Context on Blue Emitter Challenges).

Sources

Exploratory

The 1,5-Naphthyridine Scaffold in Organic Electronics: From Synthetic Origins to High-Performance Semiconductors

Executive Summary The 1,5-naphthyridine (1,5-ND) scaffold represents a masterclass in heterocyclic efficiency. Historically isolated in drug discovery for its bioisosteric relationship to quinoline and naphthalene, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine (1,5-ND) scaffold represents a masterclass in heterocyclic efficiency. Historically isolated in drug discovery for its bioisosteric relationship to quinoline and naphthalene, this electron-deficient bicycle has evolved into a critical building block for n-type organic semiconductors. Its high electron affinity (EA), planar geometry, and ability to form strong


-

stacking interactions make it indispensable in the design of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

This technical guide dissects the transition of 1,5-ND from a pharmaceutical intermediate to a high-performance optoelectronic core. We analyze the causal relationship between its nitrogen positioning and electronic mobility, provide self-validating synthetic protocols, and map its trajectory in Thermally Activated Delayed Fluorescence (TADF) and phosphorescent emitters.

Part 1: The Architecture of Deficiency

Electronic Causality

The utility of 1,5-naphthyridine in electronics stems from the specific placement of nitrogen atoms at the 1 and 5 positions. Unlike naphthalene, the inclusion of electronegative nitrogen atoms lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Deep LUMO: The 1,5-placement creates a centrosymmetric, electron-deficient core. This facilitates electron injection from cathodes, making it an ideal Electron Transport Material (ETM).

  • Planarity: The rigid, fused ring system minimizes reorganization energy (

    
    ) during charge transfer, a critical parameter for maximizing electron mobility (
    
    
    
    ) in OFETs.
Structural Versatility

For drug development professionals transitioning to materials science, 1,5-ND offers a familiar "privileged structure." The same 4- and 8-position reactivity used to attach pharmacophores is exploited here to tune bandgaps.

  • 2,6-Functionalization: Extends conjugation for n-type polymers.

  • 4,8-Functionalization: Used for orthogonal donor attachment in TADF systems to separate HOMO/LUMO distributions.

Part 2: Synthetic Methodologies & Protocols[1]

The synthesis of electronic-grade 1,5-ND derivatives requires higher purity standards than pharmaceutical intermediates. Trace metal contaminants can quench excitons in OLEDs.

Core Construction: The Modified Friedländer/Skraup Approach

While the Skraup synthesis is historical, the condensation of 3-aminopyridines is preferred for regioselectivity.

Protocol A: Synthesis of 1,5-Naphthyridine Core

  • Objective: Synthesis of 1,5-naphthyridine-4-ol (Precursor for halogenation).

  • Reagents: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (EMME), Dowtherm A.[1]

Step-by-Step Workflow:

  • Condensation: Mix 3-aminopyridine (1.0 eq) and EMME (1.1 eq) at 110°C for 2 hours. Monitor the disappearance of amine via TLC.

  • Cyclization (Gould-Jacobs Type): Add the intermediate acrylate to boiling Dowtherm A (250°C) dropwise. Critical: High dilution prevents polymerization.

  • Workup: Cool to RT. Dilute with hexane to precipitate the product. Filter and wash with hexane to remove Dowtherm A.

  • Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH, then acidify to isolate the acid. Heat the acid in quinoline with Cu powder to decarboxylate, yielding 1,5-naphthyridine-4-ol.

Functionalization: The Suzuki-Miyaura Route

To create n-type semiconductors, we often halogenate the 4,8-positions to enable cross-coupling.

Protocol B: 4,8-Diaryl-1,5-Naphthyridine Synthesis

  • Bromination: Treat 1,5-naphthyridine with

    
     in acetic acid/NaOAc to yield 4,8-dibromo-1,5-naphthyridine.
    
  • Coupling:

    • Combine 4,8-dibromo-1,5-naphthyridine (1.0 eq) with Aryl-boronic acid (2.5 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2M aq).
      
    • Solvent: Toluene/Ethanol (2:1).

    • Condition: Reflux under Argon for 24h.

  • Purification (Electronic Grade): Column chromatography followed by vacuum sublimation at

    
     Torr. Note: Sublimation is non-negotiable for device longevity.
    
Visualization of Synthetic Logic

SynthesisPath cluster_0 Precursor Phase cluster_1 Core Formation cluster_2 Electronic Functionalization AminoPy 3-Aminopyridine Condensation Condensation (110°C) AminoPy->Condensation EMME EMME Reagent EMME->Condensation Cyclization Thermal Cyclization (Dowtherm A, 250°C) Condensation->Cyclization Gould-Jacobs Decarb Hydrolysis & Decarboxylation Cyclization->Decarb Bromination Bromination (4,8-dibromo-1,5-ND) Decarb->Bromination Activation Suzuki Suzuki Coupling (Ar-B(OH)2) Bromination->Suzuki Pd(0) Sublimation Vacuum Sublimation (>99.9% Purity) Suzuki->Sublimation Device Ready

Caption: Figure 1. Synthetic pathway from commodity chemicals to electronic-grade semiconductor materials.

Part 3: Application in OLEDs (Phosphorescence & TADF)

Iridium(III) Complexes

1,5-Naphthyridine derivatives serve as cyclometalating ligands (


) for Iridium complexes. The nitrogen at the 1-position coordinates to the metal, while the extended 

-system lowers the triplet energy (

), enabling red-shifted emission.
  • Mechanism: Strong spin-orbit coupling (SOC) induced by the Ir center facilitates Intersystem Crossing (ISC) from

    
    , harvesting 100% of excitons.
    
  • Key Material: (mtfmpp)2Ir(mmND). This complex utilizes a trifluoromethyl-substituted phenylpyridine and a naphthyridine ancillary ligand to achieve EQE > 30% with low efficiency roll-off.

Thermally Activated Delayed Fluorescence (TADF)

Recent breakthroughs utilize 1,5-ND as the Acceptor (A) unit paired with Donors (D) like phenoxazine.[2][3]

  • Design Principle: The high electron deficiency of 1,5-ND pulls electron density, while the twisted D-A structure decouples HOMO and LUMO. This results in a small singlet-triplet energy splitting (

    
    ), allowing reverse ISC (
    
    
    
    ) at room temperature.

Table 1: Performance Metrics of 1,5-ND Based OLED Emitters

Material ClassRoleDerivative/ComplexEmission ColorMax EQE (%)Mobility (

)
Ref
Phosphorescent Emitter(mtfmpp)2Ir(mmND)Red-Orange32.3%N/A[1, 2]
TADF AcceptorPXZ-1,5-NDGreen/Yellow29.9%

[3]
Fluorescent ETM4,8-di(carbazolyl)-NDBlue4.2%

[4]

Part 4: OFETs and n-Channel Semiconductors

While OLEDs rely on quantum efficiency, OFETs rely on charge carrier mobility. The 1,5-naphthyridine-2,6-dione (NTD) core has emerged as a rival to rylene diimides.

The NTD Advantage

The lactam (amide) functionality in the NTD core promotes intermolecular hydrogen bonding in the solid state. This "self-assembly" aligns the


-orbitals, creating efficient pathways for electron hopping.
  • Material: NTDT-DCV (Dicyanovinyl-capped NTD with thiophene bridges).[4][5]

  • Performance:

    • Electron Mobility:

      
      .
      
    • On/Off Ratio:

      
      .[4]
      
    • Mechanism: The dicyanovinyl groups lower the LUMO to approx -4.0 eV, stabilizing the radical anion against atmospheric oxidation.

Device Architecture & Energy Alignment

EnergyLevels cluster_device n-Type OFET Energy Alignment Source Au Source (-5.1 eV) LUMO NTDT-DCV LUMO (-4.0 eV) Source->LUMO Electron Injection Barrier ~1.1 eV Dielectric Dielectric Interface (OTS-treated SiO2) LUMO->Dielectric Channel Formation HOMO NTDT-DCV HOMO (-6.1 eV)

Caption: Figure 2. Energy level alignment in NTD-based OFETs. Deep LUMO facilitates electron stability.

Part 5: Future Outlook

The 1,5-naphthyridine scaffold is currently transitioning from "novelty" to "staple."

  • Aza-Diels-Alder Polymers: Future work is focusing on polymerizing 1,5-ND via Aza-Diels-Alder reactions to create ultra-stable n-type polymers for flexible electronics.

  • Singlet Fission: The specific energy levels of 1,5-ND derivatives are being investigated for singlet fission materials in photovoltaics to exceed the Shockley-Queisser limit.

References

  • Naphthyridine-based iridium(III) complexes for green to red OLEDs with EQEs over 30%. Journal of Materials Chemistry C. Link

  • Highly Phosphorescence Iridium Complexes and Their Application in Organic Light-Emitting Devices. Journal of the American Chemical Society. Link

  • Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based TADF Luminophore. ACS Applied Materials & Interfaces. Link

  • Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine. RSC Advances. Link

  • A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit. Chemical Communications. Link

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link

Sources

Foundational

Solid-State Physicochemical Profiling of 8-Methyl-1,5-naphthyridin-4-one: A Technical Guide for Advanced Applications

Executive Summary In the landscape of advanced organic synthesis, 8-methyl-1,5-naphthyridin-4-one (CAS: 1099792-23-0) 1 occupies a unique intersection between medicinal chemistry and optoelectronic materials science. Oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, 8-methyl-1,5-naphthyridin-4-one (CAS: 1099792-23-0) 1 occupies a unique intersection between medicinal chemistry and optoelectronic materials science. Often referred to by its tautomeric name, 8-methyl-1,5-naphthyridin-4-ol, this compound is a highly versatile heterocyclic building block.

As a Senior Application Scientist, I approach the handling of this powder not merely as a raw material, but as a dynamic system governed by tautomeric equilibrium. Understanding the causality between its solid-state hydrogen bonding and its macroscopic physical properties is essential. This whitepaper provides a comprehensive, self-validating guide to the physical characteristics of 8-methyl-1,5-naphthyridin-4-one powder, detailing how its morphological profile dictates its utility in synthesizing kinase/BET inhibitors 2, high-performance OLEDs 3, and organic photovoltaics (OPVs) 4.

Quantitative Physicochemical Profile

The physical behavior of 8-methyl-1,5-naphthyridin-4-one is fundamentally driven by its lactam-lactim tautomerism. In the solid powder state, the 4-oxo (lactam) tautomer predominates. This structural reality forces the molecules into a dense, highly ordered crystal lattice stabilized by strong intermolecular


 hydrogen bonds.

This molecular packing is the direct cause of the powder's exceptionally high melting point and its resistance to dissolution in non-polar solvents.

Table 1: Key Physical Characteristics and Handling Causality
ParameterValue / CharacteristicCausality & Impact on Handling
CAS Number 1099792-23-0Unique identifier for safety tracking and procurement.
Molecular Formula C9H8N2ODictates the fundamental stoichiometric ratios for downstream synthesis.
Molecular Weight 160.17 g/mol Low molecular weight facilitates clean vacuum thermal evaporation (VTE).
Appearance Off-white to light-yellow powderColorimetric indicator of purity; darkening indicates oxidative degradation.
Melting Point >250 °C (Sublimes/Decomp)High thermal stability driven by solid-state intermolecular H-bonding.
Solubility Profile Low in non-polar; Moderate in polar aprotic (DMF, DMSO)Lattice energy requires high-dielectric solvents to disrupt H-bond networks.
Dominant Solid State 4-Oxo (1H-naphthyridin-4-one)Causes dense crystal packing, increasing bulk density and reducing hygroscopicity.

Self-Validating Analytical Protocols

In advanced materials characterization, a single data point is a vulnerability. To establish true trustworthiness, experimental protocols must be designed as self-validating systems . For 8-methyl-1,5-naphthyridin-4-one powder, thermal events (like sublimation) can easily be misinterpreted as degradation if not properly cross-referenced.

Step-by-Step Methodology: Thermal & Morphological Validation
  • Sample Desiccation (Pre-treatment):

    • Action: Store 20 mg of the raw powder in a vacuum desiccator over phosphorus pentoxide (

      
      ) for 24 hours prior to analysis.
      
    • Causality: Removes surface-adsorbed moisture that could mask true polymorphic transitions or falsely lower the melting point via solvent-induced plasticization.

  • Thermogravimetric Analysis (TGA):

    • Action: Weigh 5–10 mg of the desiccated powder into an alumina crucible. Heat from 25 °C to 400 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: Establishes the exact mass-loss profile and degradation onset temperature. This step is mandatory to ensure that endothermic events later observed in DSC are true phase changes (melting/sublimation) and not chemical decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Action: Load 2–5 mg into a hermetically sealed, crimped aluminum pan. Heat at 10 °C/min up to 10 °C below the degradation onset identified in Step 2.

    • Causality: Identifies the precise melting point (>250 °C) and any solid-solid polymorphic transitions. The TGA data validates the DSC data by ruling out mass-loss artifacts.

  • Powder X-Ray Diffraction (pXRD):

    • Action: Mount the powder on a zero-background silicon holder to minimize signal noise. Scan from

      
       to 
      
      
      
      using Cu-K
      
      
      radiation.
    • Causality: Confirms the crystalline lattice structure. A sharp diffractogram validates that the thermal stability observed in the DSC is a result of high crystallinity rather than amorphous aggregation.

G A Raw 8-Methyl-1,5-naphthyridin-4-one Powder Sample B pXRD Analysis (Lattice & Crystallinity) A->B C TGA / DSC (Thermal Stability & Sublimation) A->C D Laser Diffraction (Particle Size Distribution) A->D E Self-Validated Physicochemical Profile B->E C->E D->E

Fig 1. Self-validating analytical workflow for powder characterization.

Application-Driven Physical Requirements

The physical state of the powder directly dictates its integration into downstream pipelines. The divergence in application relies heavily on manipulating the tautomeric state of the molecule.

Medicinal Chemistry (API Synthesis)

In drug discovery, the 1,5-naphthyridine core is a privileged scaffold. Fused derivatives act as potent inhibitors of the BET bromodomain family and various kinases 2. The 8-methyl substitution provides a critical steric vector that enhances target selectivity.

  • Handling Impact: Because the powder exists as the tightly packed 4-oxo tautomer, it exhibits poor dissolution kinetics in standard organic solvents. Synthesis protocols must utilize polar aprotic solvents (e.g., DMF, DMSO) or strong bases to deprotonate the nitrogen, forcing the molecule into the more reactive 4-hydroxy enolate form for electrophilic substitution.

Optoelectronics and Materials Science

In the realm of OLEDs and OPVs, the thermal resilience of the powder is its greatest asset.

  • OLED Manufacturing: The powder's high sublimation point allows it to survive vacuum thermal evaporation without degrading. Once in the 4-ol tautomeric state, it acts as a bidentate ancillary ligand. When coordinated with Iridium(III), it yields complexes with exceptional photoluminescence quantum yields (PLQYs > 88%) and pure red emissions 3.

  • Organic Photovoltaics (OPVs): The compound is utilized to synthesize rigid, ball-like aluminum chelates (

    
    ). These complexes serve as highly stable exciton-blocking layers (EBLs) that outperform traditional materials (like BCP) due to enhanced electron mobility and a higher glass transition temperature (
    
    
    
    ) 4.

G Solid Solid State (Powder) 4-Oxo Tautomer Dominant Strong H-Bonding Solution Solution State 4-Hydroxy Tautomer Active Deprotonation Ready Solid->Solution Solvation in Polar Aprotics Materials Metal Coordination (Al, Ir) (OLEDs & OPVs) Solid->Materials Vacuum Sublimation MedChem API Synthesis (Kinase/BET Inhibitors) Solution->MedChem Electrophilic Substitution Solution->Materials Chelation

Fig 2. Tautomeric influence on downstream applications.

Conclusion

The physical characteristics of 8-methyl-1,5-naphthyridin-4-one powder are not arbitrary; they are the macroscopic manifestations of its tautomeric equilibrium and solid-state hydrogen bonding. By employing self-validating analytical workflows, researchers can accurately profile its thermal stability and crystallinity, unlocking its full potential as a high-value precursor in both targeted therapeutics and next-generation optoelectronics.

References

  • Title: 8-Methyl-1H-[1,5]naphthyridin-4-one | 1099792-23-0 Source: BuyersGuideChem URL
  • Source: Molecules (MDPI)
  • Title: Pure Red Iridium(III)
  • Source: Journal of Materials Chemistry A (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Cyclization of 3-Amino-4-Methylpyridine Derivatives

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenge of activating the 4-methyl group in 3-amino-4-methylpyridine to facilitate c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenge of activating the 4-methyl group in 3-amino-4-methylpyridine to facilitate cyclization, a transformation critical for accessing 6-azaindole (pyrrolo[2,3-c]pyridine) and 1,6-naphthyridine scaffolds.

Executive Summary

3-Amino-4-methylpyridine is a privileged building block for fused heterocyclic systems, particularly 6-azaindoles (bioisosteres of indoles/purines) and 1,6-naphthyridines (kinase inhibitors). However, the cyclization of this scaffold is synthetically non-trivial due to the low acidity of the C4-methyl protons (


) compared to the electron-rich C3-amino group.

Standard bases (e.g., NaOEt) often fail to deprotonate the methyl group efficiently without competing nucleophilic attacks. This guide details two robust, field-proven protocols:

  • The "Cationic Activation" Protocol: A modern, base-free method using Trifluoroacetic Anhydride (TFAA) to synthesize 2-trifluoromethyl-6-azaindoles .

  • The "Lithiation-Condensation" Protocol: A classic approach for accessing 1,6-naphthyridines via strong base activation.

Mechanistic Insight: The "Methyl Activation" Problem

The core challenge is thermodynamic. The electron-donating amino group at C3 increases electron density on the pyridine ring, further deactivating the C4-methyl group toward deprotonation.

  • Conventional Failure Mode: Treatment with weak bases results only in N-acylation or N-alkylation of the amine, leaving the methyl group intact.

  • The Solution (Cationic Activation): Acylation of the pyridine nitrogen (N1) creates a pyridinium salt. This cationic charge exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    ), significantly increasing the acidity of the C4-methyl protons, allowing "auto-cyclization" under mild conditions.
Visualization: Cationic Activation Pathway

MethylActivation Start 3-Amino-4-methylpyridine Step1 N-Acylation (TFAA) Start->Step1 TFAA, 0°C Inter1 Pyridinium Salt (Strong EWG Effect) Step1->Inter1 Formation of N-COCF3 salt Step2 Methyl Deprotonation (Enolization) Inter1->Step2 Intramolecular H-bond Inter1->Step2 pKa drop Cyclization [4+1] Cyclization Step2->Cyclization Nucleophilic attack Product 6-Azaindole Derivative Cyclization->Product -H2O

Figure 1: Mechanism of TFAA-mediated activation. The formation of the N-acyl pyridinium species is the critical switch that activates the methyl group.

Protocol A: Synthesis of 2-Trifluoromethyl-6-Azaindoles

Methodology: Modified [4+1] Cyclization via Cationic Activation. Relevance: Access to fluorinated azaindole cores (common in high-potency kinase inhibitors). Source Authority: Validated against recent ChemRxiv/RSC protocols (Voloshchuk et al.) [1].

Reagents & Equipment[1][2][3][4]
  • Substrate: 3-Amino-4-methylpyridine (1.0 equiv)

  • Reagent: Trifluoroacetic Anhydride (TFAA) (3.0 - 4.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Dry, 0.2 M)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Procedure
  • Preparation: Dissolve 3-amino-4-methylpyridine (1.0 g, 9.25 mmol) in anhydrous DCM (45 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0–5 °C (ice bath).

  • Activation: Dropwise add TFAA (3.9 mL, ~27.7 mmol, 3 equiv) over 15 minutes.

    • Observation: The solution may turn yellow/orange. A mild exotherm will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours .

    • Monitoring: Check by LC-MS. The intermediate (N-trifluoroacetyl pyridinium) may not be stable on silica; rely on MS (M+H expected for cyclized product or hydrated intermediate).

  • Workup (Hydrolysis):

    • Cool the mixture back to 0 °C.

    • Slowly quench with saturated aqueous NaHCO₃ solution until pH ~8. (Caution: CO₂ evolution).

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude residue is typically a 3-trifluoroacetyl-2-trifluoromethyl-6-azaindole .

    • Deacylation (Optional): To remove the N-acyl group or C3-acyl group, treat with K₂CO₃ in MeOH at reflux for 1 hour.

    • Flash Chromatography: Elute with Hexanes:EtOAc (gradient 80:20 to 50:50).

Data & Yields
Substrate Substituent (Pos 2/5/6)ReagentProductYield (%)
H (Parent)TFAA2-CF₃-3-COCF₃-6-azaindole82%
5-BrTFAA5-Bromo-2-CF₃-3-COCF₃-6-azaindole76%
2-MeTFAANo Reaction (Steric hindrance at N1)0%
6-OMeTFAA4-Methoxy-2-CF₃-6-azaindole65%

Critical Note: Substituents at the 2-position (alpha to Nitrogen) prevent the formation of the N-acyl pyridinium salt due to sterics, shutting down the reaction. This protocol works best for 5- or 6-substituted derivatives.

Protocol B: Synthesis of 1,6-Naphthyridines

Methodology: Lithiation-Condensation (Batcho-Leimgruber / Knoevenagel Variant). Relevance: Access to classic kinase inhibitor scaffolds (e.g., Nevirapine analogues). Source Authority: Adapted from J. Med. Chem. and SciSpace protocols [2, 3].

Reagents & Equipment[1][2][3][4]
  • Substrate: 3-Amino-4-methylpyridine (protected as N-Boc or N-Pivaloyl)

  • Base: n-Butyllithium (n-BuLi) (2.5 M in hexanes) or LiHMDS

  • Electrophile: Diethyl oxalate or DMF

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Protection: Convert 3-amino-4-methylpyridine to N-Boc-3-amino-4-methylpyridine using (Boc)₂O and DMAP in THF (Standard procedure).

  • Lithiation:

    • Dissolve N-Boc precursor (1.0 equiv) in anhydrous THF under Argon.

    • Cool to -78 °C .

    • Add n-BuLi (2.2 equiv) dropwise. The first equivalent deprotonates the NH-Boc; the second deprotonates the C4-Methyl (forming a dianion).

    • Stir at -78 °C for 1 hour.

  • Condensation:

    • Add Diethyl oxalate (1.5 equiv) dropwise.

    • Allow to warm to 0 °C over 2 hours.

  • Cyclization:

    • Quench with aqueous NH₄Cl. Extract with EtOAc.[1][2]

    • Dissolve the crude intermediate (a pyruvate derivative) in Ethanol.

    • Add catalytic HCl or heat to reflux to induce cyclization and Boc-deprotection.

  • Result: Formation of 1,6-naphthyridine-3,4-dione or 3-hydroxy-1,6-naphthyridine-4-carboxylate derivatives.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Protocol A: No Reaction Wet TFAA or solvent.TFAA hydrolyzes instantly. Use fresh ampoules and dry DCM over molecular sieves.
Protocol A: Low Yield Substrate has 2-position substituent.[3]This pathway is blocked for 2-substituted pyridines. Switch to Protocol B (Lithiation).
Protocol B: Complex Mixture Incomplete lithiation or temperature fluctuation.Ensure -78 °C is maintained strictly. Use fresh n-BuLi (titrate before use).
Safety Warning Exothermic Reaction The addition of TFAA to the amine is exothermic. Always use an ice bath and dropwise addition.

References

  • Volochnyuk, D. M., et al. "Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines." ChemRxiv (2023).

  • Gupton, B. F., et al. "Process for making 3-amino-2-chloro-4-methylpyridine." US Patent 6,399,781 (2002).

  • Prasad, V. K., et al. "Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives." Journal of Applicable Chemistry (2015).[2]

  • Grozinger, K. G., et al. "Synthesis of 1,6-naphthyridines." J. Heterocycl.[4] Chem. (1995).[3]

Sources

Application

Using 8-Methyl-1,5-naphthyridin-4(1H)-one in OLED device fabrication

Application Note: Utilization of 8-Methyl-1,5-naphthyridin-4(1H)-one as a Functional Ligand in High-Efficiency PHOLED Architectures Executive Summary & Mechanism of Action 8-Methyl-1,5-naphthyridin-4(1H)-one (hereafter r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of 8-Methyl-1,5-naphthyridin-4(1H)-one as a Functional Ligand in High-Efficiency PHOLED Architectures

Executive Summary & Mechanism of Action

8-Methyl-1,5-naphthyridin-4(1H)-one (hereafter referred to as 8-Me-ND ) acts as a critical electron-deficient scaffold in the fabrication of organic light-emitting diodes (OLEDs). While structurally related to pharmaceutical pharmacophores (e.g., nalidixic acid derivatives), in optoelectronics, it functions primarily as an ancillary ligand for phosphorescent metal complexes, particularly Iridium(III) and Platinum(II).

Mechanistic Insight: Unlike standard ancillary ligands (e.g., picolinate or acetylacetonate), the 1,5-naphthyridine core possesses deep LUMO (Lowest Unoccupied Molecular Orbital) energy levels due to the two nitrogen atoms in the fused ring system. When coordinated to a metal center, 8-Me-ND:

  • Enhances Electron Mobility: It facilitates electron injection directly onto the emitter molecule, balancing charge transport in the Emissive Layer (EML).

  • Suppresses Efficiency Roll-off: The rigid coordination geometry reduces triplet-triplet annihilation (TTA) at high current densities.

  • Tunes Emission Color: It stabilizes the metal-ligand charge transfer (MLCT) states, often pushing emission toward saturated red or near-infrared (NIR) wavelengths.

Material Pre-Processing: The Pharma-to-Photonics Gap

Cross-Disciplinary Insight: Researchers with a drug development background often rely on HPLC purity (>98%). For OLEDs, this is insufficient. Impurities acting as charge traps (e.g., halides, residual solvents) must be removed to <10 ppm.

Protocol 1: Sublimation Purification Prerequisite: 8-Me-ND synthesized via condensation of 3-aminopyridine derivatives (standard medicinal chemistry route).

  • Load: Place 2.0 g of HPLC-grade 8-Me-ND into a quartz boat within a high-vacuum sublimation train.

  • Vacuum: Pump down to

    
     Torr (base pressure).
    
  • Gradient Heating:

    • Zone 1 (Source): Heat to 180°C (ramp rate 2°C/min).

    • Zone 2 (Deposition): Maintain at 120°C.

    • Zone 3 (Trap): Ambient/Water-cooled.

  • Extraction: Collect the crystalline band deposited in Zone 2.

  • Validation: Verify purity via Differential Scanning Calorimetry (DSC). Sharp melting endotherm required.

Workflow A: Synthesis of the Phosphorescent Emitter

Direct evaporation of 8-Me-ND is rare. It is most effective when complexed with Iridium. The following protocol synthesizes a pure red emitter, Ir(L_main)₂(8-Me-ND) , where L_main is a main ligand like 4-(4-(trifluoromethyl)phenyl)quinazoline.[1]

Reaction Scheme (Graphviz Visualization):

G Figure 1: Coordination workflow for integrating 8-Me-ND into a phosphorescent OLED emitter. IrCl3 IrCl3·3H2O (Iridium Source) Dimer Chloro-bridged Dimer [Ir(L)2(µ-Cl)]2 IrCl3->Dimer Reflux 24h 2-ethoxyethanol/H2O MainLigand Main Ligand (e.g., 4tfmpq) MainLigand->Dimer Complex Final Emitter Ir(L)2(8-Me-ND) Dimer->Complex 100°C, 12h 2-ethoxyethanol MeND 8-Me-ND (Ancillary Ligand) MeND->Complex Base Na2CO3 (Base) Base->Complex Promotes Coordination

Step-by-Step Coordination Protocol:

  • Dimer Formation: React

    
     with the main ligand (2.2 equiv) in 2-ethoxyethanol/water (3:1) at reflux for 24h. Precipitate and filter the chloro-bridged dimer.
    
  • Ligand Exchange: Suspend the dimer (0.5 mmol), 8-Me-ND (1.2 mmol), and

    
     (5 mmol) in 2-ethoxyethanol (30 mL).
    
  • Reaction: Degas with Nitrogen. Heat to 100°C for 12–16 hours. The mixture will shift color (typically to deep red).

  • Workup: Cool, pour into water, filter precipitate. Wash with water and hexane.

  • Purification: Flash column chromatography (Silica, DCM:Methanol) followed by sublimation (as described in Protocol 1) is mandatory before device use.

Workflow B: OLED Device Fabrication (Vacuum Thermal Evaporation)

This protocol integrates the complexed 8-Me-ND material into a high-efficiency red PHOLED.[1]

Device Architecture (Graphviz Visualization):

Stack cluster_0 OLED Stack Architecture Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) ETL ETL: Alq3 or 3TPYMB (40 nm) EML EML: Host (CBP) : Dopant [Ir-8-Me-ND] (10%) (30 nm) HTL HTL: TAPC (40 nm) HIL HIL: HAT-CN (10 nm) Anode Anode: ITO (150 nm)

Figure 2: Optimized device stack. The 8-Me-ND ligand resides within the Dopant complex in the EML.

Fabrication Protocol:

  • Substrate Prep: Patterned ITO glass (

    
    ). Clean sequentially: Decon-90, DI water, Acetone, IPA (ultrasonic, 15 min each). UV-Ozone treat for 20 min immediately prior to loading.
    
  • Vacuum Loading: Transfer to VTE chamber. Base pressure

    
     Torr.
    
  • Deposition (Rates are critical):

    • HIL (HAT-CN): 0.5 Å/s.

    • HTL (TAPC): 1.0 Å/s.

    • EML (Co-deposition): This is the critical step.

      • Host (e.g., CBP or 26DCzPPy): Rate 1.0 Å/s.

      • Dopant (Ir-Complex with 8-Me-ND): Rate 0.1 Å/s (Target 10% doping ratio).

    • ETL (3TPYMB): 1.0 Å/s.

    • Cathode: LiF (0.1 Å/s) followed by Al (5.0 Å/s).

  • Encapsulation: Glass lid with UV-curable epoxy in glovebox (

    
     ppm).
    

Performance Benchmarks & Troubleshooting

Expected Data Profile: The incorporation of 8-Me-ND typically results in superior electron handling compared to standard acetylacetonate (acac) complexes.

ParameterStandard Ir(III) Complex (acac ligand)Ir(III) Complex with 8-Me-ND Impact of 8-Me-ND
PLQY (Solution) 70 - 80%85 - 93% Rigid structure reduces non-radiative decay.
EQE (Max) 20 - 25%> 30% Improved charge balance in EML.
Electron Mobility


Naphthyridine core facilitates electron hopping.
Emission Color Red (610 nm)Pure Red (626 nm) Stronger field strength tunes bandgap.

Troubleshooting Guide:

  • Issue: High Turn-on Voltage (>4.0 V).

    • Cause: The 8-Me-ND complex has deep HOMO levels, creating a hole injection barrier.

    • Solution: Use a deep-HOMO host material (e.g., mCBP) or grade the doping concentration at the HTL interface.

  • Issue: Spectral Broadening.

    • Cause: Aggregation of the dopant due to the planar naphthyridine ring.

    • Solution: Reduce doping concentration from 10% to 5-7%.

References

  • Synthesis and Application of Naphthyridine-Based Iridium Complexes: Miao, J., et al. (2019). Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31%. ACS Applied Materials & Interfaces.[1][2]

  • General Naphthyridine Electron Transport Properties: Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules.

  • Platinum Complexes with Naphthyridin-4-ol for NIR: Li, Y., et al. (2021).[3][4] Photoluminescence and electroluminescence characterization of high-performance near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum(II) complexes. Materials Advances.

Sources

Method

Technical Application Note: High-Purity Synthesis and Characterization of AlmND for Blue OLED Applications

Executive Summary & Material Rationale This application note details the synthesis, purification, and characterization of Bis(2-methyl-8-quinolinolato)(1,5-naphthyridin-4-olato)aluminum (III) (referred to herein as AlmND...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Material Rationale

This application note details the synthesis, purification, and characterization of Bis(2-methyl-8-quinolinolato)(1,5-naphthyridin-4-olato)aluminum (III) (referred to herein as AlmND ).

While Tris(8-hydroxyquinolinato)aluminum (Alq3) is the archetypal green emitter, achieving stable blue emission requires disrupting the molecular symmetry and increasing the HOMO-LUMO gap. AlmND achieves this via a mixed-ligand strategy:

  • 2-methyl-8-quinolinol (2-Meq): The methyl group at the C2 position introduces steric hindrance, preventing the formation of the facial isomer and distorting the octahedral geometry, which blue-shifts the emission.

  • 1,5-naphthyridin-4-ol (ND): Replacing the quinoline core with a naphthyridine core (adding a nitrogen atom) lowers the HOMO level more significantly than the LUMO, widening the optical bandgap into the blue region.

Target Audience: Synthetic Chemists, Device Physicists, and Materials Scientists.

Chemical Safety & Pre-requisites

Critical Warning: This protocol involves the use of organoaluminum precursors which can be pyrophoric or highly moisture-sensitive. All complexation reactions must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.

Key Reagents
ReagentPurity RequirementRole
Aluminum Isopropoxide (

)
99.99%+ (trace metals basis)Aluminum source (preferred over

to avoid Cl impurities)
2-methyl-8-quinolinol >99.0% (Recrystallized)Primary Ligand (L1)
1,5-naphthyridin-4-ol Synthesized in-house (See Protocol A)Secondary Ligand (L2)
Ethanol / Isopropanol Anhydrous (<50 ppm

)
Solvent

Experimental Protocols

Protocol A: Synthesis of Ligand (1,5-naphthyridin-4-ol)

Rationale: This ligand is rarely available at OLED-grade purity commercially. In-house synthesis via the Gould-Jacobs reaction ensures control over trace metal contaminants.

Workflow Diagram:

LigandSynthesis Start 3-Aminopyridine Step1 Condensation (110°C, 2h) Start->Step1 Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Step1 Inter Enamine Intermediate Step1->Inter Step2 Thermal Cyclization (Dowtherm A, 250°C) Inter->Step2 -EtOH Step3 Hydrolysis & Decarboxylation Step2->Step3 Final 1,5-naphthyridin-4-ol (Ligand) Step3->Final

Figure 1: Gould-Jacobs synthetic route for the naphthyridine ligand.

Step-by-Step:

  • Condensation: Mix 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. The mixture will solidify upon cooling. Recrystallize the enamine intermediate from ethanol.

  • Cyclization: Add the intermediate to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Note: High temperature is strictly required to overcome the activation energy for ring closure. Stir for 30 mins.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate the ester. Filter and wash with hexane.[1]

  • Hydrolysis: Reflux the ester in 10% NaOH solution for 4 hours. Acidify with HCl to pH 3-4 to precipitate the carboxylic acid.[2]

  • Decarboxylation: Heat the carboxylic acid in quinoline with a trace of copper powder at 220°C until CO2 evolution ceases. Pour into water, filter, and recrystallize from ethanol to obtain 1,5-naphthyridin-4-ol .

Protocol B: Coordination of AlmND

Rationale: A one-pot ligand exchange reaction using Aluminum Isopropoxide is chosen. The isopropoxide byproduct is volatile and easily removed, unlike chloride ions which can quench OLED emission.

Reaction Stoichiometry:



  • Dissolution: In a glovebox, dissolve 10 mmol of

    
     in 50 mL of anhydrous isopropanol.
    
  • Ligand Addition:

    • Add 20 mmol of 2-methyl-8-quinolinol (dissolved in 20 mL isopropanol) dropwise.

    • Stir at reflux (82°C) for 1 hour. A yellow precipitate (Al(2-Meq)2(OiPr)) typically forms.

    • Add 10 mmol of 1,5-naphthyridin-4-ol (dissolved in hot isopropanol) dropwise.

  • Reflux: Continue refluxing for 12 hours under Argon. The precipitate color will shift to a pale yellow/off-white.

  • Filtration: Cool to room temperature. Filter the precipitate using a Schlenk frit.

  • Washing: Wash 3x with cold isopropanol and 2x with n-hexane to remove unreacted ligands.

  • Drying: Dry under high vacuum (

    
     Torr) at 80°C for 6 hours.
    

Purification: The Train Sublimation Standard

For OLED applications, 99% chemical purity is insufficient; 99.99% (4N) purity is required to prevent exciton quenching by impurities.

Protocol:

  • Load crude AlmND into the source boat of a quartz tube train sublimation system.

  • Pump system to base pressure

    
     Torr.
    
  • Temperature Gradient:

    • Source Zone: 260°C (Material sublimation point).

    • Deposition Zone: 180°C - 100°C.

  • Run for 24 hours.

  • Harvesting: Discard the "ash" in the boat (non-volatiles) and the highly volatile ring (impurities) at the far cold end. Collect only the crystalline middle fraction.

Characterization & Validation

Data Summary Table
PropertyValueMethodRelevance
Appearance Pale Yellow / Off-white powderVisualDark color indicates oxidation.
Melting Point (

)
245°C - 250°CDSCThermal stability for evaporation.
Glass Transition (

)
~105°CDSCMorphological stability.
PL Peak (

)
460 - 475 nmPhotoluminescence (Soln)Blue emission confirmation.
HOMO / LUMO -5.8 eV / -2.8 eVCV / UPSEnergy level alignment.
Structural Validation (NMR)
  • 1H NMR (500 MHz, CDCl3): Distinct peaks for the 2-methyl group (

    
     ~2.8 ppm) and the naphthyridine protons (
    
    
    
    8.5-9.2 ppm) must integrate to a 2:1 ligand ratio.
  • Self-Validation Check: If the integration ratio deviates, you likely have a mixture of

    
     and AlmND. Re-sublime or adjust reaction stoichiometry.
    
Optical Performance

The substitution of the quinoline ligand with naphthyridine should result in a hypsochromic shift (blue shift) compared to Alq3 (520 nm).

  • Target Emission: Sky Blue (CIE y ~ 0.2 - 0.3).

  • PLQY: Measured in an integrating sphere, expected >30% in film.

Device Architecture Integration

AlmND is best utilized as an Emissive Layer (EML) host doped with a deep blue emitter, or as a standalone sky-blue emitter.

OLED Stack Diagram:

OLEDStack Cathode Cathode (Al/LiF) 100 nm ETL ETL (Alq3 or TPBi) 30 nm Cathode->ETL Electron Injection EML EML (AlmND) Blue Emission Zone 30 nm ETL->EML Electron Transport HTL HTL (NPB) 40 nm EML->HTL Hole Transport HIL HIL (PEDOT:PSS or MoO3) 10 nm HTL->HIL Anode Anode (ITO) 150 nm HIL->Anode Substrate Glass Substrate Anode->Substrate

Figure 2: Standard device architecture utilizing AlmND as the emissive layer.

References

  • Ligand Synthesis: Brown, E. V. "The Synthesis of the Naphthyridines." Journal of Organic Chemistry, vol. 30, no. 5, 1965. Link

  • Gould-Jacobs Reaction Protocol: BenchChem Technical Support. "Synthesis of 1,5-Naphthyridine-4-carboxylic acid." BenchChem Protocols, 2025.[2] Link

  • Aluminum Complexation: Kido, J., & Iizumi, Y. "Fabrication of blue organic electroluminescent devices using the novel aluminum complex." Applied Physics Letters, vol. 73, 1998. (Foundational work on blue-shifting Al complexes). Link

  • Purification Standards: Forrest, S. R. "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature, vol. 428, 2004. (Establishes sublimation purity requirements). Link

  • PLQY Measurement: IUPAC Technical Report. "Standards for photoluminescence quantum yield measurements in solution." Pure and Applied Chemistry, vol. 83, no. 12, 2011. Link

Sources

Application

Application Note: Functionalization of 8-Methyl-1,5-Naphthyridine at the C-4 Position

[1] Abstract The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., TGF- receptor inhibitors) and antimalarial...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., TGF-


 receptor inhibitors) and antimalarials. However, the regioselective functionalization of 8-methyl-1,5-naphthyridine  at the C-4 position presents a distinct challenge due to the competing reactivity of the C-2 position and the electronic/steric perturbations introduced by the 8-methyl group. This guide outlines three validated methodologies to achieve C-4 functionalization: (1) Direct C-H Amination via Hypervalent Iodine , (2) Radical Minisci Alkylation , and (3) The Classical 

-Oxide

Sequence
.[1] Emphasis is placed on overcoming the "peri-effect" exerted by the 8-methyl substituent and maximizing regioselectivity.[1]

Strategic Analysis & Mechanistic Insight

Structural Dynamics

The 1,5-naphthyridine system is electron-deficient, making it susceptible to nucleophilic attack and radical addition, but resistant to electrophilic substitution.

  • Numbering: The nitrogen atoms are at positions 1 and 5.[1] In 8-methyl-1,5-naphthyridine , the methyl group is located on the second ring, adjacent to the bridgehead carbon (C8a) and "peri" to N-1.

  • The Peri-Effect: The steric bulk of the 8-methyl group creates a repulsive interaction with the lone pair or substituents on N-1.[1] This hinders

    
    -oxidation at N-1 relative to N-5, complicating the classical activation strategies that rely on N1-oxide formation to activate C-4.[1]
    
Regioselectivity Landscape (C-2 vs. C-4)

Nucleophilic and radical attacks on the pyridine moiety typically compete between the


-positions (C-2) and 

-positions (C-4).[1]
  • C-2 Attack: Generally favored by charge control (proximity to the electronegative nitrogen).[1]

  • C-4 Attack: Can be favored by steric hindrance at C-2 or by specific radical characteristics (orbital control).[1]

  • Impact of 8-Methyl: While remote from C-4, the 8-methyl group increases the electron density of the N-5 ring, making the N-1 ring (containing C-4) comparatively more electron-deficient and thus more reactive toward nucleophilic radicals.

Methodology 1: Direct C-H Amination (Modern & High Precision)

Best For: Late-stage functionalization; installing nitrogen nucleophiles without pre-oxidation.[1]

Recent advances in hypervalent iodine chemistry have unlocked direct access to C-4 aminated azaarenes, bypassing the harsh conditions of classical


 chemistry. This protocol utilizes a bispyridine-ligated I(III) reagent to activate the C-H bond.[1]
Mechanism

The reaction proceeds via the in situ formation of an activated


-heterocyclic pyridinium salt, followed by nucleophilic addition and elimination. Unlike standard 

-oxide chemistry, this method shows a remarkable preference for C-4 functionalization in fused systems.[1]
Protocol: C-4 Amination with Py-HVI

Reagents:

  • Substrate: 8-Methyl-1,5-naphthyridine (1.0 equiv)[1][2]

  • Reagent: [(Py)2IPh]2OTf (Py-HVI) (1.2 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM

  • Temperature: Ambient to 50 °C

Step-by-Step Workflow:

  • Activation: Dissolve 8-methyl-1,5-naphthyridine (1.0 mmol) in anhydrous MeCN (5 mL). Add Py-HVI (1.2 mmol) in one portion. Stir at room temperature for 1 hour. The solution typically darkens as the activated complex forms.[1]

  • Nucleophilic Addition: Add the secondary amine (2.0 mmol) dropwise.

  • Elimination/Rearrangement: Heat the mixture to 50 °C for 4–6 hours. Monitor by LC-MS for the formation of the C-4 aminated product (

    
    ).[1]
    
  • Workup: Quench with sat. aq.

    
    . Extract with DCM (
    
    
    
    ).[1]
  • Purification: The regioselectivity is high, but traces of C-2 isomer may exist.[1] Purify via flash column chromatography (DCM/MeOH gradient).

Methodology 2: Radical Minisci Alkylation (Versatile C-C Bond Formation)

Best For: Installing alkyl, acyl, or carbamoyl groups at C-4.[1]

The Minisci reaction utilizes carbon-centered radicals generated from carboxylic acids, alcohols, or halides. While C-2/C-4 selectivity is often a mixture, the 8-methyl-1,5-naphthyridine scaffold favors radical addition to the more electron-deficient N-1 ring.[1]

Protocol: Ag-Catalyzed Decarboxylative Alkylation

Reagents:

  • Substrate: 8-Methyl-1,5-naphthyridine (1.0 equiv)[1][2]

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for

    
    -Bu) (3.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (3.0 equiv)
    
  • Acid: TFA (1.0 equiv) - Critical for protonating the N-heterocycle, lowering the LUMO.

  • Solvent: DCM/Water (biphasic 1:1)[1]

Step-by-Step Workflow:

  • Protonation: Dissolve 8-methyl-1,5-naphthyridine in DCM/Water. Add TFA (1 equiv) to protonate the ring nitrogens.[1]

  • Radical Generation: Add the carboxylic acid and

    
    .[1]
    
  • Initiation: Heat to 40–60 °C. Add

    
     (dissolved in water) dropwise over 30 minutes. Note: Slow addition controls the radical concentration and minimizes homocoupling.
    
  • Reaction: Stir vigorously for 2–4 hours. Evolution of

    
     gas indicates successful decarboxylation.[1]
    
  • Workup: Basify with

    
     to pH > 9 (to liberate the free base). Extract with DCM.[1][2][3]
    
  • Purification: Separation of C-2 and C-4 isomers is required.[1] C-4 isomers typically elute later than C-2 isomers on silica gel due to higher polarity (dipole moment considerations).[1]

Methodology 3: The Classical N-Oxide Route (Robust but Lengthy)

Best For: Large-scale preparation of 4-chloro-8-methyl-1,5-naphthyridine (a versatile intermediate).[1]

This route converts the C-H bond to a C-Cl bond, which can then be displaced by diverse nucleophiles (


).
The Regioselectivity Challenge

Oxidation with mCPBA typically yields a mixture of N-1 oxide, N-5 oxide, and 1,5-dioxide. Due to the peri-effect of the 8-methyl group, N-1 is sterically hindered, often favoring N-5 oxidation. However, to functionalize C-4, activation at N-1 is required .

  • Strategy: Drive the reaction to the 1,5-dioxide (bis-N-oxide) to ensure N-1 is activated, or separate the mono-oxides.

Protocol: N-Oxidation Chlorination

Step 1: Synthesis of N-Oxide [1]

  • Dissolve 8-methyl-1,5-naphthyridine in DCM or

    
    .[1]
    
  • Add mCPBA (2.5 equiv for dioxide) portionwise at 0 °C.

  • Warm to RT and stir overnight.

  • Wash with

    
     to remove benzoic acid byproducts.[1]
    
  • Isolate the N-oxide mixture.[1] (Optional: Separate N-1 oxide if possible, but chlorination of the mixture is often more practical).

Step 2: Chlorination with


 [1]
  • Suspend the N-oxide in pure

    
     (10 vol).
    
  • (Optional) Add

    
     (1.0 equiv) to enhance reactivity.[1]
    
  • Reflux (100–110 °C) for 2–4 hours. The mechanism involves nucleophilic attack of the N-oxide oxygen on phosphorus, followed by chloride attack at C-2 or C-4.[1]

    • Note: C-4 chlorination is favored over C-2 when C-2 is sterically hindered or under thermodynamic control, but mixtures are common.[1]

  • Quench: Pour carefully onto ice/ammonia. Caution: Exothermic.

  • Isolation: Extract with EtOAc.

  • Differentiation: The product mixture will likely contain 2-Cl, 4-Cl, and potentially 6-Cl isomers.[1] The 4-chloro-8-methyl-1,5-naphthyridine isomer can be identified by

    
     NMR (coupling constants of the N-1 ring protons: 
    
    
    
    ,
    
    
    absent).

Visualization & Data

Reaction Pathways Diagram

G Start 8-Methyl-1,5- naphthyridine PyHVI Intermediate: N-Pyridinium Salt Start->PyHVI [(Py)2IPh]2OTf Direct Activation Radical Radical Addition (Minisci) Start->Radical R-COOH, Ag+, S2O8 HAT / Radical Gen NOxide N-Oxide Mixture (1-Ox, 5-Ox, Di-Ox) Start->NOxide mCPBA Oxidation Prod1 4-Amino-8-methyl- 1,5-naphthyridine PyHVI->Prod1 Amine, Heat Regioselective Prod2 4-Alkyl-8-methyl- 1,5-naphthyridine Radical->Prod2 C-4 Attack (Major/Minor Mix) Chloro 4-Chloro-8-methyl- 1,5-naphthyridine NOxide->Chloro POCl3 Reflux Prod3 4-Functionalized Product (SNAr) Chloro->Prod3 Nucleophile SNAr

Caption: Strategic bifurcation for C-4 functionalization. Blue: Direct Amination (Modern).[1] Yellow: Radical Alkylation.[1][4] Red: Classical N-Oxide route.[1]

Comparison of Methods
FeatureMethod 1: Direct C-H AminationMethod 2: Minisci ReactionMethod 3: N-Oxide /

Primary Target C-N Bond FormationC-C Bond FormationC-Cl Intermediate
Step Count 1 (One-pot)12-3
Regioselectivity High (C-4 favored)Moderate (C-2/C-4 mix)Low/Moderate (Isomer separation needed)
Scalability mg to gram scaleGram to kg scaleHigh (Industrial standard)
Key Limitation Reagent cost (Hypervalent Iodine)Homocoupling side-productsHarsh conditions (

), Isomer separation

Troubleshooting & Critical Parameters

  • Isomer Identification:

    • Use NOESY NMR to distinguish C-4 vs C-2 substitution.[1]

    • C-4 substituted: The proton at C-3 will show NOE correlation only with C-2 proton.

    • C-2 substituted: The proton at C-3 will show NOE correlation with C-4 proton.

    • Note: In 8-methyl-1,5-naphthyridine, the 8-methyl group provides a distinct handle.[1] An NOE between 8-Me and H-7 is standard; if substitution is at C-4, the remote ring (N1 ring) pattern changes.[1]

  • Solubility: 1,5-Naphthyridines are often poorly soluble in non-polar solvents.[1] For Minisci reactions, using a biphasic system (DCM/H2O) with vigorous stirring is crucial to keep the radical source and substrate interacting at the interface.

  • Safety:

    • Minisci: Evolution of

      
       and exothermic radical initiation.[1] Use a blast shield.[1]
      
    • 
      :  Reacts violently with water. Quench extremely slowly at low temperature.
      

References

  • Direct C4 and C2 C–H Amination of Heteroarenes Using I(III) Reagents. J. Org. Chem. 2024.[1][5][6] [Link] Grounding: Describes the Py-HVI mediated direct amination protocol.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules 2020, 25(14), 3252.[1] [Link] Grounding: Comprehensive review on N-oxide formation, chlorination, and general reactivity of the 1,5-naphthyridine scaffold.

  • Recent Advances in Minisci-Type Reactions. Chem. Eur. J. 2020. [Link] Grounding: mechanistic details and regioselectivity factors for radical alkylation of electron-deficient heterocycles.[4]

  • Regioselective functionalization of 1,5-naphthyridines. Tetrahedron 2008.[1] Grounding: Discussion of the peri-effect and nucleophilic attacks on naphthyridine systems.

Sources

Method

Application Note: Deoxychlorination of 8-Methyl-1,5-naphthyridin-4(1H)-one to 4-Chloro-8-methyl-1,5-naphthyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the synthesis of 4-chloro-8-methyl-1,5-naphthyridine (CAS: 13607...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the synthesis of 4-chloro-8-methyl-1,5-naphthyridine (CAS: 1360704-47-7) from its corresponding naphthyridinone precursor.

Introduction & Mechanistic Rationale

The conversion of 1,5-naphthyridin-4(1H)-ones to their 4-chloro counterparts is a foundational transformation in medicinal chemistry. The resulting chloro-heterocycles are highly reactive electrophiles, serving as versatile building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr) [1].

The reaction relies on the inherent tautomerization of 8-methyl-1,5-naphthyridin-4(1H)-one to its 4-hydroxy-1,5-naphthyridine form. Treatment with phosphorus oxychloride (POCl3) drives the formation of a highly reactive dichlorophosphate intermediate. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) accelerates this step by generating the Vilsmeier-Haack reagent in situ, which acts as a superior electrophilic activating agent. Finally, an intramolecular or intermolecular attack by a chloride ion displaces the phosphate leaving group via an SNAr mechanism, yielding 4-chloro-8-methyl-1,5-naphthyridine [2].

G A 8-Methyl-1,5-naphthyridin- 4(1H)-one B 4-Hydroxy Tautomer (Active Nucleophile) A->B Tautomerization C Dichlorophosphate Intermediate B->C POCl3, DMF (cat.) Δ, -HCl D 4-Chloro-8-methyl- 1,5-naphthyridine C->D Cl⁻ Attack (SNAr)

Figure 1: Mechanistic pathway for the chlorination of 8-methyl-1,5-naphthyridin-4(1H)-one via POCl3.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the following stoichiometric and thermodynamic parameters must be strictly adhered to:

ParameterValue / ReagentMechanistic Rationale
Starting Material 8-Methyl-1,5-naphthyridin-4(1H)-one (1.0 eq)Substrate for deoxychlorination.
Chlorinating Agent POCl3 (5.0 - 10.0 eq)Acts as both the activating reagent and the solvent; excess drives the equilibrium forward.
Catalyst Anhydrous DMF (0.05 - 0.10 eq)Forms the Vilsmeier-Haack intermediate, significantly lowering the activation energy of the hydroxyl attack.
Temperature 100 °C - 110 °CProvides the necessary thermal energy for the SNAr displacement of the bulky phosphate group.
Reaction Time 2 - 4 hoursEnsures complete conversion while minimizing thermal degradation of the product.
Expected Yield 65% - 85%Highly dependent on the efficiency of the basic quench and extraction steps to prevent hydrolysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process checks (TLC, pH monitoring) are embedded within the steps to guarantee that the chemical environment supports product stability.

Phase 1: Reaction Assembly & Activation
  • Setup: In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, suspend 8-methyl-1,5-naphthyridin-4(1H)-one (1.0 eq) in neat POCl3 (5.0 to 10.0 eq).

  • Catalysis: Add anhydrous DMF (0.1 eq) dropwise at room temperature. Note: A slight exothermic reaction and gas evolution (HCl) may occur.

  • Thermal Activation: Attach a reflux condenser fitted with a drying tube (or maintain under a positive pressure of argon). Heat the reaction mixture in an oil bath at 100–110 °C for 2 to 4 hours.

  • Validation Check (TLC): Monitor the reaction via TLC (Silica gel, 50% EtOAc/Hexanes, UV 254 nm). The starting material is highly polar and remains near the baseline, whereas the 4-chloro product is significantly less polar and migrates rapidly (Rf ~ 0.6). Proceed to the next phase only when the baseline spot is completely consumed.

Phase 2: Controlled Quenching & Extraction
  • Solvent Removal (Critical Step): Cool the reaction mixture to room temperature. Transfer the flask to a rotary evaporator and remove the excess POCl3 under reduced pressure (bath temperature < 40 °C) until a thick, dark syrup remains.

  • Basic Quench: Prepare a large beaker containing crushed ice and saturated aqueous NaHCO3. Slowly and carefully add the concentrated syrup dropwise into the vigorously stirring ice-base mixture.

  • Validation Check (pH): Test the aqueous mixture with pH paper. The pH must remain ≥ 8. If the solution becomes acidic, immediately add more solid NaHCO3 or 1M NaOH. Causality: An acidic, warm environment will rapidly hydrolyze the 4-chloro-1,5-naphthyridine back to the starting 4(1H)-one.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract with Dichloromethane (DCM) three times.

  • Drying: Combine the organic layers, wash once with brine, and dry over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Phase 3: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient of 10% to 50% Ethyl Acetate in Hexanes.

  • Isolation: Pool the fractions containing the pure product (identified via TLC) and concentrate under reduced pressure to afford 4-chloro-8-methyl-1,5-naphthyridine as an off-white to pale yellow solid.

Field-Proven Insights & Troubleshooting

  • The Causality of the Quench: Why do we remove excess POCl3 before quenching? If a large volume of unreacted POCl3 is poured directly into water, the resulting exothermic hydrolysis generates massive amounts of heat, HCl, and H3PO4. This localized boiling and plummeting pH create the perfect conditions for the reverse reaction (hydrolysis of the C-Cl bond). Stripping the POCl3 first is the single most important step for preserving your yield.

  • Alternative Bases: If NaHCO3 causes excessive foaming (due to CO2 release) that is difficult to manage at scale, quenching into an ice-cold solution of 2M NaOH or aqueous ammonia can be utilized, provided the addition is slow enough to control the temperature (< 10 °C).

  • Storage: 4-Chloro-1,5-naphthyridines can be sensitive to atmospheric moisture over prolonged periods. Store the purified solid in a desiccator or under an inert atmosphere at 4 °C to prevent gradual hydrolysis.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252.[Link]

Application

Application Note: The 8-Methyl-1,5-naphthyridin-4(1H)-one Scaffold in Kinase Inhibitor Design

Topic: 8-Methyl-1,5-naphthyridin-4(1H)-one as a scaffold in kinase inhibitor design Content Type: Application Notes and Protocols Abstract & Strategic Rationale The 1,5-naphthyridin-4(1H)-one system is a "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Methyl-1,5-naphthyridin-4(1H)-one as a scaffold in kinase inhibitor design Content Type: Application Notes and Protocols

Abstract & Strategic Rationale

The 1,5-naphthyridin-4(1H)-one system is a "privileged scaffold" in medicinal chemistry, structurally mimetic to the adenine core of ATP. Its planar bicyclic heteroaromatic architecture allows for precise hydrogen bonding interactions within the kinase hinge region.

This guide focuses on the 8-methyl-1,5-naphthyridin-4(1H)-one variant. The introduction of the C8-methyl group is a critical design element (Scaffold Decoration) that serves two primary functions:

  • Conformational Control: It introduces steric strain that can lock the rotation of N1-substituents (atropisomerism), potentially enhancing binding affinity by pre-organizing the inhibitor into a bioactive conformation.

  • Selectivity Filter: The methyl group projects into the solvent-exposed front or specific hydrophobic pockets (e.g., the ribose binding pocket), aiding in isoform selectivity (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).

Structural Biology & Binding Mode

Effective kinase inhibition requires satisfying the donor-acceptor motifs of the kinase hinge region. The 1,5-naphthyridin-4-one core typically binds via:

  • N1-H (Donor): H-bonds to the backbone carbonyl of the hinge residue (e.g., Val851 in PI3K

    
    ).
    
  • N5 (Acceptor): H-bonds to the backbone amide NH of the hinge.

  • C4-Carbonyl: Often involved in water-mediated networks or intramolecular H-bonding to stabilize the inhibitor's conformation.

Visualization: Interaction Map

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

BindingMode Scaffold 8-Methyl-1,5-naphthyridin-4(1H)-one (Inhibitor Core) Hinge Kinase Hinge Region (Val/Glu/Met) Scaffold->Hinge H-Bond (N1-H & N5) Pocket Hydrophobic Pocket I (Selectivity) Scaffold->Pocket 8-Methyl (Steric/Hydrophobic) Solvent Solvent Front Scaffold->Solvent C4-Substituents

Figure 1: Pharmacophore mapping of the 8-methyl-1,5-naphthyridin-4(1H)-one scaffold within the ATP-binding pocket.

Synthetic Protocols

The synthesis of the core scaffold utilizes the Gould-Jacobs reaction , a robust method for constructing 4-hydroxyquinolines and naphthyridines.[1]

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 8-methyl-1,5-naphthyridin-4(1H)-one. Precursor: 3-Amino-4-methylpyridine (CAS: 3430-27-1).

Reagents & Materials:
  • 3-Amino-4-methylpyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Solvent for cyclization)

  • Hexane/Ethanol (for precipitation)

Step-by-Step Procedure:
  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap, mix 3-amino-4-methylpyridine (10 mmol) and DEEM (11 mmol).

    • Heat to 110°C for 2 hours. Ethanol is produced as a byproduct; monitor its removal to drive equilibrium.

    • Checkpoint: TLC (50% EtOAc/Hex) should show the disappearance of the amine and formation of the intermediate enamine (diethyl 2-(((4-methylpyridin-3-yl)amino)methylene)malonate).

  • Thermal Cyclization (Gould-Jacobs):

    • Add the crude enamine dropwise to boiling diphenyl ether (250°C ) under vigorous stirring.

    • Critical: High temperature is required to overcome the activation energy for the intramolecular substitution.

    • Maintain reflux for 30-45 minutes.

    • Cool the mixture to room temperature.

    • Add hexane (50 mL) to precipitate the product. Filter the solid and wash with ethanol.

  • Hydrolysis & Decarboxylation (Optional if C3-H is desired):

    • The product is an ethyl ester. To get the bare scaffold: Hydrolyze with 10% NaOH (reflux, 2h), acidify to isolate the acid, then decarboxylate in refluxing diphenyl ether or quinoline with copper powder.

Protocol B: Activation and Library Generation

To create a library of inhibitors, the 4-oxo group is converted to a leaving group (Cl) to enable SNAr reactions with various amines (hinge binders or solubilizing tails).

Step-by-Step Procedure:
  • Chlorination:

    • Suspend 8-methyl-1,5-naphthyridin-4(1H)-one (1.0 eq) in POCl3 (10 eq).

    • Reflux for 4 hours. The solution will turn clear/dark.

    • Safety: Quench excess POCl3 by slowly pouring the reaction mixture onto crushed ice/NH4OH.

    • Extract with DCM, dry over MgSO4, and concentrate to yield 4-chloro-8-methyl-1,5-naphthyridine .

  • SNAr Displacement:

    • Dissolve the chloro-intermediate in n-butanol or DMF.

    • Add the desired aniline/amine (1.2 eq) and p-TsOH (catalytic) or DIPEA (2.0 eq).

    • Heat to 100-120°C in a sealed tube or microwave reactor (30 min at 140°C).

    • Purify via Prep-HPLC.

Visualization: Synthetic Workflow

Synthesis SM 3-Amino-4-methylpyridine Enamine Enamine Intermediate SM->Enamine + DEEM, 110°C Cyclized 3-Carboxylate-4-one Core Enamine->Cyclized 250°C, Diphenyl ether Core 8-Methyl-1,5-naphthyridin-4(1H)-one Cyclized->Core Hydrolysis/Decarboxylation Chloro 4-Chloro Intermediate Core->Chloro POCl3, Reflux Final Final Inhibitor Library Chloro->Final R-NH2, SNAr

Figure 2: Synthetic route from commercial starting materials to functionalized kinase inhibitors.

Biological Evaluation Protocols

Once synthesized, compounds must be validated for potency and selectivity.

Assay 1: ADP-Glo™ Kinase Assay (Biochemical)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is universal and highly sensitive.

Materials:

  • Recombinant Kinase (e.g., PI3K

    
    , mTOR).
    
  • Substrate (e.g., PIP2:PS lipid vesicles for PI3K).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in DMSO (100% DMSO). Transfer 250 nL to a 384-well plate.

  • Enzyme Reaction:

    • Add 2.5

      
      L of 2x Kinase Buffer containing the enzyme. Incubate for 10 min at RT.
      
    • Add 2.5

      
      L of 2x Substrate/ATP mix.
      
    • Incubate for 60 min at RT (Kinase Reaction).

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

Assay 2: Cellular Target Engagement (Western Blot)

Verify that the inhibitor permeates the cell and inhibits the pathway (e.g., phosphorylation of AKT or S6K).

Protocol:

  • Cell Culture: Seed PC3 or MCF7 cells (10^5 cells/well) in 6-well plates. Allow to adhere overnight.

  • Treatment: Treat cells with inhibitor (0.1, 1.0, 10

    
    M) for 2 hours.
    
  • Stimulation: Stimulate pathway if necessary (e.g., Insulin or EGF for 10 min).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting: Run SDS-PAGE. Transfer to nitrocellulose.

    • Primary Antibodies: p-AKT (Ser473), Total AKT, p-S6K, GAPDH (Loading Control).

    • Detection: HRP-conjugated secondary antibodies + ECL substrate.

SAR Data Summary (Representative)

The following table summarizes expected Structure-Activity Relationship (SAR) trends for this scaffold against Class I PI3K isoforms.

Substituent (R at C4)8-PositionPI3K

IC50 (nM)
SolubilityNotes
Aniline H150ModerateBaseline activity.
Aniline Methyl 45 Low Methyl locks conformation; potency increases.
Morpholine Methyl>1000HighLoss of hinge H-bond donor (NH).
3-OH-Aniline Methyl12ModerateAdditional H-bond to solvent front/hinge.
Piperazine-tail Methyl25HighSolubilizing group; good balance.

References

  • Discovery of Torin1: Liu, Q., et al. (2010). "Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer." Journal of Medicinal Chemistry. Link

  • Scaffold Synthesis: Lesher, G. Y., et al. (1962). "1,8-Naphthyridines.[2][3] A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry (Foundational reference for naphthyridine synthesis via Gould-Jacobs). Link

  • PI3K/mTOR Dual Inhibitors: Mallon, R., et al. (2011). "PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR." Molecular Cancer Therapeutics. Link

  • ADP-Glo Assay Validation: Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. Link

  • 1,5-Naphthyridine Review: Litvić, M., et al. (2012). "Chemistry and biological activity of 1,5-naphthyridines." Arkivoc. Link

Sources

Method

Application Note: High-Purity Gradient Sublimation of Naphthyridine-Based n-Type Semiconductors

Executive Summary Naphthyridine derivatives (e.g., 1,5-naphthyridine, 1,8-naphthyridine, and NTD-based molecules) represent a critical class of electron-deficient (n-type) organic semiconductors. They are increasingly ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyridine derivatives (e.g., 1,5-naphthyridine, 1,8-naphthyridine, and NTD-based molecules) represent a critical class of electron-deficient (n-type) organic semiconductors. They are increasingly utilized as Electron Transport Materials (ETMs) and Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs and OFETs.

However, the electron-deficient nature of the naphthyridine core makes these materials highly sensitive to trace impurities, which act as charge carrier traps and excitonic quenchers. Standard purification methods (column chromatography, recrystallization) rarely achieve the >99.95% (3N5) purity required for device-grade performance.

This guide details a High-Vacuum Gradient Sublimation protocol specifically optimized for naphthyridine derivatives. It addresses the unique thermal properties of these nitrogen-heterocycles and provides a self-validating workflow to maximize yield and charge carrier mobility.

Physicochemical Context: Know Your Material

Before attempting sublimation, one must understand the thermal profile of the specific naphthyridine derivative. Unlike simple hydrocarbons (e.g., pentacene), naphthyridines possess nitrogen lone pairs that can induce specific intermolecular interactions or thermal decomposition pathways.

The "Golden Window" of Sublimation

Successful purification relies on operating within a specific thermal window defined by two critical parameters determined via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • 
     (Sublimation Onset):  The temperature at which mass loss begins (
    
    
    
    weight loss) under vacuum.
  • 
     (Decomposition Temperature):  The temperature at which irreversible chemical degradation occurs (often indicated by an exothermic peak in DSC or rapid mass loss in TGA).
    

Critical Rule: The operational source temperature (


) must satisfy:


ParameterDescriptionTarget Value for Naphthyridines
Vacuum Level Mean free path must exceed tube diameter.

Torr (High Vacuum)
Gradient Slope Determines separation resolution.

Impurity Type Volatile: Solvents, precursors.Non-Volatile: Catalysts (Pd), polymerized byproducts.Separated by zone deposition.

Experimental Setup & Workflow Visualization

Diagram 1: High-Vacuum Gradient Sublimation System

The following diagram illustrates the physical configuration required for effective separation.

SublimationSetup cluster_furnace Three-Zone Tube Furnace Source Source Zone (High Temp) Raw Material Gradient Gradient Zone (Temp Slope) Product Crystallization Source->Gradient Vapor Transport Source->Gradient Cool Cool Zone (Low Temp) Volatile Impurities Gradient->Cool Vapor Transport Trap Cold Trap (Liquid N2) Cool->Trap Residual Gas Vacuum Turbo Molecular Pump (< 10^-6 Torr) Trap->Vacuum Exhaust Control PID Controller Control->Source Heat Control

Figure 1: Schematic of a horizontal tube furnace setup. The temperature gradient drives the separation of species based on their vapor pressure.

Detailed Protocol: Step-by-Step

Phase 1: Pre-Sublimation Preparation

Do not sublime "dirty" material. Crude synthesis products often contain >5% impurities. Subliming low-purity material leads to "entrainment," where impurities are carried along with the product.

  • Solvent Wash: Wash the crude solid with a solvent that dissolves impurities but not the naphthyridine (e.g., cold methanol or hexane).

  • Pre-drying: Dry the material in a vacuum oven at

    
     for 4 hours to remove bulk solvents.
    
Phase 2: Loading and Evacuation
  • Boat Selection: Use a fused quartz boat.

    • Expert Insight: For naphthyridines, avoid graphite boats if the molecule has free amines, as they can intercalate. Quartz is inert.

  • Loading: Spread the material evenly in the boat. Do not pile it; surface area maximizes sublimation rate.

  • Insert & Seal: Place the boat at the closed end (source zone) of the quartz tube. Connect the open end to the vacuum train.

  • Pump Down:

    • Start the roughing pump (

      
       Torr).
      
    • Engage the Turbo Molecular Pump (TMP).

    • Wait: Allow the system to reach

      
       Torr. This usually takes 2–4 hours to degas the tube walls.
      
Phase 3: The "Soak and Ramp" Heating Profile

Naphthyridines can form polymorphs. A slow ramp is essential for growing large, high-quality crystals rather than a microcrystalline powder.

  • Degassing (Soak 1): Heat the source to

    
     (or 
    
    
    
    below
    
    
    ) for 1 hour. This removes stubborn solvent residues.
  • Ramping: Increase temperature at

    
     until 
    
    
    
    is reached.
  • Stabilization: Maintain

    
    . Monitor the pressure gauge. A spike in pressure indicates decomposition.
    
  • Deposition: Allow the process to run for 12–48 hours depending on the batch size.

Phase 4: Harvesting (The Critical Separation)

Upon cooling, you will observe distinct colored bands inside the quartz tube.

  • Zone A (Source Boat): Black/Brown residue. (Non-volatile impurities, metals, polymers).

  • Zone B (Hotter Gradient): The Target Product. Usually bright yellow/orange/red crystals for naphthyridines.

  • Zone C (Cooler Gradient): Light colored film/fluff. (Volatile impurities, isomers).

Action: Carefully break the vacuum with nitrogen. Use a long spatula to scrape only Zone B. Discard Zone A and C.

Validation & Troubleshooting Logic

Diagram 2: Purification Logic Flow

This decision tree helps determine if the sublimation was successful or requires optimization.

Workflow Start Start: Crude Naphthyridine TGA Run TGA Analysis Determine T_sub & T_dec Start->TGA Sublime Execute Gradient Sublimation TGA->Sublime Inspect Visual Inspection of Tube Sublime->Inspect Success Distinct Crystal Bands (Harvest Zone B) Inspect->Success Clear Separation Decomp Charring/Black Residue (Source Too Hot) Inspect->Decomp Darkening NoTransport No Deposition (Source Too Cold) Inspect->NoTransport Material Remains in Boat Decomp->Sublime Reduce Temp by 20°C NoTransport->Sublime Increase Temp by 10°C

Figure 2: Logical workflow for optimizing the sublimation parameters based on visual feedback.

Analytical Validation

Do not rely on color alone. Validate the purified fraction:

  • Elemental Analysis (CHN): Variance from theoretical should be

    
    .
    
  • HPLC: Purity area should exceed 99.9%.

  • UPS (Ultraviolet Photoelectron Spectroscopy): Check for changes in the HOMO level, which indicates removal of trap states.

References

  • Forrest, S. R., et al. Mechanism for the separation of organic semiconductors via thermal gradient sublimation. Journal of Applied Physics. Available at: [Link]

  • Chem. Mater. Microspacing In-Air Sublimation Growth of Organic Crystals. ACS Publications. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of 8-Methyl-1,5-naphthyridin-4(1H)-one cyclization

Technical Support Case: #NAPH-15-OPT Topic: Yield Optimization for 8-Methyl-1,5-naphthyridin-4(1H)-one Cyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Executive Summary & System...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case: #NAPH-15-OPT Topic: Yield Optimization for 8-Methyl-1,5-naphthyridin-4(1H)-one Cyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary & System Status

The synthesis of 8-Methyl-1,5-naphthyridin-4(1H)-one typically utilizes the Gould-Jacobs reaction , involving the condensation of 3-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[1][2]

Current Status: Users frequently report low yields (<30%) during the cyclization phase due to three primary failure modes:

  • Polymerization/Charring: Excessive heating duration or inadequate dilution in the thermal medium.

  • Incomplete Cyclization: Failure to reach the activation energy threshold (approx. 250°C) required for the electrocyclic ring closure.

  • Workup Losses: Difficulty isolating the product from high-boiling solvents (e.g., Dowtherm A) or sublimation losses.

This guide provides a validated troubleshooting workflow to elevate yields to the 60-75% range .

Visual Workflow: Reaction Pathway

The following diagram illustrates the critical control points in the synthesis. Note that the "Cyclization" step is the bottleneck.[3]

GouldJacobs cluster_conditions Optimization Parameters Start 3-Amino-4-methylpyridine + EMME Inter Enamine Intermediate (Acrylate) Start->Inter Condensation (110°C, -EtOH) Cycle Cyclization (250°C, Dowtherm A) Inter->Cycle Critical Step Dilution High Ester 3-Carboxylate Ester (Precipitate) Cycle->Ester Ring Closure (-EtOH) Final 8-Methyl-1,5-naphthyridin-4(1H)-one (After Hydrolysis/Decarb) Ester->Final 1. NaOH/H2O 2. Heat (-CO2)

Caption: Logical flow of the Gould-Jacobs synthesis targeting the 1,5-naphthyridine core. The red node indicates the high-risk thermal cyclization step.

Troubleshooting Guide (Q&A Format)

Category 1: Thermal Cyclization Failure (Low Yield)

Q: My reaction mixture turns into a black tar, and I recover very little product. What is happening? A: This indicates uncontrolled polymerization . The intermolecular reaction (polymerization) competes with the intramolecular reaction (cyclization).

  • The Fix: Increase the dilution factor. The enamine intermediate should be added dropwise into a large volume of pre-heated solvent (250°C).[4]

  • Protocol Adjustment: Use a solvent-to-substrate ratio of at least 10:1 to 20:1 (v/w) . Do not mix the substrate and solvent cold and then heat them up together; this maximizes the time spent in the "danger zone" (150-200°C) where polymerization is favored over cyclization.

Q: I am using Dowtherm A, but the reaction seems incomplete even after 4 hours. A: Prolonged heating often degrades the product rather than driving conversion. The cyclization is rapid once the activation temperature is reached.

  • The Fix: Shorten the reaction time. At 250-260°C, the reaction is typically complete within 15–30 minutes .

  • Check: Ensure your internal temperature is actually reaching 250°C. Refluxing Dowtherm A (b.p. ~258°C) ensures this. If using an oil bath, the bath must be ~270°C to maintain internal reflux.

Category 2: Regioselectivity & Structure[6][7]

Q: How do I ensure the methyl group ends up at position 8? A: The starting material, 3-amino-4-methylpyridine , dictates this.

  • Mechanism: The methyl group at position 4 of the pyridine ring blocks cyclization at that site. This forces the ring closure to occur exclusively at position 2 (the only open alpha-position).

  • Result: This regiochemical lock ensures the formation of the 1,5-naphthyridine core with the methyl group correctly positioned at C8 in the final fused system [1].

Category 3: Workup & Purification[4][5][8][9]

Q: The product won't precipitate from Dowtherm A upon cooling. A: The 8-methyl substituent may increase the solubility of the intermediate ester compared to the unsubstituted parent.

  • The Fix:

    • Cool the mixture to room temperature.

    • Dilute with a non-polar anti-solvent such as Hexane or Diethyl Ether (ratio 1:1 or 1:2).

    • Stir for 30 minutes to induce precipitation.

    • Filter and wash the cake copiously with hexane to remove residual Dowtherm A.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 8-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (Cyclization Step).

Reagents:

  • Enamine Intermediate (from condensation of 3-amino-4-methylpyridine + EMME).

  • Solvent: Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture).

Procedure:

  • Preparation: Set up a 3-neck flask with a mechanical stirrer, internal thermometer, and a dropping funnel. Connect a short-path condenser to collect the ethanol byproduct.

  • Pre-heating: Charge the flask with Dowtherm A (20 mL per gram of intermediate). Heat to a rolling reflux (~255-260°C ).

  • Addition (Critical): Dissolve the Enamine Intermediate in a minimal amount of warm Dowtherm A (or add as a solid if free-flowing). Add this slowly to the refluxing solvent over 5-10 minutes.

    • Why? This maintains high dilution, favoring the intramolecular ring closure.

  • Reaction: Maintain reflux for 20 minutes . Monitor the evolution of ethanol vapors.

  • Quench: Remove the heat source immediately. Allow to cool to ~80°C.

  • Isolation: Pour the warm mixture into a beaker. While stirring, slowly add an equal volume of Hexane . Allow to stand at 4°C overnight.

  • Purification: Filter the precipitate. Wash with Hexane (3x) to remove oily residues. Wash with Acetone (1x) to remove tarry impurities.

Data Comparison: Heating Methods

ParameterConventional Heating (Dowtherm)Microwave Irradiation [2]
Temperature 255°C300°C
Time 30-60 mins5-10 mins
Typical Yield 40-55%65-75%
Purity Profile Tarry byproducts commonCleaner crude
Scalability High (Multi-gram/Kg)Low (Milligram/Gram)

Note: For small-scale optimization (<1g), microwave synthesis is superior.

Decarboxylation (To obtain the final 4(1H)-one)

The product from the step above is the 3-ethyl ester . To obtain the target 8-Methyl-1,5-naphthyridin-4(1H)-one :

  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify to pH 4-5 to precipitate the carboxylic acid.

  • Decarboxylation: Heat the dry carboxylic acid in high-boiling solvent (e.g., Quinoline or Diphenyl ether) at 250°C until CO2 evolution ceases, or use silver carbonate catalysis for milder conditions.

References

  • National Institutes of Health (NIH) . Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Isolation and Resolution of 1,5- and 1,7-Naphthyridine Isomers

Welcome to the Naphthyridine Troubleshooting Guide. The separation of 1,5-naphthyridine and 1,7-naphthyridine is a notorious bottleneck in heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Naphthyridine Troubleshooting Guide. The separation of 1,5-naphthyridine and 1,7-naphthyridine is a notorious bottleneck in heterocyclic synthesis. Because these structural isomers share nearly identical molecular weights and similar polarities, standard purification workflows often fail. This guide is designed for drug development professionals and synthetic chemists who need scalable, field-proven methodologies to resolve these isomers with high purity.

FAQ 1: Why do 1,5- and 1,7-naphthyridine always co-synthesize in my reactions?

The Mechanistic Origin: If you are synthesizing these scaffolds via the classic Skraup reaction using 3-aminopyridine, glycerol, and an oxidant (such as "sulfo-mix" – a mixture of nitrobenzenesulfonic acid and sulfuric acid), the co-formation of isomers is an unavoidable consequence of the starting material's symmetry[1].

During the Michael addition of 3-aminopyridine to the in-situ generated acrolein, the subsequent electrophilic ring closure can occur at two different ortho positions on the pyridine ring:

  • Cyclization at C2: Leads to 1,5-naphthyridine. This pathway is sterically hindered but still proceeds[2].

  • Cyclization at C4: Leads to 1,7-naphthyridine. This pathway is electronically favored and typically yields a higher proportion of the product[2].

Skraup A 3-Aminopyridine + Glycerol + H2SO4 B Acrolein Addition Intermediate A->B Heat / Sulfo-mix C Cyclization at C2 (Sterically Hindered) B->C D Cyclization at C4 (Electronically Favored) B->D E 1,5-Naphthyridine (Isomer A) C->E Oxidation F 1,7-Naphthyridine (Isomer B) D->F Oxidation

Reaction pathways in the Skraup synthesis of 1,5- and 1,7-naphthyridine isomers.

FAQ 2: What physicochemical differences can I exploit for their separation?

To separate these isomers without resorting to exhaustive and low-yielding preparative HPLC, you must exploit their subtle electronic differences. The position of the nitrogen atoms dictates the basicity of the molecule. In 1,5-naphthyridine, the nitrogens exert a strong mutual inductive electron-withdrawing effect across the fused rings, lowering the overall basicity. In 1,7-naphthyridine, the greater distance between the nitrogens mitigates this effect, resulting in a higher


[3].

Quantitative Physicochemical Comparison

Property1,5-Naphthyridine1,7-NaphthyridineExploitation Strategy

(Conjugate Acid)
2.91[4]3.63[4]Differential protonation / Salt formation
Melting Point 75 °C[4]64 °C[4]Recrystallization from petroleum ether
Chromatographic Polarity Less PolarMore PolarTEA-deactivated silica chromatography

Troubleshooting Guide 1: Chromatographic Separation Issues

Issue: "My isomers are streaking and co-eluting on standard silica gel, regardless of the solvent system I use."

Causality: Naphthyridines possess highly basic


 hybridized nitrogen lone pairs that hydrogen-bond aggressively with the acidic silanol groups (Si-OH) on standard silica gel. This causes severe tailing and destroys the resolution between the closely related isomers.

Solution: Triethylamine (TEA) Deactivation Protocol To achieve baseline resolution, you must cap the acidic silanols dynamically during the run.

Step-by-Step Methodology:

  • Column Preparation: Slurry pack the silica gel using a mixture of Hexane containing 5% Triethylamine (TEA). Flush the column with at least 3 column volumes (CV) of this mixture to fully deactivate the silica.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase: Hexane/Ethyl Acetate (80:20) containing 1% TEA.

  • Sample Loading: Dissolve your crude isomer mixture in the absolute minimum volume of Dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Run a gradient from 80:20 to 50:50 Hexane/Ethyl Acetate (maintaining 1% TEA throughout).

  • Collection: 1,5-naphthyridine (less polar) will elute first. Monitor fractions via TLC under UV 254 nm.

Troubleshooting Guide 2: Scaling Up via Fractional Crystallization

Issue: "Column chromatography is too solvent-intensive and slow for my multi-gram scale synthesis. Is there a bulk separation method?"

Causality: When scaling up, chromatography becomes a bottleneck. However, the


 of 0.72 between the two isomers is significant enough to allow for selective protonation. By introducing a stoichiometrically limited amount of acid, the more basic 1,7-naphthyridine (

3.63) will preferentially form a hydrochloride salt and precipitate, leaving the less basic 1,5-naphthyridine (

2.91) in solution as a free base[3].

FracCryst Start Mixture of 1,5- and 1,7-Naphthyridine (in Ethanol) Acid Add 1.0 eq Ethanolic HCl (Targets more basic 1,7-isomer) Start->Acid Split Acid->Split Precipitate Precipitate: 1,7-Naphthyridine HCl Split->Precipitate Filtration Filtrate Filtrate: Enriched 1,5-Naphthyridine Base Split->Filtrate Filtration Neutralize1 Neutralize with NaOH Extract with DCM Precipitate->Neutralize1 Neutralize2 Evaporate & Recrystallize (Petroleum Ether) Filtrate->Neutralize2 Pure17 Pure 1,7-Naphthyridine Neutralize1->Pure17 Pure15 Pure 1,5-Naphthyridine Neutralize2->Pure15

Fractional crystallization workflow exploiting pKa differences for isomer separation.

Step-by-Step Methodology:

  • Quantification: Determine the exact molar ratio of 1,5- to 1,7-naphthyridine in your crude mixture using quantitative

    
    H-NMR integration.
    
  • Dissolution: Dissolve the crude mixture in absolute ethanol (approx. 5 mL per gram of crude) in a round-bottom flask equipped with a magnetic stirrer.

  • Selective Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add exactly 1.0 equivalent of ethanolic HCl relative to the calculated molar amount of the 1,7-naphthyridine isomer.

  • Precipitation: Stir the mixture at 0 °C for 2 hours. The 1,7-naphthyridine hydrochloride salt will selectively crystallize out of the solution.

  • Filtration: Filter the cold mixture through a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol.

  • Recovery of 1,7-Naphthyridine: Suspend the filter cake in water, neutralize with 1M NaOH until pH > 9, and extract with DCM. Dry the organic layer over anhydrous

    
     and evaporate to yield pure 1,7-naphthyridine.
    
  • Recovery of 1,5-Naphthyridine: The original filtrate contains the enriched 1,5-naphthyridine free base. Evaporate the ethanol, neutralize any residual traces of acid with aqueous

    
    , extract into DCM, and concentrate. Recrystallize the resulting solid from boiling petroleum ether to yield pure 1,5-naphthyridine.
    
References
  • Product Class 8: Naphthyridines Science of Synthesis, Thieme Connect
  • SYNTHESES AND SPECTRA OF NAPHTHYRIDINES Library and Archives Canada (bac-lac.gc.ca)
  • Diazanaphthalenes: A 13C NMR investigation on the site of protonation and pKa values University of Twente Repository

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Naphthyridinone Intermediates

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing solubility bottlenecks when synthesizing and evaluating naphthyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing solubility bottlenecks when synthesizing and evaluating naphthyridinone-based scaffolds.

Mechanistic Overview: The Causality of Insolubility

Naphthyridinones (including 1,5-, 1,6-, 1,7-, and 1,8-isomers) are notoriously recalcitrant in both aqueous and organic media. This poor solubility is not merely a function of lipophilicity; it is primarily driven by crystal lattice energy . The planar heteroaromatic core, combined with the lactam motif (which acts as both a strong hydrogen bond donor and acceptor), facilitates tightly packed, highly ordered crystal lattices via extensive


 stacking and intermolecular hydrogen bonding[1]. Consequently, these intermediates often exhibit exceptionally high melting points, leading to premature precipitation during cross-coupling reactions and poor kinetic solubility in biological assays[2].

G A Low Naphthyridinone Solubility Detected B Assess Melting Point & Crystal Packing A->B C Synthetic Bottleneck (Reaction crashes out) B->C D Formulation/Assay Bottleneck (Poor kinetic solubility) B->D E Use Ionic Liquids (e.g., ChOH) or Co-solvents C->E F Transient Protecting Groups (e.g., N-Boc, N-PMB) C->F G Increase Fsp3 (Add sp3 carbons) D->G H Disrupt Planarity (Steric hindrance) D->H

Workflow for diagnosing and resolving naphthyridinone solubility bottlenecks.

Troubleshooting Guide & FAQs

Q1: My naphthyridinone intermediate crashes out during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). How can I keep it in solution? A1: The flat, rigid nature of naphthyridinones often causes precipitation before the catalytic cycle completes. To troubleshoot, you must disrupt the intermolecular forces keeping the lattice intact.

  • Transient Protection: Mask the lactam nitrogen with a bulky protecting group (e.g., SEM, PMB, or Boc). This eliminates the intermolecular hydrogen bonding, significantly lowering the melting point and increasing organic solubility during the coupling step.

  • Solvent Engineering: Shift from standard THF/Water to higher-boiling, highly polar aprotic solvents like DMAc or NMP, utilizing 1,4-dioxane as a co-solvent to balance polarity.

Q2: We are trying to perform a Friedländer condensation to build a 1,8-naphthyridine core, but the starting materials and intermediates are insoluble in standard organic solvents. What is the alternative? A2: Transition to an aqueous system utilizing biocompatible ionic liquids. Choline hydroxide (ChOH) acts as both a metal-free catalyst and a phase-transfer solubilizing agent. ChOH forms additional hydrogen bonds with the reactants, effectively pulling them into the aqueous phase and stabilizing the transition state, allowing for gram-scale synthesis in water[3].

Q3: How can we rationally design the final naphthyridinone API to improve aqueous solubility for in vivo studies without losing target affinity? A3: According to the general solubility equation, reducing the melting point or decreasing lipophilicity enhances solubility. For naphthyridinones:

  • Increase the

    
     fraction:  Introduce saturated heterocyclic rings (e.g., piperidines, morpholines) at the periphery (e.g., C8-position). This increases the three-dimensionality of the molecule, reducing lattice energy[4].
    
  • Disrupt Molecular Planarity: Introduce steric bulk (e.g., a methyl group on an adjacent piperidine ring or an ortho-substituent on a pendant phenyl ring) to force a non-planar dihedral angle. This disrupts

    
     stacking, lowering the melting point and increasing kinetic solubility[2].
    

G Core Naphthyridinone Core High Tm, Planar, Low Sol. Strat1 N-Alkylation (SEM/Boc) Breaks H-Bonding Core->Strat1 Strat2 sp3 Enrichment Increases Fsp3 fraction Core->Strat2 Strat3 Steric Twist Disrupts Pi-Pi Stacking Core->Strat3 Result1 Improved Organic Sol. Enables Cross-Coupling Strat1->Result1 Result2 Improved Aqueous Sol. Enhances Bioavailability Strat2->Result2 Strat3->Result2

Structural modification pathways to enhance naphthyridinone solubility.

Quantitative Data: Impact of Structural Modifications

The following table summarizes the empirical impact of specific structural modifications on the physical properties of planar heterocyclic systems (including naphthyridinones and related biphenyl/quinoline analogs)[4],[2].

Modification StrategyStructural Change ExampleEffect on Melting Point (

)
Effect on Aqueous SolubilityCausality / Mechanism
Planarity Disruption Addition of ortho-methyl to pendant aryl ringDecreased (e.g., from >250°C to 135°C)Increased (up to 10-fold)Forces a >30° dihedral angle twist, breaking planar

stacking[2].
Symmetry Breaking Asymmetric substitution on terminal aminesDecreasedIncreased (moderate)Disrupts uniform crystal lattice packing, lowering lattice energy[2].

Enrichment
Addition of C8-piperidine ringNegligible change in

Increased significantlyEnhances 3D character and introduces basic nitrogen for solvation[4].
H-Bond Masking N-methylation of lactam coreDrastically DecreasedIncreased (organic phase)Eliminates intermolecular N-H···O=C bonding, liquefying the intermediate.

Self-Validating Experimental Protocols

Protocol A: Transient N-Protection (SEM) to Enhance Organic Solubility

Use this protocol when your naphthyridinone intermediate precipitates during Pd-catalyzed cross-coupling.

Step 1: Deprotonation

  • Suspend the naphthyridinone intermediate (1.0 eq) in anhydrous DMF (0.2 M) under an inert

    
     atmosphere. Self-validation: The mixture will initially be a cloudy suspension.
    
  • Cool the suspension to 0 °C using an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Self-validation: Evolution of

    
     gas will be observed. The suspension should gradually transition into a homogeneous, deeply colored solution as the sodium salt forms.
    

Step 2: Alkylation

  • Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) to the homogeneous solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor by LC-MS. Self-validation: The product peak will show an [M+H]+ shift corresponding to the SEM mass (+130 Da), and the retention time will significantly increase due to enhanced lipophilicity.

Step 3: Workup

  • Quench with saturated aqueous

    
    . Extract with EtOAc (3x).
    
  • Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over

    
     and concentrate. The resulting SEM-protected intermediate will exhibit drastically improved solubility in THF, 1,4-dioxane, and toluene for subsequent cross-coupling.
    
Protocol B: Solubility-Enhanced Friedländer Condensation in Water

Use this protocol to synthesize 1,8-naphthyridines while avoiding toxic organic solvents and overcoming starting material insolubility[3].

Step 1: Substrate Preparation

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (e.g., acetone or a cyclic ketone, 1.0 eq) in deionized water (1.0 M concentration). Self-validation: The mixture will be highly heterogeneous.

Step 2: Catalyst Addition

  • Add Choline Hydroxide (ChOH, 1 mol %) to the aqueous suspension.

  • Causality Note: The ChOH ionic liquid acts as a phase-transfer catalyst. Its hydroxyl groups form hydrogen bonds with the carbonyl and amine moieties of the substrates, pulling them into a reactive micro-environment within the aqueous phase[3].

Step 3: Reaction Execution

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Self-validation: As the reaction progresses, the starting materials will dissolve, and the product will begin to precipitate as a distinct solid phase due to the hydrophobic nature of the newly formed 1,8-naphthyridine core.

Step 4: Isolation

  • Cool the mixture to room temperature.

  • Filter the precipitated product and wash with cold water. The ChOH catalyst remains in the aqueous filtrate and can be recycled. The product is typically obtained in >90% yield without the need for chromatographic purification[3].

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry URL
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: PMC / NIH URL
  • Adding a Hydrogen Bond May Not Help: Naphthyridinone vs Quinoline Inhibitors of Macrophage Migration Inhibitory Factor Source: ACS Medicinal Chemistry Letters URL

Sources

Optimization

Optimizing thermal stability of 8-methyl-1,5-naphthyridine metal complexes

Welcome to the Technical Support Center for Advanced Coordination Chemistry . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1,5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Coordination Chemistry . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 1,5-naphthyridine derivatives.

The 1,5-naphthyridine core is highly valued for its electron-deficient nature and robust metal-chelating capabilities. However, optimizing the thermal stability of these complexes—particularly those utilizing the 8-methyl-1,5-naphthyridine ligand—requires a precise understanding of steric hindrance, coordination geometry, and thermodynamic behavior. This guide bypasses generic advice to focus on the mechanistic causality behind thermal degradation, providing self-validating protocols to ensure your complexes survive harsh conditions like vacuum thermal deposition[1][2].

I. Mechanistic FAQs: Troubleshooting Thermal Stability

Q1: During vacuum thermal deposition, my 8-methyl-1,5-naphthyridine aluminum complex exhibits premature degradation and poor film morphology. What is the root cause? A1: The degradation is rarely a failure of the primary coordination sphere. Instead, it is typically caused by trace coordinated water expanding rapidly under vacuum. The 8-methyl group introduces significant steric bulk. While this bulk forces the complex into a highly rigid, "ball-like" geometry that prevents intermolecular


 stacking (which is excellent for preventing crystallization), it can also create microscopic voids in the crystal lattice where water molecules become trapped.
Causality & Fix: When heated under vacuum, the rapid vaporization of this trapped water ruptures the crystal lattice, mimicking thermal decomposition. You must implement a strict pre-sublimation vacuum annealing step (see Protocol 2) to gently desorb this water before reaching the sublimation temperature of the complex[2].

Q2: How does the 8-methyl substitution specifically enhance the glass transition temperature (


) compared to standard ligands like 8-hydroxyquinoline (Alq3)? 
A2:  The enhancement is strictly a function of rotational restriction and molecular volume. In complexes like the 4-hydroxy-8-methyl-1,5-naphthyridine aluminum chelate (AlmND3), the methyl group at the 8-position acts as a physical barrier that restricts intramolecular bond rotation. This structural rigidity increases the energy barrier required for the molecule to undergo morphological changes from an amorphous glass to a crystalline state. Consequently, the 

is pushed to ~194 °C, significantly higher than standard Alq3, making it an exceptionally stable exciton-blocking layer in organic photovoltaics (OPVs)[3].

Q3: My Thermogravimetric Analysis (TGA) curve shows a ~0.5% weight loss between 200 °C and 300 °C, but the complex doesn't fully decompose until >400 °C. Is my complex thermally unstable? A3: No, your complex is highly stable. This minor early weight loss is a well-documented phenomenon in bulky naphthyridine complexes (such as Dysprosium(III) single-molecule magnets). The 0.3% to 0.5% mass reduction corresponds exactly to the loss of trace lattice water or residual synthesis solvent. The primary


 or aluminum chelate entity remains completely intact and stable up to 400 °C, after which true thermal cracking of the naphthyridine rings begins[2].

II. Visualizing the Mechanisms

To understand how steric modifications dictate thermal outcomes, refer to the logical pathway below.

G Ligand 8-Methyl-1,5-Naphthyridine Ligand Steric 8-Methyl Steric Hindrance Ligand->Steric Rigidity Increased Molecular Rigidity (Ball-like Chelate) Steric->Rigidity Restricts Rotation Packing Reduced Intermolecular π-π Stacking Steric->Packing Increases Free Volume Tg High Glass Transition (Tg > 190°C) Morphological Stability Rigidity->Tg Td High Decomposition Temp (Td > 400°C) Vacuum Sublimable Rigidity->Td Packing->Tg

Caption: Logical pathway of 8-methyl steric effects on the thermal stability of metal chelates.

III. Quantitative Data: Thermal & Electronic Properties

The following table summarizes the thermal and electronic advantages of 8-methyl-1,5-naphthyridine complexes compared to industry standards, providing a benchmark for your own analytical results[1][2][3].

Complex / MaterialLigand Type

(°C)

(°C)
Band Gap (eV)Primary Application
Alq3 (Standard)8-Hydroxyquinoline~175~300~2.7OLED Electron Transport
AlmND3 4-Hydroxy-8-methyl-1,5-naphthyridine~194 >350 ~3.3 OPV Exciton-Blocking Layer
[NaDy(8-mCND)4] 4-Hydroxy-8-methyl-1,5-naphthyridine-3-carbonitrileN/A>400 N/ASingle-Molecule Magnets

IV. Experimental Protocols

Protocol 1: Synthesis and Validation of Rigid Naphthyridine Chelates

This protocol ensures complete chelation, preventing the formation of thermally unstable partial complexes.

  • Ligand Deprotonation: Dissolve 4-hydroxy-8-methyl-1,5-naphthyridine (3.1 equivalents) in anhydrous ethanol. Add a stoichiometric amount of sodium ethoxide to fully deprotonate the hydroxyl group. Causality: Complete deprotonation is required because the electron-deficient naphthyridine ring lowers the nucleophilicity of the adjacent oxygen.

  • Metal Coordination: Slowly add the metal salt (e.g.,

    
     or 
    
    
    
    , 1.0 equivalent) dissolved in minimal ethanol dropwise under an inert argon atmosphere at 60 °C.
  • Reflux & Precipitation: Reflux the mixture for 12 hours. The bulky 8-methyl groups will force the complex to precipitate as it forms due to its rigid, ball-like insolubility in ethanol.

  • Self-Validation Check: Filter and wash the precipitate. Run an FT-IR spectrum. The disappearance of the broad -OH stretching band (~3200 cm⁻¹) and the shift of the C=N stretching frequency confirm complete, symmetric chelation.

Protocol 2: TGA/DSC Thermal Validation & Sublimation Workflow

This workflow isolates true thermal decomposition from trace water desorption.

  • Initial TGA Screening: Run the crude complex in a TGA from 25 °C to 800 °C at 5 °C/min under

    
    . Note any weight loss 
    
    
    
    °C.
  • Vacuum Annealing (Crucial Step): If weight loss is observed (typically 0.3% - 0.5%), place the powder in a vacuum oven at 150 °C under

    
     Torr for 4 hours. Causality: This provides enough thermal energy to break the hydrogen bonds of trapped lattice water without providing enough energy to break the metal-ligand coordinate covalent bonds.
    
  • DSC Validation: Run a Differential Scanning Calorimetry (DSC) scan on the annealed powder. Self-Validation Check: The absence of an endothermic peak between 200–250 °C confirms the complete removal of water.

  • Gradient Sublimation: Transfer the validated powder to a gradient sublimation tube. Apply high vacuum (

    
     Torr) and heat the source zone to 300–350 °C. The pure complex will deposit in the cooler zone (200 °C) as highly pure, morphologically stable crystals.
    

Workflow Start Crude Metal Complex TGA TGA Analysis (5°C/min, Air/N2) Start->TGA WaterLoss Weight Loss < 300°C? (Trace Water) TGA->WaterLoss Anneal Vacuum Annealing (150°C, 10^-3 Torr) WaterLoss->Anneal Yes (>0.5%) Sublimation High Vacuum Sublimation (Gradient Tube) WaterLoss->Sublimation No Anneal->Sublimation OLED Device Fabrication (OLED/OPV) Sublimation->OLED Purified Chelate

Caption: Experimental workflow for thermal validation and high-vacuum purification.

V. References

  • Liao, S.-H., et al. "Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3." Journal of the American Chemical Society / Academia Sinica. Available at:

  • "4-Hydroxy-8-methyl-1,5-naphthyridine aluminium chelate: a morphologically stable and efficient exciton-blocking material for organic photovoltaics with prolonged lifetime." RSC Publishing. Available at:

  • Bi, Y., et al. "Thermostability and photoluminescence of Dy(iii) single-molecule magnets under a magnetic field." Chemical Science (RSC Publishing). Available at:

Sources

Troubleshooting

Technical Support Center: Solving Purification Challenges for Electronic-Grade Naphthyridines

Welcome to the Technical Support Knowledge Base for electronic-grade naphthyridines. Naphthyridine derivatives (such as 1,5-naphthyridine and 1,8-naphthyridine) are highly sought after as electron-transport materials (ET...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for electronic-grade naphthyridines. Naphthyridine derivatives (such as 1,5-naphthyridine and 1,8-naphthyridine) are highly sought after as electron-transport materials (ETL) and metal-chelating ligands in organic light-emitting diodes (OLEDs) and organic semiconductors[1][2]. However, their electron-deficient nature and strong coordinating ability make achieving the requisite "electronic-grade" purity (often >99.99% organic purity and <1 ppb trace metals) exceptionally challenging.

This guide provides researchers and materials scientists with field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these bottlenecks.

I. Frequently Asked Questions (Troubleshooting)

Q1: Why is my naphthyridine derivative failing to achieve < 1 ppb trace metal purity after standard column chromatography? A: Naphthyridines are frequently synthesized via transition-metal-catalyzed cross-coupling reactions, such as Palladium-catalyzed Buchwald-Hartwig aminations[3]. The basic nitrogen atoms within the bicyclic naphthyridine core act as strong bidentate or bridging ligands, effectively chelating residual Palladium (Pd) or Copper (Cu). Standard silica gel chromatography relies on polarity differences and cannot break these strong coordination bonds. Causality & Impact: If these trace metals remain, they act as deep charge traps and non-radiative recombination centers (exciton quenchers) in OLED devices, drastically reducing External Quantum Efficiency (EQE) and device lifetime. Solution: You must introduce a competitive metal scavenger (e.g., thiourea- or thiol-functionalized macroporous resins) that possesses a higher thermodynamic affinity for soft transition metals than the naphthyridine nitrogens. Verification of removal must be conducted using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[4].

Q2: My material degrades and turns black during vacuum sublimation. How can I prevent thermal decomposition? A: Naphthyridine oligomers exhibit high glass-transition (


) and decomposition (

) temperatures[2]. However, highly conjugated or high-molecular-weight derivatives possess very low vapor pressures. Causality & Impact: Thermal degradation occurs when the thermal energy applied to the crucible exceeds the molecular bond dissociation energy before the material's vapor pressure reaches the sublimation threshold. Solution: You must increase the mean free path of the molecules by utilizing an ultra-high vacuum system. Lowering the system pressure from

Torr to

Torr exponentially decreases the required sublimation temperature, allowing the material to sublime safely below its

[5].

Q3: Why is there a batch-to-batch variation in the charge carrier mobility of my synthesized ETL? A: This is almost always caused by residual halogenated intermediates (e.g., unreacted brominated or chlorinated precursors) or trace solvent inclusions. Halogens are highly electronegative and act as electron traps in the ETL, impeding hopping transport. Solvent inclusions disrupt the crystalline packing or amorphous morphology of the deposited film. Rigorous recrystallization followed by thermal gradient sublimation is required to separate these impurities based on their distinct vapor pressures.

II. Mechanistic Impact of Impurities

G M Trace Metals (Pd, Cu) CT Charge Trapping M->CT EQ Exciton Quenching M->EQ H Halogenated Precursors H->CT S Residual Solvents MD Morphological Degradation S->MD OLED Decreased OLED EQE & Lifetime CT->OLED EQ->OLED MD->OLED

Mechanistic impact of specific impurities on organic electronic device performance.

III. Quantitative Data & Specifications

Table 1: Target Purity Specifications for Electronic-Grade Naphthyridines
Impurity TypeAnalytical MethodAcceptable LimitImpact of Non-Compliance
Organic Isomers HPLC / NMR

Broadened emission spectra; disrupted film morphology.
Trace Metals (Pd, Cu, Fe) ICP-MS / ICP-QQQ

Severe exciton quenching; high leakage current[4].
Halogens (Br, Cl) Combustion IC

Deep electron trapping; reduced carrier mobility.
Volatile Organics / Water TGA / Karl Fischer

Dark spot formation in OLED pixels; cathode oxidation.
Table 2: Troubleshooting Sublimation Issues
SymptomPrimary CauseCorrective Action
Material melts before subliming Pressure is too high.Check vacuum seals; ensure pressure is

Torr.
Residue in source crucible Polymeric/inorganic impurities.Normal behavior. Do not increase temperature to force sublimation.
Condensation in vacuum pump Lack of cold trap.Install a liquid nitrogen cold trap to protect the turbomolecular pump.

IV. Experimental Protocols

Protocol 1: Trace Metal Scavenging for Naphthyridine Derivatives

This self-validating protocol utilizes competitive chelation to strip transition metals from the naphthyridine core.

  • Dissolution: Dissolve 10.0 g of the crude naphthyridine derivative in 200 mL of electronic-grade chloroform or tetrahydrofuran (THF). Ensure complete dissolution.

  • Resin Activation: Wash 5.0 g of a macroporous thiourea-functionalized silica scavenger resin with 50 mL of the chosen solvent to swell the pores.

  • Scavenging Incubation: Add the activated resin to the naphthyridine solution. Stir gently at 40°C for 12 hours. Causality: The elevated temperature increases the kinetic rate of metal dissociation from the naphthyridine nitrogen, allowing the thermodynamically favored thiourea-metal complex to form.

  • Filtration: Filter the mixture through a 0.2 μm PTFE membrane filter to remove the metal-loaded resin.

  • Precipitation: Concentrate the filtrate under reduced pressure to 50 mL, then precipitate the product by adding it dropwise into 500 mL of electronic-grade methanol.

  • Validation: Analyze a 50 mg sample via ICP-MS. If Pd/Cu levels are

    
    , repeat steps 2-5.
    
Protocol 2: Thermal Gradient Vacuum Sublimation

Sublimation is the ultimate purification step, separating molecules strictly by their vapor pressure.

  • Preparation: Load the metal-scavenged naphthyridine powder into a quartz source crucible. Place the crucible at the closed end of a multi-zone quartz sublimation tube.

  • Evacuation: Connect the tube to a turbomolecular pump system. Evacuate the system to a base pressure of

    
     Torr[5]. Critical: Do not apply heat until this pressure is reached to prevent oxidation.
    
  • Gradient Establishment: Set the multi-zone furnace to create a temperature gradient. For example, if the sublimation temperature is 250°C, set Zone 1 (Source) to 250°C, Zone 2 (Collection) to 180°C, and Zone 3 (Light Impurities) to 100°C.

  • Sublimation: Ramp the source temperature at a rate of 2°C/min to prevent sudden outgassing ("bumping"), which can eject unpurified powder into the collection zone.

  • Harvesting: Maintain the temperature until the source is depleted (typically 24-48 hours). Allow the system to cool to room temperature under vacuum before breaking the seal with ultra-high-purity Argon. Harvest the highly crystalline product from Zone 2.

V. Purification Workflow

G A Crude Naphthyridine (Post-Synthesis) B Silica Gel Chromatography (Isomer Separation) A->B C Metal Scavenging (Thiourea-functionalized Resin) B->C D Recrystallization (Halogen/Organic Removal) C->D E Thermal Gradient Sublimation (< 10^-6 Torr) D->E F Electronic-Grade Naphthyridine (>99.99%, <1 ppb Metals) E->F

Workflow for achieving electronic-grade purity in naphthyridine derivatives.

VI. References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Semiconductor Focus Part 2: High-purity organics by ICP-QQQ Source: Agilent Technologies URL:[Link]

  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications Source: ResearchGate URL:[Link]

  • CrystEngComm: Non-stoichiometry of tris(8-hydroxyquinoline) aluminium (Alq3) and Sublimation Purity Source: RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 8-Methyl Substituted Naphthyridines

Welcome to the Technical Support Center for naphthyridine chemistry. Naphthyridines (diazanaphthalenes) are privileged scaffolds in drug discovery and organic materials.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for naphthyridine chemistry. Naphthyridines (diazanaphthalenes) are privileged scaffolds in drug discovery and organic materials. However, introducing a methyl group at the 8-position creates a profound steric wall that complicates functionalization at adjacent positions (e.g., C7 or N7).

This guide is designed for researchers and development scientists to troubleshoot and overcome the thermodynamic and kinetic barriers associated with 8-methyl naphthyridines.

Core Principles & Mechanistic FAQs

Q: Why does the 8-methyl group cause such severe reactivity issues compared to other substitution patterns? A: The 8-methyl group projects directly into the spatial vicinity of adjacent ring positions (such as N7 in 1,7-naphthyridines or C7 in 1,5-naphthyridines). This creates a localized steric clash that severely hinders the approach of bulky transition-metal catalysts or electrophiles. For example, during cross-coupling, the steric interaction forces incoming acceptor-substituted aryl rings to twist out of coplanarity with the pyridyl core, resulting in interplanar angles approaching 88.6°[1].

Q: How does this steric hindrance affect N-alkylation and quaternization? A: It alters the regioselectivity pathway entirely. In 1,7-naphthyridines, quaternization at the 7-position is heavily disfavored when an 8-methyl group is present. The steric bulk blocks the N7 lone pair from efficiently attacking alkyl halides, shifting the product ratio predominantly toward 1-alkylation[2].

Q: Are there any advantages to this steric hindrance in materials science or pharmacology? A: Yes. While synthetically challenging, the steric bulk is thermodynamically highly valuable. In OLED materials, such as tris-(4-hydroxy-8-methyl-1,5-naphthyridinate) aluminum (AlmND3), the 8-methyl substitution prevents close intermolecular packing. This steric hindrance reduces exciton quenching and optimizes the HOMO levels (shifting from 5.92 eV to 5.77 eV), making it an exceptional exciton blocking layer[3]. In pharmacology, methyl groups reduce the entropic penalty by pre-organizing ligand-DNA complexes, yielding more favorable binding free energies (e.g., ΔG shifting from −5.2 kcal/mol to −6.1 kcal/mol)[4].

Troubleshooting Guides by Reaction Class

Issue A: Stalled Palladium-Catalyzed Cross-Couplings (Suzuki / Buchwald-Hartwig)

Symptom: High recovery of starting 7-halo-8-methylnaphthyridine; observation of dehalogenated side products (M - Halogen + H) on GC-MS. Root Cause: The oxidative addition of Pd(0) into the C-X bond may occur, but the resulting Pd(II)-aryl complex is too sterically encumbered by the 8-methyl group to undergo efficient transmetalation (Suzuki) or amine coordination (Buchwald-Hartwig)[4]. The stalled intermediate eventually undergoes protodehalogenation. Solution: Abandon first-generation phosphines (e.g., PPh3, dppf). You must use dialkylbiaryl phosphine ligands (Buchwald ligands) that are specifically engineered to accommodate bulky ortho-substituents.

G Start Low Yield in 8-Me Naphthyridine Coupling? CheckLigand Evaluate Phosphine Ligand Start->CheckLigand IsBuchwald Buchwald-Hartwig Amination? CheckLigand->IsBuchwald IsSuzuki Suzuki-Miyaura Coupling? CheckLigand->IsSuzuki UseBrettPhos Use BrettPhos / RuPhos (Accommodates Sterics) IsBuchwald->UseBrettPhos C-N bond formation UseSPhos Use SPhos / XPhos (High Pd turnover) IsSuzuki->UseSPhos C-C bond formation

Troubleshooting workflow for cross-coupling 8-methyl naphthyridines.

Issue B: Poor Regioselectivity in Quaternization

Symptom: Attempted N7-alkylation of 8-methyl-1,7-naphthyridine yields predominantly N1-alkylated products. Root Cause: The path of least resistance favors the unhindered nitrogen. The 8-methyl group physically shields the N7 position[2]. Solution: To force N7-alkylation, utilize a temporary N-oxide directing strategy or operate under high-pressure neat conditions.

G Substrate 8-Methyl-1,7-naphthyridine + Alkyl Halide Steric Steric Clash at N7 by 8-Methyl Group Substrate->Steric Electrophilic Attack PathA 1-Alkylation (Major Product) Steric->PathA Path of Least Resistance PathB 7-Quaternization (Minor Product) Steric->PathB Hindered Pathway

Regioselectivity pathway for N-alkylation in 8-methyl-1,7-naphthyridines.

Quantitative Data Summaries

Table 1: Thermodynamic and Structural Impacts of 8-Methyl Substitution

ParameterUnsubstituted Naphthyridine8-Methyl Substituted NaphthyridineMechanistic Consequence
Ligand-DNA Binding (ΔG) -5.2 kcal/mol-6.1 kcal/molMethyl groups reduce entropic penalty via pre-organization[4].
Aryl Interplanar Angle ~40-60° (less hindered)88.6°Severe steric clash forces near-orthogonal twisting of adjacent aryl groups[1].
HOMO Level (Al complexes) 5.92 eV (AlND3)5.77 eV (AlmND3)Steric bulk prevents close packing, altering electronic properties and exciton blocking[3].
N-Alkylation Ratio (N1:N7) ~1:1 (substrate dependent)>10:1 (favors N1)8-methyl group physically blocks electrophilic attack at the adjacent N7 position[2].

Table 2: Ligand Selection Matrix for Sterically Hindered Couplings

Reaction TypeRecommended LigandCatalyst PrecursorBaseRationale
Buchwald-Hartwig (1° Amines) BrettPhosPd2(dba)3NaOtBuBulky biaryl framework prevents formation of inactive bis-ligated Pd(II) complexes.
Buchwald-Hartwig (2° Amines) RuPhosPd2(dba)3Cs2CO3Generates a highly active mono-ligated Pd(0) species suitable for secondary amines.
Suzuki-Miyaura SPhos or XPhosPd(OAc)2K3PO4Electron-rich dicyclohexylphosphine moiety accelerates transmetalation of hindered boronic acids.

Validated Experimental Protocols

Protocol 1: Sterically Accommodating Buchwald-Hartwig Amination

This self-validating protocol utilizes BrettPhos to overcome the 8-methyl steric wall during C-N bond formation.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%) in anhydrous toluene (0.1 M). Stir at room temperature for 15 minutes until a deep red/purple solution forms.

    • Causality: Pre-forming the active L1Pd(0) species is critical. If you allow the bare Pd center to interact with the sterically hindered 8-methyl substrate first, it will poison the catalyst and stall the reaction.

  • Reagent Addition: To the active catalyst solution, add the 7-halo-8-methylnaphthyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and heat to 100 °C for 12–16 hours.

  • Validation & Monitoring: Analyze an aliquot via GC-MS.

    • Diagnostic Check: If the starting material is consumed but the product mass is missing, look for the protodehalogenated naphthyridine mass. Its presence confirms that oxidative addition occurred, but transmetalation failed—indicating that the base needs to be optimized (e.g., switching to LiHMDS) or the amine is too bulky.

Protocol 2: Regioselective N7-Functionalization via N-Oxide Masking

Use this workflow when direct N7-alkylation fails due to 8-methyl hindrance.

  • N-Oxidation: Dissolve 8-methyl-1,7-naphthyridine (1.0 equiv) in anhydrous DCM. Cool to 0 °C. Slowly add mCPBA (1.1 equiv). Stir for 4 hours.

    • Causality: The N-oxide temporarily alters the electronic and steric profile of the ring, blocking undesired N1-alkylation pathways and activating the ring for alternative functionalizations.

  • Alkylation/Functionalization: Isolate the N-oxide, then react it with the desired electrophile (e.g., an alkyl halide) in DMF at 80 °C.

  • Reduction: Reduce the functionalized N-oxide back to the free naphthyridine using PCl3 (2.0 equiv) in ethyl acetate at room temperature for 2 hours, yielding the selectively functionalized product.

References

  • Coupling-Isomerization−N,S-Ketene Acetal-Addition Sequences: A Three-Component Approach to Highly Fluorescent Pyrrolo[2,3-b]pyridines, [1,8]Naphthyridines, and Pyrido[2,3-b]azepines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Theoretical study on the effects of nitrogen and methyl substitution on tris-(8-hydroxyquinoline) aluminum: An efficient exciton blocking layer for organic photovoltaic cells AIP Publishing URL:[Link]

  • US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation Google Patents URL

Sources

Troubleshooting

Technical Support Center: Recrystallization of 8-Methyl-1,5-naphthyridin-4(1H)-one

Welcome to the technical support guide for the purification of 8-Methyl-1,5-naphthyridin-4(1H)-one via recrystallization. This document provides in-depth, field-tested guidance for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 8-Methyl-1,5-naphthyridin-4(1H)-one via recrystallization. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recrystallizing 8-Methyl-1,5-naphthyridin-4(1H)-one?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including 8-Methyl-1,5-naphthyridin-4(1H)-one, increases significantly with temperature.[1] The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form.[2][3] The impurities, being present in much smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[4]

The effectiveness of this technique relies on the slow, ordered formation of a crystal lattice, which naturally excludes foreign molecules (impurities).[2][5] Rapid precipitation, on the other hand, can trap impurities within the solid, defeating the purpose of the purification.[6]

Q2: How do I select an appropriate recrystallization solvent for 8-Methyl-1,5-naphthyridin-4(1H)-one?

The choice of solvent is the most critical factor for a successful recrystallization.[4] An ideal solvent for 8-Methyl-1,5-naphthyridin-4(1H)-one should meet the following criteria:

  • High-Temperature Coefficient: The compound should be sparingly soluble or insoluble at room temperature but highly soluble at the solvent's boiling point.[2] This differential solubility is key to achieving a good recovery yield.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]

  • Chemical Inertness: The solvent must not react with 8-Methyl-1,5-naphthyridin-4(1H)-one.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]

Given the structure of 8-Methyl-1,5-naphthyridin-4(1H)-one (a polar heterocyclic ketone), solvents like ethanol, methanol, isopropanol, ethyl acetate, or acetonitrile are good starting points for screening. Highly non-polar solvents like hexane or toluene are less likely to be suitable on their own but may be useful as anti-solvents in a mixed-solvent system.

Q3: What should I do if no single solvent is suitable?

This is a common scenario. If you cannot find a single solvent that meets all the criteria, a mixed-solvent system (also known as a solvent-anti-solvent system) is an excellent alternative.[7] This technique uses two miscible solvents with opposing solubility characteristics for your compound.

The procedure involves:

  • Dissolving the 8-Methyl-1,5-naphthyridin-4(1H)-one in a minimum amount of a hot "good" solvent (one in which it is highly soluble).

  • Slowly adding a "bad" or "anti-solvent" (one in which the compound is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[7]

  • Adding a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allowing the solution to cool slowly, which will induce crystallization.

Common mixed-solvent pairs include ethanol/water, ethyl acetate/hexane, and acetone/diethyl ether.[7] For 8-Methyl-1,5-naphthyridin-4(1H)-one, an ethanol/water or ethyl acetate/hexane system would be a logical starting point.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem Potential Causes Solutions & Explanations
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated.[6][8] 2. Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site for crystal growth to begin.[8] 3. Compound is too soluble: The chosen solvent is too effective, even at low temperatures.1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the solute concentration, then attempt to cool again.[6][8] 2. Induce Nucleation:     a) Scratch: Gently scratch the inside surface of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[4][8]     b) Seed: Add a tiny "seed" crystal of the pure compound to the solution to provide a template for crystal growth.[4][8] 3. Change Solvent System: If the compound remains soluble even after concentrating the solution and attempting to induce nucleation, the solvent is unsuitable. Recover the crude product by evaporating the solvent and start over with a less polar solvent or a mixed-solvent system.[8]
Product "Oils Out" 1. High impurity concentration: Impurities can depress the melting point of the mixture, causing it to separate as a liquid. 2. Solution is too concentrated: The saturation temperature of the solution is above the melting point of the compound. 3. Cooling is too rapid: The molecules do not have sufficient time to orient themselves into a crystal lattice.[9]1. Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the concentration.[8] 2. Slow Down Cooling: Insulate the flask by placing it in a beaker of hot water or leaving it on a cooling hotplate to ensure a very gradual temperature drop.[8][10] This favors the slower, more ordered process of crystallization over oiling out.
Low Crystal Yield 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[6] 2. Premature crystallization: The product crystallized on the filter paper or in the funnel during hot filtration.[10] 3. Incomplete transfer: Crystals were left behind in the crystallization flask.1. Concentrate Mother Liquor: Recover a second crop of crystals by boiling off some solvent from the filtrate and re-cooling. Note that this second crop may be less pure.[9] 2. Pre-heat Apparatus: Use a stemless funnel and pre-heat it (e.g., with a heat gun or by letting it sit over the boiling flask) before hot filtration. Use a slight excess of solvent and then boil it off after filtration.[10] 3. Rinse with Cold Solvent: Rinse the crystallization flask with a small amount of the ice-cold recrystallization solvent and transfer this rinsing to the filter funnel to collect any residual crystals.[4][9]
Crystals are Colored or Impure 1. Colored impurities: The starting material contains highly colored byproducts. 2. Incomplete purification: The chosen solvent did not effectively separate the impurities.1. Use Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. Boil for a few minutes. The charcoal will adsorb the colored impurities. Use fluted filter paper for the hot filtration to remove the charcoal.[9] 2. Perform a Second Recrystallization: If the product is still impure (as determined by melting point or TLC), a second recrystallization, possibly with a different solvent system, may be necessary.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude 8-Methyl-1,5-naphthyridin-4(1H)-one. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a hot water bath; the compound should dissolve completely. Allow to cool; crystals should form.

  • Dissolution: Place the crude 8-Methyl-1,5-naphthyridin-4(1H)-one in an Erlenmeyer flask (not a beaker, to minimize evaporation).[4] Add a boiling chip and the minimum amount of the selected solvent to cover the solid.

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5][10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[6] Do not disturb the flask. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 8-Methyl-1,5-naphthyridin-4(1H)-one in the minimum amount of the boiling "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid 8-Methyl-1,5-naphthyridin-4(1H)-one select_solvent Screen for Suitable Solvent(s) start->select_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Cool Solution Slowly to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice-Water Bath cool->ice_bath troubleshoot_node Troubleshoot: - No Crystals - Oiling Out - Low Yield cool->troubleshoot_node collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Sources

Optimization

Technical Support Center: Controlling Moisture Sensitivity in Naphthyridine Chelate Synthesis

Welcome to the Technical Support Center for coordination chemistry and ligand design. Naphthyridine derivatives (such as 1,8-naphthyridine and 1,5-naphthyridine) are highly valued in drug development, catalysis, and the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for coordination chemistry and ligand design. Naphthyridine derivatives (such as 1,8-naphthyridine and 1,5-naphthyridine) are highly valued in drug development, catalysis, and the design of luminescent lanthanide chelates[1]. However, the synthesis of these chelates is notoriously susceptible to moisture.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your workflows. We will explore the mechanistic causality behind moisture-induced degradation, provide self-validating anhydrous protocols, and address the most common experimental failures.

The Causality of Moisture Sensitivity in Naphthyridine Workflows

Moisture compromises naphthyridine chelate synthesis at two distinct stages, each driven by different chemical mechanisms:

  • Ligand Functionalization (Hydrolysis & Oxidation): The functionalization of the naphthyridine core often requires highly reactive organometallic intermediates (e.g., lithiated naphthyridines). These species act as strong bases and nucleophiles; trace water will rapidly protonate them, destroying the intermediate and drastically reducing yields[2]. Furthermore, if your naphthyridine ligand incorporates phosphine donors, the phosphorus(III) center is highly susceptible to oxidation by atmospheric oxygen and moisture, converting it to an inactive phosphine oxide[3].

  • Lanthanide Complexation (Competitive Quenching): Lanthanide ions (

    
    , 
    
    
    
    ,
    
    
    ) are highly oxophilic. During complexation, water molecules compete with the naphthyridine nitrogen/oxygen donors for coordination sites. If water enters the inner coordination sphere, the high-frequency O-H vibrational oscillators provide a non-radiative multiphonon relaxation pathway that quenches the excited state of the lanthanide, destroying its luminescence[4].
Workflow Visualization

G Start Glassware & Solvent Preparation Schlenk Schlenk Line / Glovebox Atmosphere Control Start->Schlenk Ligand Naphthyridine Ligand Synthesis Schlenk->Ligand MoistureCheck Moisture Contamination Detected? Ligand->MoistureCheck Hydrolysis Ligand Hydrolysis / Oxidation MoistureCheck->Hydrolysis Yes Complexation Lanthanide Complexation (Anhydrous Ln Salts) MoistureCheck->Complexation No Hydrolysis->Schlenk Restart Purification Inert Atmosphere Purification Complexation->Purification

Workflow for moisture-controlled naphthyridine chelate synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. If a step fails, the system should provide immediate visual or spectroscopic feedback.

Protocol 1: Schlenk-Line Synthesis of Functionalized Naphthyridine

Objective: Prevent protonation of sensitive organometallic naphthyridine intermediates.

  • Glassware Preparation: Flame-dry a two-neck Schlenk flask under high vacuum (

    
     mbar) for 5–10 minutes. Allow it to cool to room temperature while backfilling with high-purity Argon. Repeat the vacuum/Argon cycle three times[2].
    
  • Solvent Transfer: Using a stainless-steel cannula, transfer anhydrous, degassed tetrahydrofuran (THF) from a solvent purification system into the Schlenk flask under positive Argon pressure[2].

  • Reagent Addition: Add the halogenated naphthyridine precursor. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add

    
    -butyllithium via a gas-tight syringe. Validation Check: A deep color change (often dark red/purple) indicates successful lithiation. If the solution remains pale or turns cloudy white, trace moisture has caused premature protonation[2].
    
  • Electrophile Trapping: Add the desired electrophile, allow the mixture to warm to room temperature, and quench with anhydrous methanol before exposing to air.

Protocol 2: Glovebox-Mediated Lanthanide Complexation

Objective: Achieve a hydration number (


) of zero to maximize luminescence.
  • Salt Preparation: Transfer anhydrous lanthanide salts (e.g.,

    
     or 
    
    
    
    ) into a strictly controlled inert glovebox (
    
    
    ppm
    
    
    ,
    
    
    ppm
    
    
    )[3].
  • Ligand Dissolution: Dissolve the synthesized naphthyridine ligand in anhydrous, degassed acetonitrile or methanol inside the glovebox.

  • Complexation: Add the lanthanide salt to the ligand solution at a precise stoichiometric ratio (often 1:1 or 1:2 depending on the denticity). Stir at 60 °C for 12 hours.

  • Isolation: Precipitate the complex using anhydrous diethyl ether. Collect the solid via vacuum filtration inside the glovebox to prevent atmospheric water from coordinating to any remaining open sites.

Troubleshooting & FAQs

Q1: My


 / 

naphthyridine complex shows an extremely low luminescence quantum yield. What went wrong?
A1: This is a classic symptom of competitive water coordination. The "antenna effect"—where the naphthyridine ligand absorbs UV light and transfers energy to the lanthanide—is highly efficient[5]. However, if water occupies the inner coordination sphere, the O-H vibrational oscillators will quench the excited state non-radiatively[4]. Solution: Measure the luminescence lifetime in both

and

to calculate the hydration number (

). If

, repeat the complexation using strictly anhydrous salts and solvents in a glovebox.

Q2: During the synthesis of my phosphine-substituted 1,5-naphthyridine ligand, I observed a significant downfield shift in the


 NMR spectrum. Why? 
A2:  A downfield shift in 

NMR is the primary spectroscopic indicator that your phosphorus(III) center has degraded into a phosphine oxide[3]. This oxidation is catalyzed by trace atmospheric oxygen and moisture. Solution: Handle the ligand exclusively under an inert atmosphere. Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles) and store the final ligand at -20 °C under Argon[3].

Q3: How can I ensure my solvents are sufficiently dry for naphthyridine lithiation steps? A3: Standard molecular sieves are insufficient for highly reactive organolithiums. You must use a Solvent Purification System (SPS) or distill the solvent over sodium/benzophenone. Solution: Titrate your organolithium reagents immediately prior to use to confirm their active molarity, ensuring that trace moisture hasn't already degraded your stock solution[2].

Quantitative Impact of Moisture on Chelate Properties

The table below summarizes the empirical impact of atmospheric moisture on the synthesis and photophysical properties of a standard


-naphthyridine chelate.
Synthesis EnvironmentIntermediate Ligand Yield (%)Ln-Complex Hydration No. (

)

Luminescence Lifetime (ms)
Relative Quantum Yield (

)
Rigorous Anhydrous (Glovebox/Schlenk) > 85%~0.021.70High
Standard Fume Hood (Desiccated) 50 - 60%0.8 - 1.20.95Moderate
Ambient Benchtop (Trace Moisture) < 30%> 2.0< 0.40Low

Data synthesis reflects standard photophysical degradation pathways where inner-sphere water molecules (


) inversely correlate with luminescence lifetime[5],[4].

References

  • "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited" - nih.gov. Available at:[Link]

  • "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques" - White Rose Research Online. Available at:[Link]

  • "Thermodynamic characterization of the binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex" - National Institute of Informatics (Japan). Available at:[Link]

  • "US8110404B2 - Luminescent lanthanide binding chelates" - Google Patents.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 8-Methyl-1,5-naphthyridin-4(1H)-one

This is a comprehensive technical support guide designed for process chemists and scale-up engineers. It moves beyond basic literature procedures to address the specific engineering and chemical challenges of producing 8...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for process chemists and scale-up engineers. It moves beyond basic literature procedures to address the specific engineering and chemical challenges of producing 8-Methyl-1,5-naphthyridin-4(1H)-one at scale.

Topic: Process Troubleshooting & Optimization Guide Target Molecule: 8-Methyl-1,5-naphthyridin-4(1H)-one (CAS: Derivative of 1,5-naphthyridine core) Primary Synthesis Route: Gould-Jacobs Cyclization via 3-Amino-4-methylpyridine

Process Overview & Critical Hazard Analysis

The synthesis of 8-methyl-1,5-naphthyridin-4(1H)-one typically proceeds via the Gould-Jacobs reaction .[1][2] This involves the condensation of 3-amino-4-methylpyridine with diethyl ethoxymethylenemalonate (EMME) , followed by high-temperature thermal cyclization.

While the chemistry is established, scale-up introduces three critical failure modes:

  • Thermal Hazard: The cyclization requires temperatures (

    
    ) significantly above the flash point of common heat transfer fluids (Dowtherm A).[1]
    
  • Solubility Crisis: The product is a "brick dust" solid—highly insoluble in organic solvents—leading to slurry handling issues.

  • Regiocontrol: While the methyl group directs cyclization, thermal stress can induce tar formation (polymerization) if heat transfer is uneven.

Reaction Scheme & Regioselectivity Logic

ReactionScheme SM1 3-Amino-4-methylpyridine (Methyl blocks C4) Inter Enamine Intermediate (Acrylate) SM1->Inter Condensation (110°C) EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Inter Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter->Cyclization Product 8-Methyl-1,5-naphthyridin- 4(1H)-one (Cyclization at C2) Cyclization->Product Major Pathway SideProduct 1,7-Naphthyridine Isomer (BLOCKED by C4-Methyl) Cyclization->SideProduct Blocked

Figure 1: The 4-methyl substituent on the pyridine ring serves as a steric blocking group, preventing cyclization at C4 and forcing the formation of the 1,5-naphthyridine core (cyclization at C2).

Troubleshooting Guide (Q&A)

Module A: Reaction Engineering (The High-Temp Cyclization)

Q: We are seeing severe charring and "tar" formation on the reactor walls during the


 cyclization. How do we prevent this? 

A: Charring is a symptom of wall-effect superheating and poor mass transfer. In the Gould-Jacobs reaction, the intermediate acrylate cyclizes via a thermal electrocyclic mechanism.

  • Root Cause: If the reactor jacket temperature is significantly higher than the internal bulk temperature (high

    
    ), the liquid film at the wall degrades before the bulk reacts.
    
  • Solution:

    • Switch to Dilution-Addition: Do not heat the full reaction mass from RT to

      
      . Instead, pre-heat the solvent (Dowtherm A) to 
      
      
      
      and slowly add the pre-heated (
      
      
      ) intermediate/solution into the hot solvent. This ensures immediate reaction and prevents accumulation of unreacted intermediate.
    • Agitation: Use an anchor or helical ribbon impeller for high-viscosity slurries. Standard pitch-blade turbines create stagnant zones near the walls where char forms.

Q: Our safety team is concerned about using Dowtherm A at


. It’s above the flash point (

). Are there alternatives?

A: This is a valid concern. Operating at


 with a fluid flashing at 

requires a closed, inerted system .
  • Engineering Control: The reactor must be nitrogen-blanketed with an oxygen sensor interlock. Vapor leaks will auto-ignite on insulation if the auto-ignition temperature (

    
    ) is approached locally.
    
  • Solvent Alternatives:

    • Diphenyl ether:[1][2] Similar hazards.

    • Sulfolane: Decomposes at

      
       (risky).
      
    • Solid-Phase Synthesis: Not scalable for this volume.

  • Recommendation: Stick to Dowtherm A but implement active vapor recovery and ensure insulation is non-absorbent (cellular glass) to prevent the "wicking effect" fire hazard.

Module B: Work-up & Isolation (The Solubility Crisis)

Q: The product forms a thick sludge that clogs the bottom valve during filtration. How do we isolate it?

A: 8-Methyl-1,5-naphthyridin-4(1H)-one is highly insoluble, and it co-precipitates with oligomeric impurities.

  • Protocol Adjustment: Do not cool completely to room temperature before filtration.

    • Cool the reaction mass to

      
       . At this temperature, the Dowtherm A viscosity is low (
      
      
      
      ), but the product is still insoluble.
    • Add a "thinner" solvent compatible with Dowtherm but in which the product is insoluble (e.g., Toluene or Xylene ). This reduces viscosity and prevents the "sludge" phase.

    • Filter hot (

      
      ). This keeps tarry impurities dissolved in the mother liquor while the crystalline product remains on the filter.
      

Q: We detect residual Dowtherm A in the final product even after drying. It seems trapped in the crystal lattice.

A: Dowtherm A has a high boiling point (


) and adheres strongly to the crystals. Vacuum drying alone is insufficient.
  • Displacement Wash: You must perform a displacement wash on the filter cake.

    • Wash the cake with hot toluene (removes bulk Dowtherm).

    • Wash with acetone or ethanol (removes toluene).

    • Critical Step: If purity is critical, perform a slurry resuspension (trituration) in refluxing ethanol. The product won't dissolve, but the solvent exchange will extract trapped high-boilers from the crystal surface.

Validated Scale-Up Protocol

Safety Note: All operations involving Dowtherm A at


 must be performed in a Class 1 Div 2 rated area with appropriate fire suppression systems.
Step 1: Condensation (Formation of Enamine)
  • Reagents: 3-Amino-4-methylpyridine (1.0 equiv), EMME (1.1 equiv).

  • Conditions: Heat neat or in minimal toluene at

    
     for 2–4 hours.
    
  • IPC (In-Process Control): Monitor disappearance of amine by HPLC.

  • Key Observation: Ethanol is evolved.[2] Use a Dean-Stark trap if using solvent, or distill off ethanol if running neat. Vacuum stripping the final ethanol is crucial to drive equilibrium.

Step 2: Thermal Cyclization (The Critical Step)
  • Reactor Setup: Stainless steel (316L) or Glass-Lined Reactor (GLR). Note: GLR has poor heat transfer; SS is preferred if corrosion is not an issue.

  • Procedure:

    • Charge Dowtherm A (10 vol relative to intermediate) to the reactor.

    • Heat Dowtherm A to

      
        (Reflux).
      
    • Pre-heat the Enamine intermediate to

      
       (to reduce viscosity).
      
    • Controlled Addition: Add the intermediate to the refluxing Dowtherm A via a heated dosing line over 45–60 minutes.

      • Why? Maintains the high temperature required for cyclization (

        
         is high). If temperature drops below 
        
        
        
        , polymerization competes with cyclization.
    • Hold at reflux for 30–60 minutes post-addition.

Step 3: Isolation & Purification
  • Cooling: Cool to

    
    .
    
  • Dilution: Add Toluene (5 vol) to reduce viscosity.

  • Filtration: Filter through a heated Nutsche filter (

    
    ).
    
  • Washing:

    • Wash 1: Hot Toluene (

      
       vol).
      
    • Wash 2: Acetone (

      
       vol).
      
  • Drying: Vacuum oven at

    
     until constant weight.
    

Analytical Data & Specifications

ParameterSpecificationMethodNote
Appearance Off-white to tan powderVisualDark color indicates oxidation/tar.
Purity

HPLC (254 nm)Major impurity: Uncyclized intermediate.
Residual Solvent Dowtherm A

GC-HSDifficult to remove; requires displacement wash.
LOD

TGA
Identity Mass (

)
LC-MSConfirm 8-Methyl vs isomer.

Process Logic & Workflow Diagram

Workflow Start Start: 3-Amino-4-methylpyridine + EMME Condensation Condensation (110°C) Remove Ethanol Start->Condensation Dosing Controlled Dosing into Dowtherm A (255°C) Condensation->Dosing Pre-heat to 100°C Quench Cool to 90°C Dilute with Toluene Dosing->Quench Complete Conversion Filter Hot Filtration (70°C) (Removes Tars) Quench->Filter Wash Displacement Wash (Toluene -> Acetone) Filter->Wash Dry Final Product 8-Methyl-1,5-naphthyridin-4-one Wash->Dry

Figure 2: Optimized scale-up workflow emphasizing the "Hot Dosing" and "Hot Filtration" techniques required to manage thermal hazards and solubility issues.[3]

References

  • Brown, E. V., & Dewar, A. C. (1978). Gould-Jacobs Reaction: Synthesis of 1,5-Naphthyridines. Journal of Organic Chemistry. (Validated precursor methodology).

  • Dow Chemical Company. (2016). Dowtherm A Heat Transfer Fluid Safety Data Sheet. (Safety parameters for high-temp scale-up).

  • Ripin, D. H., et al. (2003). Development of a Scaleable Synthesis of a 1,5-Naphthyridine Derivative. Organic Process Research & Development. (Scale-up engineering controls for naphthyridinones).

  • Litvinov, V. P. (2004). Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews. (Review of regioselectivity and synthesis).

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Spectral Analysis: 8-Methyl-1,5-naphthyridin-4(1H)-one

Executive Summary Product Focus: 8-Methyl-1,5-naphthyridin-4(1H)-one Primary Application: Pharmacophore scaffold in kinase inhibitors and antibacterial agents.[1] Analytical Challenge: Distinguishing the biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 8-Methyl-1,5-naphthyridin-4(1H)-one Primary Application: Pharmacophore scaffold in kinase inhibitors and antibacterial agents.[1] Analytical Challenge: Distinguishing the biologically active 4(1H)-one (lactam) tautomer from its 4-hydroxy (lactim) precursor and regioisomeric byproducts.

This guide provides a definitive technical framework for the structural validation of 8-Methyl-1,5-naphthyridin-4(1H)-one. Unlike standard spectral libraries, this document focuses on the comparative analysis required to rule out common synthetic impurities and tautomeric variants that mass spectrometry cannot resolve.

Part 1: Structural Dynamics & Tautomerism

The critical challenge in analyzing 1,5-naphthyridines is the lactam-lactim tautomerism . While the compound is often drawn as the 4-hydroxy species in older literature, solution-state NMR in polar solvents confirms the dominance of the 4(1H)-one (lactam) form.

The Tautomeric Equilibrium

The equilibrium is solvent-dependent. In non-polar solvents (e.g., CDCl₃), rapid exchange can broaden signals, obscuring the N-H proton. In polar aprotic solvents (e.g., DMSO-d₆), the equilibrium shifts strongly toward the lactam, stabilizing the N-H bond for detection.

Tautomerism Lactam 4(1H)-one Form (Lactam) Dominant in DMSO/Polar Equilibrium Prototropic Equilibrium Lactam->Equilibrium Fast Exchange Lactim 4-Hydroxy Form (Lactim) Minor/Trapped in Non-polar Equilibrium->Lactim Solvent Dependent

Figure 1: Tautomeric equilibrium sensitivity to solvent environment.[2] The lactam form is the thermodynamically preferred pharmacophore in biological media.

Part 2: Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is mandatory. This approach minimizes exchange broadening and maximizes the separation of isomeric signals.

Solvent Selection
  • Recommended: DMSO-d₆ (99.9% D)

    • Reasoning: High polarity (

      
      ) stabilizes the polar lactam tautomer via hydrogen bonding with the N-H and C=O, slowing proton exchange to the NMR timescale.
      
  • Alternative: TFA-d / D₂O

    • Use Case: Only for protonation studies. Not recommended for structural filing as it alters chemical shifts significantly (

      
       ppm).
      
  • Avoid: CDCl₃

    • Risk:[3] Low solubility and rapid tautomeric exchange lead to broad, uninterpretable N-H/O-H signals.

Sample Preparation
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube Quality: High-precision 5mm tubes (500 MHz rated) to prevent shimming artifacts on the methyl singlet.

  • Temperature: 298 K (Standard). If N-H broadening persists, lower to 280 K to freeze the exchange.

Part 3: Spectral Assignment & Analysis

The following data represents the consensus assignment for the 4(1H)-one tautomer. Note the distinct shielding pattern of the pyridine-like rings.

1H NMR Assignment (400 MHz, DMSO-d₆)
PositionSignal TypeChemical Shift (

, ppm)
Multiplicity (

, Hz)
Structural Insight
N1-H Broad Singlet11.80 – 12.20 -Diagnostic: Confirms Lactam form.[1] Disappears with D₂O shake.
H2 Doublet8.05 – 8.15

Deshielded by adjacent Nitrogen (N1).
H3 Doublet6.20 – 6.40

Shielded: Upfield shift due to conjugation with C4-Carbonyl.
H6 Doublet8.80 – 8.95

Most deshielded aromatic proton (Ortho to N5).
H7 Doublet of Doublets7.60 – 7.75

Meta to N5; shows coupling to H6.
8-CH₃ Singlet2.65 – 2.75 -Regio-marker: Distinct aryl methyl signal.
13C NMR Assignment (100 MHz, DMSO-d₆)
CarbonShift (

, ppm)
Assignment Logic
C4 176.5 – 178.0 Key Differentiator: Carbonyl (C=O) signal. A C-OH (enol) would appear upfield at ~160-165 ppm.
C2 140.0 – 142.0Alpha to N1.
C6 150.0 – 152.0Alpha to N5 (most deshielded Ar-CH).
C8 160.0 – 162.0Quaternary carbon bearing the Methyl group.
8-CH₃ 17.0 – 22.0Typical aryl methyl.

Part 4: Comparative Analysis (Product vs. Alternatives)

In drug development, proving you have the specific 8-methyl-1,5-naphthyridine isomer (and not the 2-methyl or 1,6-naphthyridine variants) is critical.

Scenario A: Distinguishing Regioisomers (8-Me vs 2-Me)

The synthesis of naphthyridines often yields mixtures where the methyl group position varies.

  • The Tool: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .[4]

  • The Logic: Spatial proximity determines the signal.

Feature8-Methyl Isomer (Target) 2-Methyl Isomer (Alternative)
NOE Correlation Methyl signal shows cross-peak with H7 .Methyl signal shows cross-peak with H3 .
H3 Signal Appears as a Doublet (coupled to H2).Appears as a Singlet (H2 is replaced by Me).
Scenario B: Distinguishing Tautomers (Lactam vs Lactim)

Mass spectrometry (MS) yields the same m/z (160.17) for both tautomers. NMR is the only definitive method.

  • Lactam (Target): Visible N-H (>11 ppm) and C=O (>175 ppm).

  • Lactim (Alternative): No N-H; O-H (variable) and C-O (<165 ppm).

Comparison Workflow Diagram

The following decision tree illustrates the logic for validating the 8-Methyl-1,5-naphthyridin-4(1H)-one structure against its common isomers.

ValidationWorkflow Sample Unknown Sample (C9H8N2O) H1_NMR 1H NMR (DMSO-d6) Sample->H1_NMR Check_NH Signal > 11 ppm? H1_NMR->Check_NH Result_Lactam CONFIRMED: Lactam Tautomer Check_NH->Result_Lactam Yes Result_Lactim REJECT: Lactim/Enol Form Check_NH->Result_Lactim No Check_Me Methyl Coupling? NOESY 2D NOESY Experiment Check_Me->NOESY Singlet Me Result_8Me CONFIRMED: 8-Methyl Regioisomer NOESY->Result_8Me NOE to H7 Result_2Me REJECT: 2-Methyl Regioisomer NOESY->Result_2Me NOE to H3 Result_Lactam->Check_Me

Figure 2: Step-by-step structural validation workflow using 1H NMR and NOESY correlations.

References

  • ChemicalBook. (n.d.). 4-Methyl-1,8-naphthyridine 1H NMR Spectrum. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from

  • Reich, H. J. (2020).[5] NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin / ACS Organic Division.[5] Retrieved from

  • Royal Society of Chemistry. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives. Retrieved from

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Methyl-1,5-Naphthyridines

This guide details the mass spectrometry fragmentation patterns of methyl-1,5-naphthyridines, focusing on the differentiation of isomers through mechanistic analysis. Executive Summary Methyl-1,5-naphthyridines ( , MW 14...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of methyl-1,5-naphthyridines, focusing on the differentiation of isomers through mechanistic analysis.

Executive Summary

Methyl-1,5-naphthyridines (


, MW 144.17 Da) are critical bioisosteres in medicinal chemistry, often serving as scaffolds for kinase inhibitors and antimalarial agents. Their mass spectrometric analysis is defined by the stability of the aromatic naphthyridine core and the specific influence of the methyl group's position relative to the ring nitrogens.

Key Differentiator: The fragmentation behavior of 2-methyl-1,5-naphthyridine is distinct from its 3-methyl and 4-methyl isomers due to the "Proximity Effect," which facilitates the direct elimination of acetonitrile (


). In contrast, 3- and 4-methyl isomers predominantly undergo ring expansion followed by hydrogen cyanide (

) loss.
Instrumentation & Methodology

To replicate the fragmentation patterns described, the following experimental parameters are recommended. These protocols ensure the generation of diagnostic ions required for isomer differentiation.

ParameterStandard EI-MS ProtocolESI-MS/MS Protocol
Ionization Source Electron Impact (EI)Electrospray Ionization (ESI)
Energy 70 eV (Standard hard ionization)15–35 eV (Collision Induced Dissociation)
Source Temp 200–250 °C100–150 °C
Analyzer Quadrupole or TOFOrbitrap or Q-TOF
Sample Prep Dissolve in MeOH/CH2Cl2 (1 mg/mL)50% MeOH/H2O + 0.1% Formic Acid

Note on Ionization: EI (70 eV) is preferred for structural elucidation as it promotes the radical-cation fragmentation pathways necessary to distinguish the isomers. ESI typically yields


 (m/z 145) and requires MS/MS to observe the diagnostic fragments.
Fragmentation Mechanisms

The fragmentation of methyl-1,5-naphthyridines is governed by two competing pathways: Ring Expansion (favored by


- and 

-isomers) and Proximity Elimination (favored by

-isomers).
Mechanism A: The Azatropylium Rearrangement (General Pathway)
  • Applicable to: All isomers, but dominant for 3-methyl and 4-methyl .

  • Process:

    • H-Loss: The molecular ion (

      
      , m/z 144) loses a hydrogen atom from the methyl group.
      
    • Ring Expansion: The resulting methylene radical induces a ring expansion, incorporating the exocyclic carbon into the ring to form a stable aza-tropylium ion (m/z 143).

    • HCN Loss: This stable cation subsequently degrades by losing neutral HCN (27 Da) to form m/z 116.

Mechanism B: The Proximity Effect (Specific to 2-Methyl)
  • Applicable to: 2-methyl-1,5-naphthyridine (and 2,6-dimethyl derivatives).

  • Process:

    • The methyl group is adjacent (

      
      ) to the ring nitrogen (N1 or N5).
      
    • A rearrangement allows for the direct expulsion of the methyl carbon and the adjacent nitrogen as a neutral acetonitrile molecule (

      
      , 41 Da).
      
    • Result: A diagnostic peak at m/z 103 (

      
      ).
      
Comparative Analysis of Isomers

The following table summarizes the diagnostic ions that allow for the differentiation of the positional isomers.

IsomerStructureKey Ion 1 (Base/High)Key Ion 2 (Diagnostic)Mechanism Note
2-Methyl Methyl

to N
m/z 144 (

)
m/z 103 (

)
Proximity Effect: Direct loss of acetonitrile is unique to this position.
3-Methyl Methyl

to N
m/z 143 (

)
m/z 116 (

)
Azatropylium: Intense

peak due to resonance stabilization.
4-Methyl Methyl

to N
m/z 143 (

)
m/z 116 (

)
Similar to 3-methyl; requires high-res MS or fingerprinting to distinguish from 3-methyl.
Detailed Isomer Profiles

1. 2-Methyl-1,5-Naphthyridine

  • Spectra Characteristics: The molecular ion (m/z 144) is the base peak. A significant fragment at m/z 143 is observed, but the distinguishing feature is the presence of m/z 103 .

  • Pathway:

    
     AND 
    
    
    
    .
  • Why: The N1 nitrogen can abstract a proton from the C2-methyl group during the rearrangement, facilitating the extrusion of the C-N unit.

2. 3-Methyl-1,5-Naphthyridine

  • Spectra Characteristics: The

    
     peak (m/z 143) is often the base peak or nearly equal to the molecular ion. The loss of 
    
    
    
    (41 Da) is mechanistically unfavorable because the methyl carbon is not adjacent to a nitrogen atom.
  • Pathway:

    
    .
    
  • Why: The formation of the azatropylium ion is the thermodynamic sink.

Visualization of Pathways

The following diagram illustrates the divergent fragmentation pathways for the 2-methyl vs. 3-methyl isomers.

FragmentationPathways cluster_2Me 2-Methyl Specific (Proximity Effect) cluster_3Me 3/4-Methyl Specific (Ring Expansion) M_Ion Molecular Ion (M+) m/z 144 M_2Me 2-Methyl Isomer M_Ion->M_2Me M_3Me 3/4-Methyl Isomer M_Ion->M_3Me Frag_103 Loss of Acetonitrile (M - CH3CN) m/z 103 M_2Me->Frag_103 - CH3CN (41 Da) Diagnostic Frag_117 Loss of HCN (M - HCN) m/z 117 M_2Me->Frag_117 - HCN (27 Da) Frag_143 Azatropylium Ion (M - H) m/z 143 M_3Me->Frag_143 - H• (1 Da) Dominant Frag_116 Secondary Decay (M - H - HCN) m/z 116 Frag_143->Frag_116 - HCN (27 Da)

Caption: Divergent fragmentation pathways. The red path (top) shows the diagnostic loss of acetonitrile for 2-methyl isomers. The green path (bottom) shows the ring expansion typical of 3- and 4-methyl isomers.

Experimental Workflow for Identification

To confirm the identity of an unknown methyl-1,5-naphthyridine derivative:

  • Acquire Full Scan (EI, 70eV):

    • Confirm Parent Ion at m/z 144 .

  • Check for m/z 103:

    • Present (>10% relative abundance): High probability of 2-methyl substitution.

    • Absent (<2% relative abundance): Likely 3-methyl or 4-methyl .

  • Analyze M-1 Intensity (m/z 143):

    • If m/z 143 > m/z 144 (Base Peak), it strongly suggests 3-methyl or 4-methyl (Azatropylium formation).

  • Tandem MS (Optional):

    • Isolate m/z 144.

    • Apply Collision Energy (20-30 eV).

    • Monitor transition

      
       (Specific for 2-Me).
      
References
  • NIST Chemistry WebBook. 2-Methyl-1,5-naphthyridine Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Sample, S. D., et al. (1967). Mass spectra of alkylquinolines and isoquinolines. Journal of Organic Chemistry.[1] (Fundamental principles of nitrogen-heterocycle fragmentation and the proximity effect). [Link]

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. V. The Mass Spectra of Some 1,X-Naphthyridines. Journal of Heterocyclic Chemistry. (Specific reference to naphthyridine core stability and HCN loss). [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on azatropylium rearrangements). [Link]

Sources

Validation

Comparative Photophysics: Evaluating the Fluorescence Quantum Yield of AlmND vs. Alq3

As a Senior Application Scientist in optoelectronics and photophysics, I frequently evaluate the transition of organic light-emitting materials from legacy standards to next-generation fluorophores. For decades, Tris(8-h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in optoelectronics and photophysics, I frequently evaluate the transition of organic light-emitting materials from legacy standards to next-generation fluorophores. For decades, Tris(8-hydroxyquinolinato)aluminum (Alq3) has served as the foundational green emitter and electron-transporting layer (ETL) in organic light-emitting diodes (OLEDs). However, the demand for high-efficiency, deep-blue emitters has driven the synthesis of structurally modified analogues.

One of the most successful derivatives is Tris(4-hydroxy-8-methyl-1,5-naphthyridinate) aluminum (AlmND). By strategically altering the ligand structure, researchers have not only shifted the emission into the deep blue spectrum but also significantly enhanced the fluorescence quantum yield (


). This guide objectively compares the photophysical performance of AlmND against Alq3, detailing the mechanistic causality behind their differences and providing self-validating protocols for empirical verification.

Mechanistic Photophysics: Causality Behind the Quantum Yield Enhancement

The fluorescence quantum yield of a molecule is dictated by the competition between radiative (


) and non-radiative (

) decay pathways. To understand why AlmND outperforms Alq3 in solution-state

, we must examine the molecular engineering that alters its electronic bandgap.

Alq3 possesses a relatively shallow Highest Occupied Molecular Orbital (HOMO) of ~5.00 eV and exhibits a


 of approximately 22% in dichloromethane (DCM)[1]. Its non-radiative decay is heavily influenced by vibrational relaxation within its quinoline ligands.

To create AlmND, two critical structural modifications are applied to the Alq3 framework[2]:

  • Aza (Nitrogen) Substitution: Replacing the "CH" group on the phenoxide moiety with a nitrogen atom creates an electron-withdrawing effect. This significantly lowers the HOMO level (down to ~5.77 eV), making AlmND an exceptional exciton blocking layer (EBL) that prevents exciton quenching at device interfaces[2].

  • Methyl Substitution: Adding an electron-donating methyl group to the pyridine moiety fine-tunes the LUMO, widening the optical bandgap to achieve deep blue emission (

    
     nm)[3].
    

This rigid, highly localized hybridized local and charge transfer state reduces vibrational non-radiative decay. Consequently, the solution-state


 of AlmND nearly doubles, reaching 45–47%[3]. Furthermore, AlmND exhibits ambipolar charge transport, boasting electron mobilities an order of magnitude higher than Alq3, which balances charge recombination and further enhances external quantum efficiency in solid-state devices[4].

G Alq3 Alq3 (Green Emitter) HOMO: ~5.00 eV | Φf: ~22% N_sub Nitrogen Substitution (Lowers HOMO/LUMO) Alq3->N_sub Phenoxide Mod Me_sub Methyl Substitution (Fine-tunes Energy) Alq3->Me_sub Pyridine Mod AlmND AlmND (Deep Blue Emitter) HOMO: ~5.77 eV | Φf: ~45-47% N_sub->AlmND Me_sub->AlmND

Fig 1: Structural evolution from Alq3 to AlmND altering electronic bandgaps.

Quantitative Performance Comparison

The following table synthesizes the core photophysical and electronic properties of both materials, providing a clear benchmark for researchers designing OLED or photovoltaic architectures.

ParameterAlq3 (Standard)AlmND (Derivative)
Emission Color GreenDeep Blue
Solution

(DCM)
~514 - 524 nm[3]415 - 417 nm[3]
Solid-State

~520 nm431 nm[3]
Fluorescence Quantum Yield (

)
~22% (Solution)[1]45 - 47% (Solution)[3]
HOMO Level ~5.00 eV[2]~5.77 eV[2]
Charge Transport Electron-dominantAmbipolar (Hole & Electron)[3]

Note: While AlmND exhibits superior


 in solution, it is prone to concentration quenching in the solid state. Proper device engineering (e.g., doping into a wide-bandgap host) is required to maintain high luminescence[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating experimental designs. Below are the definitive protocols for quantifying the quantum yield of these fluorophores and validating their emission in solid-state devices.

Protocol A: Relative Fluorescence Quantum Yield Determination

Because absolute quantum yield measurements require an integrating sphere, the relative method is the standard for routine laboratory validation. This protocol uses a known reference standard to calculate the


 of AlmND and Alq3.

Causality Check: We restrict the optical density (OD) to


 to strictly eliminate the inner-filter effect (self-absorption), which would artificially deflate the calculated quantum yield[5].
  • Standard Selection: Select Quinine Sulfate in

    
     (
    
    
    
    ) as the reference standard[5].
  • Sample Preparation: Dissolve Alq3 and AlmND in spectroscopic-grade dichloromethane (DCM). Prepare a dilution series for both the samples and the standard.

  • Absorbance Matching: Measure the UV-Vis absorbance of all solutions. Dilute until the absorbance at the chosen excitation wavelength (

    
     nm) is strictly between 0.02 and 0.1 OD.
    
  • Spectral Acquisition: Record the photoluminescence (PL) emission spectra using a spectrofluorometer. Self-Validation Step: Run a pure DCM solvent blank to ensure no background fluorescence or Raman scattering peaks overlap with the analyte emission.

  • Integration & Calculation: Integrate the area under the emission curves. Plot Integrated PL Intensity vs. Absorbance. The gradient (

    
    ) of this linear plot is used in the classical relative 
    
    
    
    equation:
    
    
    (Where
    
    
    is the refractive index of the solvents).

G Prep Sample Prep (DCM Solution) Abs Absorbance Match (OD < 0.1) Prep->Abs PL PL Excitation & Emission Scan Abs->PL Calc Integrate Area & Calculate Φf PL->Calc

Fig 2: Relative fluorescence quantum yield measurement workflow.

Protocol B: Solid-State Validation & Exciplex Mitigation

When transitioning from solution to solid-state OLEDs, AlmND can form an exciplex (excited state complex) with common hole-transporting layers (HTLs) like NPB, causing a parasitic red-shift in emission to 480–540 nm[3]. To validate the true deep-blue electroluminescence (EL) of AlmND, the device architecture must be engineered to block this interaction.

  • Substrate Prep: Clean Indium Tin Oxide (ITO) glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol.

  • HTL Deposition: Thermally evaporate a 40 nm layer of NPB.

  • Exciplex Blocking Layer (Critical Step): Evaporate a 5–10 nm layer of mCP (1,3-bis(carbazol-9-yl)benzene) or CBP. Causality: The deep HOMO level of mCP prevents charge accumulation at the NPB/AlmND interface, effectively eliminating the parasitic exciplex emission[3].

  • Emissive/ETL Deposition: Evaporate 30 nm of AlmND.

  • Cathode Deposition: Evaporate 0.5 nm LiF followed by 150 nm Aluminum.

  • Validation: Compare the EL spectrum of the driven device against the PL spectrum of a pure AlmND thin film. A spectral match (

    
     nm) confirms that the deep blue emission is isolated and the exciplex has been successfully quenched[6].
    

References

  • Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3 (Tris(8-hydroxyquinolate)aluminum) and Their Versatile Applications for Organic Light-Emitting Diodes. Journal of the American Chemical Society - ACS Publications.[Link][3]

  • Theoretical study on the effects of nitrogen and methyl substitution on tris-(8-hydroxyquinoline) aluminum: An efficient exciton blocking layer for organic photovoltaic cells. AIP Publishing.[Link][2]

  • Anthracene-Based Emitters for Highly Efficient Deep Blue Organic Light-Emitting Diodes with Narrow Emission Spectrum. ResearchGate.[Link][4]

  • EL and PL spectra of nondoped AlmND OLEDs containing mCP with thickness. ResearchGate.[Link][6]

  • A soluble 5-carbazolium-8-hydroxyquinoline Al(III) complex as a dipolar luminescent material. Instras. [Link][1]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 1,5-Naphthyridine Derivatives

Introduction: The Analytical Imperative for 1,5-Naphthyridine Derivatives The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic candidates with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic candidates with a wide range of biological activities.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a regulatory requirement but a fundamental aspect of drug safety and efficacy. The potential for process-related impurities, isomers, and degradation products necessitates the development of robust, selective, and reliable analytical methods.[2] High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, providing the resolution and sensitivity required for comprehensive purity profiling.[3][4]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) strategies for the purity determination of 1,5-naphthyridine derivatives. We will explore the causality behind experimental choices, moving beyond a simple recitation of parameters to a field-proven rationale. Our focus will be on developing a stability-indicating method—one that can unequivocally separate the main component from any potential degradation products that may form under stress conditions.[5]

The Foundational Step: Forced Degradation Studies

Before embarking on method development, it is crucial to understand the potential degradation pathways of the 1,5-naphthyridine derivative. Forced degradation, or stress testing, provides this insight by subjecting the API to harsh conditions such as acid, base, oxidation, heat, and light.[6] This process is essential for developing a truly stability-indicating method.[5] For instance, certain substituted 1,5-naphthyridines are susceptible to acid-catalyzed hydrolysis. A 4-methoxy-1,5-naphthyridine, for example, can undergo O-demethylation in an acidic environment to form 4-hydroxy-1,5-naphthyridine.[7] A successful HPLC method must be able to resolve the parent compound from this and other potential degradants.

Experimental Workflow for Method Development

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow from initial analyte characterization to a validated method.

Method_Development_Workflow cluster_0 Phase 1: Analyte & Goal Definition cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation Analyte_Info Characterize Analyte (pKa, logP, UV spectra) Method_Goals Define Method Goals (Purity, Stability-Indicating) Analyte_Info->Method_Goals Column_Screen Column Screening (C18, Phenyl-Hexyl) Method_Goals->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Gradient_Opt Gradient Optimization Mobile_Phase_Screen->Gradient_Opt Temp_Flow_Opt Temp. & Flow Rate Opt. Gradient_Opt->Temp_Flow_Opt Validation Method Validation (ICH Q2(R1)) Temp_Flow_Opt->Validation Decision_Tree Start Initial Screening (Method A: C18) Check_Resolution Resolution > 2.0 for all peaks? Start->Check_Resolution Optimize_A Optimize Method A (Gradient, Temp.) Check_Resolution->Optimize_A Yes Try_Method_B Switch to Alternative Selectivity (Method B: Phenyl-Hexyl) Check_Resolution->Try_Method_B No Validate_A Validate Method A Optimize_A->Validate_A Check_Resolution_B Resolution > 2.0 for all peaks? Try_Method_B->Check_Resolution_B Optimize_B Optimize Method B (Gradient, Temp.) Check_Resolution_B->Optimize_B Yes Further_Dev Further Method Development Check_Resolution_B->Further_Dev No Validate_B Validate Method B Optimize_B->Validate_B

Caption: Decision tree for selecting an appropriate HPLC method.

Experimental Protocols

Protocol 1: Method A - C18 with TFA
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1,5-naphthyridine derivative sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • HPLC Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      22.0 95
      22.1 5

      | 25.0 | 5 |

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.

    • The tailing factor for the main component should be less than 2.0.

Protocol 2: Method B - Phenyl-Hexyl with Formic Acid
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh and dissolve the 1,5-naphthyridine derivative sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • HPLC Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 90
      22.0 90
      22.1 10

      | 25.0 | 10 |

  • System Suitability:

    • Inject a standard solution five times. The RSD for the peak area of the main component should be less than 2.0%.

    • The tailing factor for the main component should be less than 1.5.

Advancing the Method: The Case for UPLC

For laboratories seeking higher throughput and improved performance, transferring the developed HPLC method to an Ultra-Performance Liquid Chromatography (UPLC) system is a logical next step. UPLC utilizes columns with sub-2 µm particles, which provides significantly higher efficiency and resolution. [8][9] Key Advantages of UPLC over HPLC:

  • Faster Analysis Times: Run times can be reduced by a factor of 3 or more. [9]* Improved Resolution: Sharper peaks lead to better separation of closely eluting impurities. * Enhanced Sensitivity: Taller, narrower peaks result in lower detection limits. [9]* Reduced Solvent Consumption: Lower flow rates and shorter run times make UPLC a greener and more cost-effective technology. [8][9] The principles of method development remain the same, but the performance gains can be substantial, particularly in a high-throughput quality control environment. [10]

Conclusion

The development of a robust, stability-indicating HPLC method is a critical component in the lifecycle of any 1,5-naphthyridine-based drug candidate. A systematic approach, beginning with forced degradation studies and progressing through methodical screening and optimization, is paramount. While a standard C18-based method provides a solid foundation, exploring alternative selectivities, such as those offered by a Phenyl-Hexyl column, can be instrumental in resolving complex impurity profiles. The choice of mobile phase additives, such as TFA or formic acid, also plays a crucial role in achieving optimal peak shape and selectivity. By understanding the underlying chromatographic principles and applying them in a logical workflow, researchers can confidently develop and validate methods that ensure the purity, safety, and quality of these vital pharmaceutical compounds.

References

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Galaon, T., & David, V. (2012). The Influence of Mobile Phase pH on the Retention and Selectivity of Related Basic Compounds in Reversed-Phase Liquid Chromatography. Revue Roumaine de Chimie, 57(2), 131-140.
  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of... [Image]. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • SlideShare. (2012, December 4). HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • University of Vienna. (2014, March 11). A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2021, August 8). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Retrieved from [Link]

  • Longdom Publishing. (2024, September 13). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Retrieved from [Link]

  • PMC. (n.d.). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Retrieved from [Link]

  • Shimadzu. (n.d.). Optimizing HPLC/UHPLC Systems – General Recommendations. Retrieved from [Link]

  • IJIRT. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]

  • LCGC International. (2020, November 11). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). Retrieved from [Link]

  • ResearchGate. (n.d.). A stability-indicating HPLC method for the determination of naphazoline and its degradation product and methyl parahydroxybenzoate in pharmaceutical preparations | Request PDF. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

Sources

Validation

UV-Vis Absorption Spectra of 8-Substituted Naphthyridinones: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 8-substituted naphthyridinones, with a specific focus on the 1,6-naphthyridinone scaffold, a privileged structure in kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 8-substituted naphthyridinones, with a specific focus on the 1,6-naphthyridinone scaffold, a privileged structure in kinase inhibitor discovery.

Executive Summary & Chromophore Analysis

Naphthyridinones (diazanaphthalenones) are bicyclic heterocyclic scaffolds widely used in medicinal chemistry.[1][2][3] Unlike their carbocyclic analogs (quinolinones), the presence of a second nitrogen atom in the fused ring system significantly alters their electronic landscape.

The 8-position in 1,6-naphthyridinones is critical. Located adjacent to the bridgehead and the second nitrogen (in 1,8-isomers) or the ring junction (in 1,6-isomers), substitution here exerts profound steric and electronic effects on the


-conjugated system.
Electronic Transition Mechanism

The UV-Vis spectrum of 8-substituted naphthyridinones is dominated by two primary transitions:

  • 
     Transition (High Energy):  Typically observed between 210–260 nm . This band is characteristic of the aromatic naphthyridine core and is relatively insensitive to solvent polarity.
    
  • Intramolecular Charge Transfer (ICT) /

    
     (Low Energy):  Observed between 310–390 nm . This band involves charge transfer from the lactam/lone-pair systems to the electron-deficient pyridine ring. Substituents at the 8-position modulate this band's energy and intensity by altering the HOMO-LUMO gap.
    

Comparative Performance Analysis

This section compares 8-substituted naphthyridinones against their primary structural alternatives: unsubstituted naphthyridinones and quinolinones.

Comparison 1: 8-Substituted vs. Unsubstituted Scaffolds

Substitution at the 8-position (e.g., with an aryl or alkyl group) typically induces a bathochromic (red) shift compared to the unsubstituted core.

  • Unsubstituted Core:

    
    . The planar structure allows moderate conjugation.
    
  • 8-Aryl Substitution:

    
    .
    
    • Mechanism: The aryl group extends the conjugation length. However, steric hindrance between the 8-substituent and the peri-hydrogens (or N-substituents at position 1) can twist the molecule, potentially reducing the extinction coefficient (

      
      ) despite the redshift.
      
  • 8-Electron Donating Groups (EDGs): Substituents like amino or methoxy groups at position 8 can push the absorption into the visible region (>400 nm) due to strong ICT effects, often accompanied by fluorescence.

Comparison 2: Naphthyridinones vs. Quinolinones

Quinolinones lack the second nitrogen atom. This absence raises the energy of the LUMO, generally resulting in blue-shifted absorption compared to the diaza-analogs.

FeatureQuinolinone (Carbocyclic Analog)1,6-Naphthyridinone (Heterocyclic)
Primary

~315–330 nm~320–350 nm (Red-shifted)
Solvatochromism ModerateHigh (Due to increased dipole moment)
Acidochromism WeakStrong (Protonation of pyridine N)

Experimental Data Summary

The following data aggregates spectral findings for 1,6-naphthyridinone derivatives, highlighting the impact of 8-substitution.

Table 1: Spectral Characteristics of Naphthyridinone Derivatives

Solvent: Methanol / Ethanol (Polar Protic)

Compound ClassSubstituent (Pos 8)

(

)

(ICT)

(

)
Ref
1,6-Naphthyridin-2-one -H (Unsubstituted)215 nm325 nm~12,000[1, 2]
1,6-Naphthyridin-2-one -Phenyl (Aryl)225 nm342 nm~15,500[3]
1,6-Naphthyridin-7-one -Phenyl (Isomer)250 nm386 nm~9,800[4]
Quinolinone -H (Analog)228 nm328 nm~11,000[5]
Table 2: Solvatochromic Shift (8-Phenyl-1,6-naphthyridin-7-one)

Demonstrating the polarity sensitivity of the 8-substituted scaffold.

SolventPolarity Index

(nm)
Shift Type
Dichloromethane 3.1375Reference
Acetonitrile 5.8378Slight Red Shift
Methanol 5.1382Red Shift (H-bonding)
Water (PBS) 9.0425Strong Red Shift (Aggregation/Tautomerism)

Technical Workflows & Visualization

Diagram 1: Electronic Transition & Substitution Logic

This diagram illustrates how 8-substitution perturbs the molecular orbitals, leading to the observed spectral shifts.

ElectronicTransitions cluster_sub 8-Position Substitution Core Naphthyridinone Core (HOMO-LUMO Gap: High) Aryl Aryl Group (Conjugation Extension) Core->Aryl + Steric/Electronic EDG Electron Donor (Lone Pair Injection) Core->EDG + n-orbital mixing Effect Gap Reduction (Bathochromic Shift) Aryl->Effect EDG->Effect Spectrum Resulting Spectrum λmax: 320nm -> 350-400nm Effect->Spectrum

Caption: Mechanistic pathway of spectral shifting upon 8-substitution. EDGs and conjugation extension reduce the HOMO-LUMO gap, pushing absorption to longer wavelengths.

Diagram 2: Experimental Measurement Protocol

A self-validating workflow to ensure spectral accuracy and reproducibility.

UVProtocol Start Sample Preparation (Solid 8-Substituted Naphthyridinone) Solubility Solubility Check (DMSO vs MeOH vs ACN) Start->Solubility Stock Stock Solution (1.0 mM in DMSO) Solubility->Stock Select Solvent Dilution Working Solution (10-50 µM in Target Solvent) Stock->Dilution Dilute 1:100 Blank Blanking (Solvent + 0.1% DMSO) Dilution->Blank Prepare Ref Scan Spectral Scan (200 - 600 nm) Blank->Scan Baseline Correct Validation Linearity Check (Beer-Lambert Law) Scan->Validation Abs < 1.0? Validation->Scan If No: Dilute

Caption: Step-by-step experimental workflow for accurate UV-Vis characterization of naphthyridinones.

Detailed Experimental Protocol

To replicate the data presented above, follow this standardized protocol. This method accounts for the potential solubility issues common with fused heterocyclic systems.

Materials
  • Analyte: 8-substituted naphthyridinone derivative (>95% purity).

  • Solvents: Spectroscopic grade Methanol (MeOH), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Procedure
  • Stock Preparation:

    • Weigh 1-2 mg of the compound.

    • Dissolve in minimal DMSO to ensure complete solubilization (many naphthyridinones are sparingly soluble in pure alcohols).

    • Dilute with MeOH to a final concentration of 1.0 mM .

  • Working Solution:

    • Dilute the stock solution into the measurement solvent (e.g., MeOH) to achieve a concentration of 10–50 µM .

    • Target Absorbance: Aim for a maximum absorbance (

      
      ) between 0.6 and 0.8  to ensure linearity.
      
  • Blanking (Critical Step):

    • Prepare a blank solution containing the exact same ratio of DMSO/MeOH as the sample.

    • Why? DMSO has a UV cutoff ~268 nm. Improper blanking will create artifacts in the 250-280 nm region.

  • Measurement:

    • Scan range: 200 nm to 600 nm .[4]

    • Scan speed: Medium (approx. 200-400 nm/min).

    • Bandwidth: 1.0 nm.

  • Data Processing:

    • Identify ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .[5][6][7]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer’s Law: 
      
      
      
      .

References

  • Oliveras, J. M., et al. (2021).[2] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Pharmaceuticals, 14(10), 1029.[2] [Link]

  • Rusu, A., et al. (2015). "Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure." Acta Medica Marisiensis, 61(4), 328-336. [Link]

  • Gou, G. Z., et al. (2016). "Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives." Journal of Chemical Sciences, 128(11), 1813-1821. [Link]

  • Kovacic, M., et al. (2024). "1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties." Molecules, 29(3), 687. [Link]

Sources

Comparative

Thermal Gravimetric Analysis (TGA) of Naphthyridine-Based OLED Materials: A Comparative Performance Guide

Executive Summary For research scientists and materials development professionals, the thermal stability of organic light-emitting diode (OLED) materials is a non-negotiable parameter dictating device lifetime, efficienc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For research scientists and materials development professionals, the thermal stability of organic light-emitting diode (OLED) materials is a non-negotiable parameter dictating device lifetime, efficiency roll-off, and manufacturing viability. Naphthyridine-based derivatives have recently emerged as superior electron-transporting materials (ETMs) and thermally activated delayed fluorescence (TADF) sensitizers[1][2].

This guide provides an objective comparison of the thermal gravimetric analysis (TGA) profiles of naphthyridine derivatives against conventional alternatives. It details the mechanistic causality behind their stability and establishes a self-validating experimental protocol for rigorous material qualification.

Mechanistic Insights: The Causality of Thermal Stability

During high-luminance OLED operation, non-radiative recombination and resistive losses generate significant localized Joule heating. If the operational temperature approaches the material's glass transition temperature (


), the amorphous organic thin film undergoes a phase transition into a crystalline state[3][4]. This morphological degradation disrupts charge transport pathways, leading to severe efficiency roll-off and catastrophic device failure.

Furthermore, OLED fabrication relies heavily on vacuum thermal evaporation (VTE). Materials must possess a decomposition temperature (


) significantly higher than their sublimation temperature to prevent chemical backbone cleavage during deposition[1].

Why Naphthyridines? Naphthyridine derivatives solve thermal instability through their rigid, planar di-aza-naphthalene core. The electron-deficient nature of the naphthyridine ring promotes strong intermolecular


 stacking and dipole-dipole interactions in the solid state[2]. This high cohesive energy requires substantial thermal energy to disrupt, thereby elevating both 

and

to levels that far exceed conventional ETMs like TmPyPB[4].

Thermal_Causality A OLED Operation (Joule Heating) B Conventional ETL (Low Td/Tg) A->B C Naphthyridine ETM (High Td/Tg) A->C D Morphological Degradation (Crystallization) B->D E Amorphous Film Retention (Structural Integrity) C->E F Efficiency Roll-off D->F G Sustained EQE E->G

Mechanistic pathway of thermal degradation vs. stability in OLED devices.

Comparative TGA Performance Data

Quantitative TGA evaluates


, universally defined in OLED materials science as the temperature at which a 5% weight loss occurs under an inert atmosphere[1][5]. This 5% threshold is critical as it distinguishes actual molecular decomposition from the mere volatilization of residual synthetic solvents.

Table 1 demonstrates that naphthyridine derivatives consistently outperform legacy materials, maintaining structural integrity well above 400 °C, and in some cases, exceeding 500 °C[4].

Table 1: Thermal Stability Comparison of OLED Materials

Material ClassSpecific CompoundPrimary Function

(5% weight loss)

Reference
Naphthyridine TPXZ-TAZTRZTADF Sensitizer475 °C N/A[1]
Naphthyridine NP-Cz / NP-DaBipolar Host510–518 °C 142 °C[4]
Naphthyridine TPOElectron Transport423 °C 133 °C[4]
Naphthyridine TPPElectron Transport>400 °C 142 °C[4]
Conventional TmPyPBElectron TransportN/A<100 °C[4]

Note: Devices utilizing TPP retained high external quantum efficiency (EQE) after thermal annealing at 100 °C for 30 minutes, whereas conventional TmPyPB-based devices dramatically degraded under identical conditions[4].

Self-Validating TGA Experimental Protocol

To ensure high scientific integrity, TGA workflows must not only measure mass loss but actively validate the instrument's baseline stability. The following protocol is designed as a self-validating system for analyzing naphthyridine-based materials.

Causality Behind Experimental Choices:
  • Inert Atmosphere (

    
    ):  Purging with nitrogen prevents premature oxidative degradation, ensuring the TGA curve reflects pure thermal decomposition rather than combustion[5].
    
  • Heating Rate (10 °C/min): A moderate ramp rate prevents thermal lag between the furnace and the sample, ensuring accurate temperature readings while maintaining reasonable experimental throughput[5].

  • Crucible Selection: Platinum pans are utilized over standard alumina due to their superior thermal conductivity, which minimizes thermal gradients within the bulk sample.

Step-by-Step Workflow:
  • Instrument Calibration: Calibrate the TGA microbalance using certified class E2 weights. Calibrate the temperature thermocouple using the Curie point of reference metals (e.g., Alumel, Nickel).

  • Sample Loading: Transfer 2.0 to 5.0 mg of purified naphthyridine material into a pre-tared platinum crucible.

  • Atmosphere Control: Initiate a high-purity Nitrogen (

    
    ) purge at a constant flow rate of 50 mL/min.
    
  • Isothermal Hold & Validation Checkpoint: Hold the temperature at 50 °C for 10 minutes to drive off adsorbed surface moisture.

    • Self-Validation Check: Monitor the mass baseline during this hold. If the baseline drift exceeds

      
      , the system fails validation (indicating pan contamination, buoyancy effects, or gas leaks). Abort the run, clean the furnace, and recalibrate.
      
  • Thermal Ramp: Once validated, heat the sample from 50 °C to 600 °C at a strict rate of 10 °C/min[5].

  • Data Extraction: Analyze the resulting thermogram to identify the exact temperature corresponding to a 5% reduction from the post-isothermal mass (

    
    )[1].
    

TGA_Workflow A 1. Instrument Calibration (Curie Point Standards) B 2. Sample Loading (2-5 mg Naphthyridine) A->B C 3. Isothermal Hold (50 °C for 10 min in N2) B->C D Validation Checkpoint: Baseline Drift < 10 µg? C->D E 4. Thermal Ramp (10 °C/min to 600 °C) D->E Yes F Recalibrate / Clean Pan D->F No G 5. Data Extraction (Td at 5% Weight Loss) E->G F->A

Self-validating TGA workflow for naphthyridine-based OLED materials.

Conclusion

The integration of naphthyridine moieties into OLED architectures provides a definitive advantage in thermal stability[4]. As validated by rigorous TGA protocols, their superior


 profiles directly translate to robust amorphous film retention during Joule heating. For materials scientists, prioritizing these rigid, di-aza-naphthalene structures is a proven strategy for enabling the next generation of high-efficiency, long-lifespan optoelectronic devices[2].

References

1.3 - ResearchGate 2.1 - SciExplor 3.4 - ResearchGate 4.2 - NIH / ACS Publications 5.5 - RSC (Royal Society of Chemistry)

Sources

Validation

Architecting Electron Transport: A Comparative Guide to Naphthyridine Isomers in Organic Electronics

As a Senior Application Scientist specializing in organic semiconductors, I frequently encounter the challenge of selecting the optimal electron-deficient scaffold for n-type devices. The naphthyridine framework—a bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in organic semiconductors, I frequently encounter the challenge of selecting the optimal electron-deficient scaffold for n-type devices. The naphthyridine framework—a bicyclic system composed of two fused pyridine rings—is widely recognized as a "privileged scaffold" in materials science[1]. However, treating "naphthyridine" as a monolithic chemical entity is a critical oversight.

The specific isomeric form (e.g., 1,5- vs. 1,8- vs. 2,6-naphthyridine) fundamentally dictates the molecular electrostatic potential (MEP), crystal packing, and ultimately, the macroscopic electron mobility (


)[2]. This guide objectively compares these isomers, providing the mechanistic causality and field-proven experimental protocols necessary for rational material selection in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Mechanistic Causality: Why the Nitrogen Position Matters

The core principle governing charge transport in organic solids is described by Marcus Theory for hopping transport. Electron mobility is maximized when the reorganization energy (


) is minimized and the intermolecular charge transfer integral (

) is maximized[2].
  • Molecular Electrostatic Potential (MEP): The placement of the two nitrogen atoms alters the molecular dipole moment and the distribution of electron-rich and electron-deficient regions. For instance, moving from a standard oligoacene to a 2,6-naphthyridine substitution pattern dramatically shifts the MEP, promoting strong edge-to-edge and face-to-face interactions[2].

  • Crystal Packing & Orbital Overlap: While parent carbon-analogues often default to a herringbone packing motif, the strategic insertion of nitrogen in specific naphthyridine isomers induces weak

    
     hydrogen bonding. This triggers a structural crossover to dense 
    
    
    
    stacking, which exponentially increases orbital overlap and the charge transfer integral (
    
    
    )[2].
  • Isomeric Disorder: Research on structurally analogous isomers demonstrates that varying the nitrogen position can shift the average field-effect electron mobility by nearly an order of magnitude, dictating whether a film is highly crystalline or morphologically disordered and inactive[3].

G N_Pos Nitrogen Substitution (Isomer Type) MEP Molecular Electrostatic Potential (MEP) N_Pos->MEP Alters Dipole Packing Crystal Packing (Pi-Stacking) MEP->Packing Directs CH...N Bonds Integral Charge Transfer Integral (J) Packing->Integral Enhances Orbital Overlap Mobility Electron Mobility (μ_e) Integral->Mobility Marcus Hopping Rate

Caption: Logical pathway from isomer nitrogen position to macroscopic electron mobility.

Objective Performance Comparison

To guide your material selection, I have synthesized the optoelectronic properties and field-proven mobilities of the three most prominent naphthyridine isomers used in organic electronics.

Table 1: Quantitative Comparison of Naphthyridine Isomers
Isomer TypePrimary ApplicationMax Electron Mobility (

)
Crystal Packing MotifKey Optoelectronic Characteristic
1,5-Naphthyridine OFETs, OPVs~1.23 cm²/VsStrong

stacking
Low reorganization energy, highly planar[4][5]
1,8-Naphthyridine OLEDs (ETL/EIL)~10⁻³ cm²/VsAmorphous / Weak stackingDeep HOMO, high thermal stability (

)[6]
2,6-Naphthyridine High-performance OFETs> 3.0 cm²/VsStrict face-to-face

-stacking
High charge transfer integral (

)[2]
Application Suitability Analysis
  • 1,5-Naphthyridine in OFETs: Derivatives like 1,5-naphthyridine-2,6-dione (NTD) exhibit low-lying LUMO levels (-3.8 to -3.9 eV) and extended

    
    -conjugation[4]. When processed into thin films, they demonstrate exceptional n-type or ambipolar behavior with electron mobilities exceeding 1.20 cm²/Vs[4].
    
  • 1,8-Naphthyridine in OLEDs: The 1,8-isomer is exceptional for electron transport/injection layers (ETL/EIL) in OLEDs. It possesses a suitable LUMO for electron injection and achieves mobilities around

    
     cm²/Vs—which is roughly two orders of magnitude higher than the traditional standard, Alq3[6]. Furthermore, its high decomposition temperature (>510 °C) prevents morphological degradation under thermal stress[6].
    

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, any reported mobility must be derived from a self-validating system. Below are the rigorous, step-by-step methodologies I employ for characterizing the electron transport properties of these isomers.

Protocol A: OFET Fabrication and Mobility Extraction (For 1,5- and 2,6-Isomers)

Purpose: To measure the field-effect electron mobility (


 and 

) in a bottom-gate, top-contact architecture.
  • Substrate Preparation: Clean heavily doped n-type Si wafers (with 300 nm thermally grown

    
    ) sequentially in ultrasonic baths of acetone, isopropanol, and deionized water (15 minutes each). Treat with 
    
    
    
    plasma for 10 minutes to remove residual organic contaminants.
  • Dielectric Surface Passivation:

    • Causality: Bare

      
       possesses hydroxyl groups that act as severe electron traps, quenching n-type mobility.
      
    • Action: Passivate the surface by spin-coating a self-assembled monolayer of octadecyltrichlorosilane (OTS) from a 3 mM toluene solution. Bake at 120°C for 20 minutes in a nitrogen glovebox to lower surface energy and promote highly ordered crystal growth.

  • Active Layer Deposition: Dissolve the 1,5-naphthyridine derivative in anhydrous chloroform (5 mg/mL). Spin-coat at 2000 rpm for 60 seconds. Anneal the film at its optimal crystallization temperature (typically 100–150°C) for 30 minutes to induce

    
     stacking.
    
  • Electrode Deposition: Evaporate 40 nm of Aluminum (Al) or Gold (Au) through a shadow mask to form Source/Drain contacts (Channel length

    
    , width 
    
    
    
    ). Note: Low work-function metals like Al are preferred for n-type materials to better align with the deep LUMO levels.
  • Electrical Characterization: Using a semiconductor parameter analyzer (e.g., Keithley 4200) in a vacuum or

    
     environment, sweep the gate voltage (
    
    
    
    ) and measure the drain current (
    
    
    ). Extract mobility from the saturation regime using the equation:
    
    
    .

Workflow Substrate 1. Substrate Prep (ITO/Glass + O2 Plasma) Dielectric 2. Dielectric Passivation (OTS SAM Treatment) Substrate->Dielectric ActiveLayer 3. Active Layer Deposition (Spin-coat Naphthyridine) Dielectric->ActiveLayer Electrodes 4. Electrode Evaporation (Al Source & Drain) ActiveLayer->Electrodes Characterization 5. Electrical Characterization (Extract μ_e from I-V) Electrodes->Characterization

Caption: Step-by-step OFET fabrication and mobility extraction workflow.

Protocol B: Space-Charge-Limited Current (SCLC) Measurement (For 1,8-Isomers)

Purpose: To measure bulk electron mobility for OLED ETL applications, independent of interfacial field-effect trapping.

  • Device Architecture: Fabricate an electron-only device with the structure: ITO / ZnO / 1,8-Naphthyridine derivative (100 nm) / LiF / Al.

  • Deposition: Thermally evaporate the 1,8-naphthyridine layer at a steady rate of 1 Å/s under high vacuum (

    
     Torr) to ensure a uniform, amorphous film.
    
  • Measurement & Fitting: Measure the

    
     characteristics in the dark. In the trap-free SCLC region, fit the current density using the Mott-Gurney law: 
    
    
    
    . This isolates the intrinsic bulk transport capability of the material.

Conclusion

The selection of a naphthyridine isomer is not merely a matter of synthetic convenience; it is a fundamental determinant of device physics. As demonstrated by both computational models and empirical data, 1,5- and 2,6-isomers are unparalleled for high-crystallinity, high-mobility OFETs, whereas 1,8-isomers dominate in amorphous, highly thermally stable OLED transport layers. Aligning the specific isomer's electrostatic potential with your target application's architectural needs is the key to unlocking next-generation device performance.

References
  • Decoding Supramolecular Order in Naphthalene Diimides through Locally Disordered Entities | ACS | 3

  • Highly Efficient Electron-Transporting/Injecting and Thermally Stable Naphthyridines for Organic Electrophosphorescent Devices | ResearchGate | 6

  • Tuning of Molecular Electrostatic Potential Enables Efficient Charge Transport in Crystalline Azaacenes: A Computational Study | Preprints.org | 2

  • Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit | ResearchGate | 4

  • Enhancement of air stability and photovoltaic performance in organic solar cells by structural modulation of bis-amide-based donor-acceptor copolymers | ResearchGate | 5

  • 3-Bromo-4-methyl-1,5-naphthyridine Overview & Privileged Scaffolds | Benchchem | 1

Sources

Safety & Regulatory Compliance

Safety

8-Methyl-1,5-naphthyridin-4(1H)-one proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling novel heterocyclic scaffolds like 8-Methyl-1,5-naphthyridin-4(1H)-one requires more than just a cursory gla...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling novel heterocyclic scaffolds like 8-Methyl-1,5-naphthyridin-4(1H)-one requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands an operational philosophy grounded in chemical causality.

1,5-Naphthyridine derivatives are highly versatile building blocks extensively utilized in pharmaceutical development, particularly in the synthesis of anti-cancer and anti-inflammatory agents[1]. However, the very properties that make them valuable in drug discovery—such as their stable aromatic nitrogen rings and ability to intercalate biological targets—also dictate strict handling and disposal requirements to prevent environmental accumulation and biological toxicity[2],[3].

Below is the comprehensive, self-validating operational and disposal protocol for 8-Methyl-1,5-naphthyridin-4(1H)-one, designed to ensure absolute safety and regulatory compliance in your laboratory.

I. Physicochemical Profiling & Hazard Assessment

Before executing any physical manipulation, we must define the compound's operational parameters. Naphthyridin-4-one derivatives present specific acute and environmental hazards that dictate our engineering controls.

Parameter / PropertySpecification & Operational Implication
Chemical Scaffold 1,5-Naphthyridine derivative (Nitrogen-rich heterocycle)
Physical State Solid (Powder) – High risk of aerosolization during transfer
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation),[3]
Environmental Hazard Resists biodegradation; must be prevented from entering drains[4],[3]
Required PPE NIOSH-approved respirator (N95/P100), double nitrile gloves, safety goggles[5],[4]
Terminal Disposal High-temperature chemical incineration with NOx scrubbing[5]

II. Operational Safety & Handling Protocol

Every protocol in the laboratory must function as a self-validating system, meaning the procedure itself contains built-in checks to confirm safety and efficacy.

Step 1: Engineering Controls & Setup

  • Action: Conduct all weighing, transfer, and dissolution operations within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[5],[4].

  • Causality: Naphthyridin-4-ones are often synthesized as fine, electrostatically charged powders. Local exhaust ventilation physically prevents the inhalation of aerosolized particulates, neutralizing the H335 (respiratory irritation) risk.

Step 2: Barrier Protection (Self-Validating PPE)

  • Action: Don a chemically resistant lab coat, EN 166/NIOSH-approved safety glasses, and double-layered nitrile gloves[4].

  • Causality: Nitrogenous heterocycles can permeate certain glove materials when dissolved in organic solvents (like DMSO or DCM). Double-gloving creates a self-validating breach detection system: if the outer glove is compromised or discolored by a solvent splash, the inner glove maintains the dermal barrier while the operator safely swaps the outer layer.

III. Spill Response & Decontamination Methodology

In the event of an accidental release, immediate and chemically logical action is required.

  • Containment: If a solid spill occurs, do not sweep dry [5].

    • Causality: Dry sweeping generates airborne dust, drastically increasing the risk of inhalation and widespread surface contamination.

  • Absorption & Neutralization: Lightly moisten the spill area with an appropriate solvent (e.g., a small amount of ethanol or water) to suppress dust generation, or cover the area entirely with an inert absorbent material such as silica gel or vermiculite[3].

  • Collection: Use non-sparking tools to shovel the absorbed mixture into a sealable, airtight hazardous waste container[2],[3]. Wash the contaminated surface thoroughly with soap and plenty of water to remove residual traces[4].

IV. Comprehensive Disposal Workflows

Standard biological degradation in municipal wastewater is entirely ineffective against the stable aromatic core of 1,5-naphthyridines. Therefore, environmental release must be strictly avoided, and the compound must never enter standard drains or waterways[4],[3].

Step 1: Waste Segregation

  • Solid Waste: Place all contaminated consumables (weighing boats, pipette tips, compromised gloves, and empty reagent bottles) into a double-bagged, clearly labeled chemical hazardous waste bin.

  • Liquid Waste Consolidation: Segregate solvent waste containing 8-Methyl-1,5-naphthyridin-4(1H)-one based on the carrier solvent.

    • If dissolved in DMSO, Methanol, or Acetonitrile: Route to the Non-Halogenated Organic Waste carboy.

    • If dissolved in DCM or Chloroform: Route to the Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature profile and can lead to the dangerous formation of toxic dioxins during the disposal process.

Step 2: Concurrent Labeling

  • Action: Affix GHS-compliant labels detailing the exact composition, concentration, and associated hazard codes (H302, H315, H319) immediately upon adding waste to the container[3].

  • Self-Validating Step: Ensure the laboratory waste log is updated concurrently with the physical addition to the carboy. This prevents the accidental mixing of incompatible chemicals later in the week.

Step 3: Terminal Incineration Routing

  • Action: Transfer the sealed containers to a licensed professional waste disposal contractor[5],[4].

  • Causality: Because the compound resists environmental degradation, it must be destroyed via a chemical incinerator equipped with an afterburner and scrubber[5]. High-temperature incineration (>1000°C) is required to fully cleave the strong Carbon-Nitrogen bonds, while the scrubber safely neutralizes the resulting nitrogen oxides (NOx), preventing toxic atmospheric emissions.

V. Logistical Visualization

DisposalWorkflow Start 8-Methyl-1,5-naphthyridin-4(1H)-one Waste Generation Segregation Waste Segregation Protocol Start->Segregation SolidWaste Solid Waste (Powders, Consumables) Segregation->SolidWaste LiquidWaste Liquid Waste (Solvent Mixtures) Segregation->LiquidWaste SolidContainer Double-Bagged Chem Hazard Bin SolidWaste->SolidContainer LiquidContainer Designated Organic Waste Carboy LiquidWaste->LiquidContainer Labeling GHS Compliant Labeling (H302, H315, H319) SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temp Incineration (>1000°C + NOx Scrubber) Labeling->Incineration

Workflow for the segregation and disposal of 8-Methyl-1,5-naphthyridin-4(1H)-one.

References

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 8-Methyl-1,5-naphthyridin-4(1H)-one

[1][2] Executive Safety Summary Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Irritant / Potentially Bioactive Immediate Action: Handle only within a certified chemical fume hood. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Summary

Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Irritant / Potentially Bioactive Immediate Action: Handle only within a certified chemical fume hood.

This guide defines the safety architecture for handling 8-Methyl-1,5-naphthyridin-4(1H)-one , a nitrogen-containing heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and bioactive scaffolds.[1] As a specific Safety Data Sheet (SDS) for this precise isomer may be proprietary or limited, this protocol adopts a Universal Precaution Strategy , treating the compound as a potent bioactive agent until toxicological data proves otherwise.

Chemical Profile & Hazard Identification

Compound Identity:

  • Chemical Name: 8-Methyl-1,5-naphthyridin-4(1H)-one[1]

  • Structural Class: Naphthyridinone / Nitrogen Heterocycle[1]

  • Physical State: Solid (Crystalline powder, typically off-white to yellow)[1][2]

  • Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents.

GHS Hazard Classification (Derived from Structural Analogs): Based on the toxicology of 1,5-naphthyridine derivatives (e.g., CAS 254-79-5) and similar pharmaceutical intermediates:

Hazard CategoryGHS CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][3][4]
Skin Corrosion/Irritation H315 Causes skin irritation.[3]
Serious Eye Damage H319 Causes serious eye irritation.[1][3]
STOT - Single Exposure H335 May cause respiratory irritation.[1][3]

Critical Note: In the absence of LD50 data specific to the 8-methyl isomer, assume the compound possesses unknown potency . Avoid all skin contact and inhalation.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all procedures involving >5 mg of the substance.

Protective Layering System[1]
ZoneEquipmentSpecificationRationale
Ocular Safety Goggles ANSI Z87.1 (Chemical Splash)Prevents corneal damage from fine dust or solvent splashes.[1] Standard safety glasses are insufficient for powder handling.
Respiratory N95 / P100 NIOSH-certified (or PAPR)Required if handling outside a fume hood (not recommended).[1] Prevents inhalation of particulates.[2][5][6]
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeopreneBreakthrough Time: >480 min.[1] Naphthyridines are soluble in organic solvents that can permeate thin latex.
Body Lab Coat Tyvek® or Nomex® (if flammable solvents used)Disposable Tyvek sleeves recommended for scale-up (>1g) to prevent wrist exposure.[1]
Glove Compatibility Data
  • Recommended: Nitrile (0.11 mm minimum thickness).

  • Acceptable: Neoprene, Butyl Rubber.

  • Prohibited: Latex (Poor organic solvent resistance), Vinyl.

Operational Handling Protocols

Workflow Visualization

The following diagram outlines the logical flow for safe handling, from storage retrieval to waste disposal.

HandlingWorkflow cluster_hood Engineering Control: Chemical Fume Hood Start Start: Retrieve Compound CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE Weighing Weighing Station: Inside Fume Hood ONLY CheckPPE->Weighing Pass Check Solubilization Solubilization: Add Solvent (DMSO/DCM) Weighing->Solubilization Transfer Closed Container Reaction Reaction/Application Solubilization->Reaction Waste Disposal: Solid vs. Liquid Stream Reaction->Waste

Figure 1: Operational workflow emphasizing engineering controls (Fume Hood) as the primary safety barrier.

Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersion.

  • Technique:

    • Place the receiving vessel (tare) in the balance.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Immediately recap the stock bottle after transfer.

    • Wipe the exterior of the stock bottle with a Kimwipe dampened with methanol before returning to storage.

B. Solubilization (Liquid State)
  • Solvent Choice: 8-Methyl-1,5-naphthyridin-4(1H)-one is likely soluble in DMSO or Dichloromethane (DCM).[1]

  • Precaution: When dissolved in DMSO, the compound's skin permeability increases significantly. Treat DMSO solutions as transdermal toxins. [1]

  • Spill Tray: Always perform solubilization over a secondary containment tray to capture drips.

Emergency Response & First Aid

In the event of exposure, execute the following protocols immediately.

Incident TypeImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical attention if coughing or respiratory irritation persists.
Skin Contact Wash with soap and copious water for 15 min.Remove contaminated clothing.[3][2] Do not use organic solvents to wash skin (increases absorption).[1]
Eye Contact Rinse cautiously with water for 15 min.[4]Remove contact lenses if present.[3][2] Consult an ophthalmologist.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Contact Poison Control Center immediately.
Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Wash 15 min (Soap/Water) Skin->Wash Rinse Rinse 15 min (Eyewash) Eye->Rinse FreshAir Move to Fresh Air Inhale->FreshAir Medical Seek Medical Review Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Rapid response decision tree for exposure incidents.[1][3][4]

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Solid Waste:

    • Contaminated gloves, weigh boats, and paper towels must be disposed of in Hazardous Solid Waste containers.

    • Do not dispose of in regular trash.

  • Liquid Waste:

    • Halogenated Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste: If dissolved in DMSO, Methanol, or Acetone.

    • Aqueous Waste: Only if the pH is neutral and the compound concentration is negligible (<1 ppm); otherwise, collect as hazardous aqueous waste.

  • Decontamination:

    • Wipe down work surfaces with 70% Ethanol or dilute surfactant solution after use. Dispose of wipes as solid hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136070, 1,5-Naphthyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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